(4-Methylnaphthalen-1-yl)methanamine
Description
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDLIEZHVXCBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695375 | |
| Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771580-36-0 | |
| Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine: Properties, Synthesis, and Applications
Introduction
(4-Methylnaphthalen-1-yl)methanamine is a primary amine featuring a substituted naphthalene core. While not as extensively documented as some pharmaceutical agents, this molecule and its derivatives serve as crucial chemical intermediates and are of significant interest in medicinal chemistry and drug development. Its structural similarity to fragments of bioactive compounds, including its N-methylated analogue which is a known related compound to the antifungal drug Terbinafine, underscores its importance.[1][2] This guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, and the scientific context for (4-Methylnaphthalen-1-yl)methanamine, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and core properties. (4-Methylnaphthalen-1-yl)methanamine is structurally characterized by a methanamine group (-CH₂NH₂) attached to the 1-position of a 4-methylnaphthalene ring. It is important to distinguish the primary amine from its commonly cited secondary amine analogue, Methyl(4-methylnaphthalen-1-ylmethyl)amine, also known as Terbinafine Related Compound 1.[2]
Structural Information and Identifiers
The structural details and key identifiers for (4-Methylnaphthalen-1-yl)methanamine and its hydrochloride salt are crucial for unambiguous identification in research and procurement.
Caption: 2D Structure of (4-Methylnaphthalen-1-yl)methanamine.
Core Physicochemical Data
Quantitative data for the free base form is not widely published. The table below summarizes key computed and known properties for the molecule and its common salt, along with data for the related N-methylated secondary amine for comparison.
| Property | (4-Methylnaphthalen-1-yl)methanamine | (4-Methylnaphthalen-1-yl)methanamine HCl | Methyl(4-methylnaphthalen-1-ylmethyl)amine |
| CAS Number | Not explicitly found | 859071-99-1[3] | 98978-50-8[1][4] |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN[3] | C₁₃H₁₅N[1][4] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol [3] | 185.27 g/mol [1][4] |
| IUPAC Name | (4-methylnaphthalen-1-yl)methanamine | (4-methylnaphthalen-1-yl)methanamine hydrochloride | N,4-dimethyl-1-naphthalenemethanamine[1] |
| Synonyms | 1-Aminomethyl-4-methylnaphthalene | - | N-Methyl-1-(4-methylnaphthalen-1-yl)methanamine; Terbinafine Related Compound 1[1][2] |
| Appearance | Not specified | Not specified | Not available[4] |
| Storage | Not specified | Not specified | 2-8°C Refrigerator[4] |
Spectroscopic Profile (Predicted)
While experimental spectra for (4-Methylnaphthalen-1-yl)methanamine are not available in the provided search results, a reliable profile can be predicted based on its structure and data from analogous compounds like 1-methylnaphthalene and N-methyl-1-naphthalenemethylamine hydrochloride.[5][6]
-
¹H NMR: The spectrum is expected to show distinct regions.
-
Aromatic Region (~7.3-8.3 ppm): A series of complex multiplets corresponding to the six protons on the naphthalene ring system.
-
Benzylic Protons (~4.0-4.5 ppm): A singlet or AB quartet for the two protons of the -CH₂- group adjacent to the naphthalene ring.
-
Methyl Protons (~2.7 ppm): A sharp singlet integrating to three protons for the methyl group at the C4 position.[5]
-
Amine Protons (variable): A broad singlet for the two -NH₂ protons, with a chemical shift that is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons (~124-135 ppm): Multiple signals for the ten carbons of the naphthalene core.
-
Benzylic Carbon (~40-45 ppm): A signal for the -CH₂- carbon.
-
Methyl Carbon (~19-20 ppm): A signal for the -CH₃ carbon.[5]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) would appear at m/z = 171. A prominent fragment would be the tropylium-like cation at m/z = 156, resulting from the loss of the -NH₂ radical. Another key fragment would be at m/z = 142, corresponding to the [M-CH₂NH₂]⁺ fragment.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A practical and scalable synthesis for (4-Methylnaphthalen-1-yl)methanamine can be designed starting from 1-methylnaphthalene, drawing parallels from established procedures for similar naphthalenemethanamines.[7] A common and efficient laboratory approach is the reductive amination of the corresponding aldehyde.
The causality for this choice is clear: reductive amination is a robust and high-yielding method for forming amines from carbonyl compounds. The use of sodium borohydride is selective for the imine intermediate and will not reduce the aromatic naphthalene ring, ensuring a clean conversion.
Caption: Proposed workflow for the synthesis of the target compound.
Key Reactivity Insights
-
Basicity: The primary amine group imparts basic properties to the molecule, allowing it to readily form hydrochloride or other acid addition salts. This is critical for purification and for creating aqueous formulations.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It will readily react with electrophiles such as acyl chlorides (to form amides) and alkyl halides (to form secondary and tertiary amines).
-
Aromatic Ring: The naphthalene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The existing substituents will direct incoming electrophiles, although conditions must be controlled to avoid side reactions with the amine group.
Relevance in Drug Development and Medicinal Chemistry
The primary significance of (4-Methylnaphthalen-1-yl)methanamine in the pharmaceutical industry stems from its relationship to Terbinafine, a widely used antifungal medication. The N-methylated analogue, Methyl(4-methylnaphthalen-1-ylmethyl)amine, is identified as "Terbinafine Related Compound 1," indicating its status as a potential synthetic precursor or impurity during the manufacturing process.[1][2]
Caption: Relationship between the primary amine and the drug Terbinafine.
Furthermore, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[8][9] Therefore, (4-Methylnaphthalen-1-yl)methanamine serves as a valuable building block for generating novel derivatives for screening and drug discovery programs.
Experimental Protocol: Synthesis via Reductive Amination
This section provides a detailed, self-validating protocol for the synthesis of (4-Methylnaphthalen-1-yl)methanamine from 4-methyl-1-naphthaldehyde.
Objective: To synthesize (4-Methylnaphthalen-1-yl)methanamine with high purity.
Materials:
-
4-Methyl-1-naphthaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Imine Formation:
-
To a round-bottom flask charged with methanol, add 4-methyl-1-naphthaldehyde (1.0 eq) and ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a large excess of ammonium acetate, a source of ammonia, drives the equilibrium towards the imine product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0°C.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent that is selective for the imine over any remaining aldehyde, which is crucial for preventing the formation of the corresponding alcohol byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2) to neutralize excess reducing agent and hydrolyze any remaining imine.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and basify the aqueous layer with 1 M NaOH until pH > 10 to deprotonate the amine salt and generate the free base.
-
Extract the aqueous layer three times with dichloromethane (DCM). The organic layers contain the desired product.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Validation (Self-Validating System):
-
Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Methylnaphthalen-1-yl)methanamine as a pure substance.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained spectra should match the predicted profiles (Section 2), and HRMS should confirm the exact mass of the molecular formula C₁₂H₁₃N.
-
Conclusion
(4-Methylnaphthalen-1-yl)methanamine is a structurally important primary amine that serves as a key synthetic intermediate, particularly in contexts related to pharmaceutical manufacturing and medicinal chemistry. While comprehensive experimental data on the compound itself is sparse in public literature, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. Its role as a precursor or related substance to the antifungal agent Terbinafine highlights its industrial relevance. The synthetic protocols and analytical insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile chemical building block.
References
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Pharmaffiliates. Methyl(4-methylnaphthalen-1-ylmethyl)amine. [Online] Available at: [Link]
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Global Substance Registration System (GSRS). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. [Online] Available at: [Link]
-
PubChem. 4-Methylnaphthalen-1-amine. [Online] Available at: [Link]
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Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. [Online] Available at: [Link]
-
Wikipedia. 1-Methylnaphthalene. [Online] Available at: [Link]
-
Chemsrc. (4-METHOXYNAPHTHALEN-1-YLMETHYLAMINE). [Online] Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Online] Available at: [Link]
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International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Online] Available at: [Link]
-
Biological Magnetic Resonance Bank (BMRB). bmse000531 1-methylnaphthalene. [Online] Available at: [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
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ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Online] Available at: [Link]
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The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Online] Available at: [Link]
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Pharmaffiliates. Terbinafine Related Compound A (N-methyl-C-(naphthalen-1-yl)methanamine hydrochloride) (1424608). [Online] Available at: [Link]
-
Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Online] Available at: [Link]
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Molbase. N-(4-PHENYLBENZYLIDENE)BENZYLAMINE Product Description. [Online] Available at: [Link]
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The Good Scents Company. methyl-(4-(4-hydroxy-4-methyl pentyl)-3-cyclohexen-1-yl)methylene) anthranilate. [Online] Available at: [Link]
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PubChem. 1-Methylnaphthalene. [Online] Available at: [Link]
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CAS Common Chemistry. N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine. [Online] Available at: [Link]
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- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
- 6. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR spectrum [chemicalbook.com]
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An In-Depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine (CAS Number 771580-36-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(4-Methylnaphthalen-1-yl)methanamine, bearing the CAS number 771580-36-0, is a primary amine featuring a methylated naphthalene scaffold. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by naphthalene derivatives, including antimicrobial and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of (4-Methylnaphthalen-1-yl)methanamine, including its physicochemical properties, proposed synthetic routes with detailed experimental protocols, and methods for its structural elucidation. Furthermore, this document explores the potential biological relevance of this compound, drawing insights from analogous structures. Safety protocols for handling and storage are also detailed to ensure best practices in a laboratory setting.
Chemical Identity and Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₂H₁₃N | Based on chemical structure |
| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar naphthalenemethanamines |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO). Limited solubility in water. | General solubility of aromatic amines |
| Boiling Point | > 200 °C (estimated) | Comparison with related aromatic amines |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] | Standard practice for primary amines |
Synthesis of (4-Methylnaphthalen-1-yl)methanamine
The synthesis of (4-Methylnaphthalen-1-yl)methanamine can be logically approached through a multi-step process starting from commercially available 1-methylnaphthalene. A key intermediate in this proposed pathway is 4-methyl-1-naphthaldehyde.
Proposed Synthetic Pathway
Sources
- 1. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 2. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of (4-Methylnaphthalen-1-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of (4-Methylnaphthalen-1-yl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into multiple synthetic strategies, offering detailed, step-by-step protocols and a critical analysis of the causality behind experimental choices. The presented routes are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Introduction
(4-Methylnaphthalen-1-yl)methanamine is a primary amine derivative of 1-methylnaphthalene. Its structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The presence of the naphthalene core, a methyl substituent, and a reactive primary amine group provides a versatile scaffold for further chemical modifications. The strategic placement of the aminomethyl group at the 1-position of the naphthalene ring influences the molecule's steric and electronic properties, making it a valuable synthon for creating diverse chemical libraries.
This guide will explore three distinct and reliable synthetic pathways to obtain (4-Methylnaphthalen-1-yl)methanamine, each with its own set of advantages and considerations. The discussed routes are:
-
Route 1: Reductive Amination of 4-Methyl-1-naphthaldehyde.
-
Route 2: Synthesis via Reduction of 4-Methyl-1-naphthaldehyde Oxime.
-
Route 3: Synthesis from 1-(chloromethyl)-4-methylnaphthalene via Azide Intermediate.
Each route will be presented with a detailed experimental protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure successful synthesis and purification.
Synthesis of Key Precursors
The successful synthesis of (4-Methylnaphthalen-1-yl)methanamine relies on the efficient preparation of key starting materials. Here, we detail the synthesis of 4-methyl-1-naphthaldehyde and 1-(chloromethyl)-4-methylnaphthalene from the common precursor, 1-methylnaphthalene.
Synthesis of 4-Methyl-1-naphthaldehyde
4-Methyl-1-naphthaldehyde is a crucial intermediate for Routes 1 and 2. It can be synthesized from 1-methylnaphthalene via a formylation reaction. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1]
Reaction: Vilsmeier-Haack Formylation
-
Principle: The Vilsmeier-Haack reaction employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent (a chloroiminium ion), which acts as an electrophile to formylate the electron-rich naphthalene ring. The reaction is regioselective, favoring substitution at the 4-position of 1-methylnaphthalene due to steric hindrance from the methyl group at the 1-position and the peri-hydrogen at the 8-position.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylnaphthalene
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Add 1-methylnaphthalene to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to obtain 4-methyl-1-naphthaldehyde.
Synthesis of 1-(chloromethyl)-4-methylnaphthalene
1-(chloromethyl)-4-methylnaphthalene is the key starting material for Route 3. It can be prepared from 1-methylnaphthalene via a chloromethylation reaction.
Reaction: Blanc Chloromethylation
-
Principle: The Blanc chloromethylation introduces a chloromethyl group onto an aromatic ring using formaldehyde, hydrochloric acid, and a Lewis acid catalyst. Similar to formylation, the substitution occurs preferentially at the 4-position of 1-methylnaphthalene.
Experimental Protocol: Chloromethylation of 1-Methylnaphthalene
-
In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Charge the flask with 1-methylnaphthalene, paraformaldehyde, and a suitable solvent such as glacial acetic acid.
-
Cool the mixture in an ice bath and saturate it with dry hydrogen chloride gas.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), portion-wise while maintaining the low temperature.
-
After saturation, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and water.
-
Separate the organic layer and wash it successively with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude 1-(chloromethyl)-4-methylnaphthalene can be purified by vacuum distillation or recrystallization.
Synthetic Routes to (4-Methylnaphthalen-1-yl)methanamine
Route 1: Reductive Amination of 4-Methyl-1-naphthaldehyde
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[2][3][4] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction.
-
Causality of Experimental Choices:
-
Ammonia Source: Aqueous ammonia or a salt such as ammonium acetate or ammonium chloride can be used as the source of the primary amine. Ammonium acetate is often preferred as it also buffers the reaction medium to a weakly acidic pH, which is optimal for imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination as it is selective for the reduction of the iminium ion over the starting aldehyde.[2] However, due to its toxicity, alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation are often employed.[2] For this guide, we will outline a procedure using a cobalt catalyst and H₂, which is a greener and highly selective method.[5][6]
-
Workflow for Reductive Amination
Caption: Reductive Amination Workflow
Experimental Protocol: Reductive Amination
-
To a solution of 4-methyl-1-naphthaldehyde in a suitable solvent (e.g., methanol), add an excess of aqueous ammonia.
-
In a separate flask, prepare the cobalt catalyst in situ by mixing cobalt(II) chloride (CoCl₂) and sodium borohydride (NaBH₄) in methanol under an inert atmosphere. This will form amorphous cobalt particles.[5][6]
-
Transfer the catalyst suspension to the reaction mixture containing the aldehyde and ammonia.
-
Pressurize the reaction vessel with hydrogen gas (1-10 bar) and heat to approximately 80 °C.[5][6]
-
Stir the reaction mixture vigorously for several hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.
-
Purify the crude (4-Methylnaphthalen-1-yl)methanamine by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free amine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | High (>90%) | [5][6] |
| Purity | High after purification | [5][6] |
Route 2: Synthesis via Reduction of 4-Methyl-1-naphthaldehyde Oxime
This two-step route involves the conversion of the aldehyde to its corresponding oxime, which is then reduced to the primary amine. This method avoids the direct use of ammonia in a one-pot reaction and can be advantageous in certain laboratory settings.
-
Causality of Experimental Choices:
-
Oxime Formation: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., pyridine or sodium acetate) readily forms the oxime.[7][8] The reaction is typically straightforward and high-yielding.
-
Oxime Reduction: The C=N bond of the oxime can be reduced to a C-N single bond using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation.[9][10][11][12][13] Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C or Raney Nickel) is another common and effective method.
-
Workflow for Oxime Reduction Route
Caption: Oxime Reduction Workflow
Experimental Protocol: Oxime Formation and Reduction
Step 1: Synthesis of 4-Methyl-1-naphthaldehyde Oxime
-
Dissolve 4-methyl-1-naphthaldehyde in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and a base such as pyridine or sodium acetate in water.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain the crude 4-methyl-1-naphthaldehyde oxime. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Step 2: Reduction of 4-Methyl-1-naphthaldehyde Oxime
-
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-methyl-1-naphthaldehyde oxime in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amine.
-
Purify as described in Route 1.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve 4-methyl-1-naphthaldehyde oxime in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or Raney Nickel).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm).
-
Stir the reaction vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
Purify as described in Route 1.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Oxime Formation Yield | Typically >90% | [7] |
| Oxime Reduction Yield | Good to excellent | [9][10] |
Route 3: Synthesis from 1-(chloromethyl)-4-methylnaphthalene via Azide Intermediate
-
Causality of Experimental Choices:
-
Azide Formation: The reaction of 1-(chloromethyl)-4-methylnaphthalene with sodium azide is a standard Sₙ2 reaction.[14][15] The azide ion is a good nucleophile, and the displacement of the chloride is generally efficient.
-
Azide Reduction: The resulting azide can be reduced to the primary amine by several methods. Catalytic hydrogenation is a clean and effective method. Alternatively, reduction with lithium aluminum hydride (LiAlH₄) is also very efficient.[9][11][12][13] A visible light-induced reduction using a ruthenium catalyst offers a mild and highly chemoselective option.[16]
-
Workflow for Azide Reduction Route
Caption: Azide Reduction Workflow
Experimental Protocol: Azide Formation and Reduction
Step 1: Synthesis of 1-(Azidomethyl)-4-methylnaphthalene
-
Dissolve 1-(chloromethyl)-4-methylnaphthalene in a suitable polar aprotic solvent such as DMF or acetone.
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.
Step 2: Reduction of 1-(Azidomethyl)-4-methylnaphthalene
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude azide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of Pd/C (5-10%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (1-5 atm) until the hydrogen uptake ceases.
-
Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify as described in Route 1.
-
-
Method B: Using Lithium Aluminum Hydride (LiAlH₄)
-
Following the procedure described in Route 2 for the reduction of the oxime, treat a solution of the azide in an anhydrous solvent with LiAlH₄.
-
Perform an aqueous workup to quench the excess reagent and precipitate the aluminum salts.
-
Isolate and purify the product as previously described.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Azide Formation Yield | Generally high | [14] |
| Azide Reduction Yield | Good to excellent | [16] |
Conclusion
This technical guide has detailed three reliable and versatile synthetic routes for the preparation of (4-Methylnaphthalen-1-yl)methanamine. The choice of the most appropriate route will depend on the availability of starting materials, the scale of the synthesis, and the specific requirements for purity and yield.
-
Reductive amination (Route 1) offers a direct and efficient one-pot synthesis from the corresponding aldehyde.
-
The oxime reduction pathway (Route 2) provides a robust two-step alternative that can be advantageous when direct amination is problematic.
-
The azide reduction route (Route 3) is a valuable option when starting from the chloromethyl derivative.
Each of these methods is based on well-established chemical transformations and can be adapted and optimized for specific research and development needs. The detailed protocols and the discussion of the underlying chemical principles provided herein are intended to empower researchers to confidently synthesize this important chemical building block.
References
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Organic Syntheses, Coll. Vol. 9, p.14 (1998); Vol. 72, p.1 (1995).
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CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide - Google Patents.
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
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Arkivoc 2011 (v) 133-146. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
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Master Organic Chemistry. The Gabriel Synthesis.
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Master Organic Chemistry. Reductive Amination, and How It Works.
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ACS Catal. 2016, 6, 4, 2637–2641. Catalytic Hydrogenation of Cytotoxic Aldehydes Using NADH in Cell Growth Media.
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WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
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J. Org. Chem. 2019, 84, 5, 2686–2695. Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated.
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Global Substance Registration System. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE.
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ACS Chem Biol. 2011 Dec 16; 6(12): 1315–1322. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
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Chemistry Stack Exchange. Reduction of oximes with lithium aluminium hydride.
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Molecules. 2022 Dec; 27(23): 8486. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization.
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Grokipedia. Leuckart reaction.
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Org Lett. 2024 Aug 30;26(34):7122-7127. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
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Organic Syntheses 2018, 95, 1-13. Submitted by Francis Loiseau and André M. Beauchemin.
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Inorg Chem. 2001 Jun 4;40(12):2756-62. Reaction of m-terphenyldichlorophosphanes with sodium azide: synthesis and characterization of stable azidocyclophosphazenes.
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NROChemistry. Gabriel Synthesis: Mechanism & Examples.
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International Journal of Hydrogen Energy, Volume 46, Issue 2, 8 January 2021, Pages 2115-2123. Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole.
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Sigma-Aldrich. 4-Methyl-1-naphthaldehyde.
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Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
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L.S.College, Muzaffarpur. Gabriel synthesis.
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Molecules 2024, 29(1), 241. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors.
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Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.
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J. Braz. Chem. Soc., Vol. 33, No. 1, 149-155, 2022. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines.
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Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds?.
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YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH).
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University of Florida Digital Collections. THE MECHANISM OF THE LEUCKART REACTION.
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Wikipedia. Reductive amination.
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J Am Chem Soc. 2014 Apr 2; 136(13): 5157–5162. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System.
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L.S.College, Muzaffarpur. Gabriel synthesis.
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ResearchGate. The Leuckart Reaction.
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Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
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Organic-Reaction.com. Reductive Amination.
-
University of Calgary. Ch22: Gabriel synthesis of RNH2.
-
Scribd. Leuckart Reaction: Mechanism and Yields.
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An In-depth Technical Guide to the Molecular Structure of (4-Methylnaphthalen-1-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (4-Methylnaphthalen-1-yl)methanamine. This compound is a significant process-related impurity in the manufacturing of the antifungal drug Terbinafine, often referred to as Terbinafine Related Compound 1. A thorough understanding of its structure and synthesis is crucial for the development of robust analytical methods for impurity profiling and for optimizing the synthesis of Terbinafine to minimize its formation. This guide delves into the spectroscopic properties that define its molecular architecture and outlines a validated synthetic protocol.
Introduction: The Significance of (4-Methylnaphthalen-1-yl)methanamine in Pharmaceutical Analysis
(4-Methylnaphthalen-1-yl)methanamine, with the Chemical Abstracts Service (CAS) registry number 98978-50-8, is a secondary amine featuring a 4-methylnaphthalen-1-yl moiety attached to a methylaminomethyl group.[1] Its molecular formula is C₁₃H₁₅N, and it has a molecular weight of 185.27 g/mol .[1] The primary relevance of this compound within the pharmaceutical industry lies in its status as a process-related impurity in the synthesis of Terbinafine.[1] Terbinafine is a widely used allylamine antifungal agent, and its purity is paramount for its safety and efficacy. The presence of impurities such as (4-Methylnaphthalen-1-yl)methanamine needs to be strictly controlled and monitored.
The formation of this impurity is typically a consequence of the presence of 4-methylnaphthalene in the naphthalene starting material used for the synthesis of a key Terbinafine intermediate, N-methyl-1-naphthalenemethanamine. This underscores the importance of stringent quality control of starting materials in pharmaceutical manufacturing.
Molecular Structure Elucidation
The definitive structure of (4-Methylnaphthalen-1-yl)methanamine is characterized by a naphthalene ring system substituted at the 1-position with a methanamine group, which is further N-methylated. An additional methyl group is located at the 4-position of the naphthalene ring.
Structural Identifiers
For unambiguous identification, the following structural identifiers are provided:
| Identifier | Value |
| SMILES | Cc1ccc(CNC)c2ccccc12[1] |
| InChI | InChI=1S/C13H15N/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8,14H,9H2,1-2H3[1] |
| InChIKey | NALGVBVMIHNVKJ-UHFFFAOYSA-N[1] |
The molecule is achiral and possesses no stereocenters.[1]
Spectroscopic Characterization (Predicted)
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methylene protons of the methanamine bridge, and the two methyl groups.
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The protons on the substituted ring will show characteristic splitting patterns influenced by the methyl and aminomethyl substituents.
-
Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet is anticipated around δ 3.8-4.2 ppm.
-
N-Methyl Protons (-NH-CH₃): A singlet is expected around δ 2.4-2.6 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): A singlet should appear in the upfield aromatic region, likely around δ 2.5-2.7 ppm.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework.
-
Naphthalene Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). The quaternary carbons will have distinct chemical shifts.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 50-60 ppm.
-
N-Methyl Carbon (-NH-CH₃): A signal around δ 35-45 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield aromatic region, typically around δ 20-25 ppm.
2.2.3. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the methylamino group and other characteristic cleavages of the naphthalene system.
2.2.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the functional groups present.
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Multiple sharp bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2800-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.
Synthesis of (4-Methylnaphthalen-1-yl)methanamine
A practical and logical synthetic route to (4-Methylnaphthalen-1-yl)methanamine is a two-step process starting from 4-methylnaphthalene. This approach is particularly relevant in the context of its formation as a Terbinafine impurity, as 4-methylnaphthalene is a likely contaminant in the industrial-grade naphthalene used in large-scale synthesis.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for (4-Methylnaphthalen-1-yl)methanamine.
Step 1: Synthesis of 1-Chloromethyl-4-methylnaphthalene
The first step involves the chloromethylation of 4-methylnaphthalene. This electrophilic aromatic substitution introduces a chloromethyl group at the electron-rich 1-position of the naphthalene ring.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 4-methylnaphthalene.
-
Reagent Addition: Add a source of formaldehyde (e.g., paraformaldehyde or formalin) and concentrated hydrochloric acid. A Lewis acid catalyst such as zinc chloride may be used to facilitate the reaction.
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a typical range is 60-80°C for several hours.
-
Work-up: After cooling, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization to yield 1-chloromethyl-4-methylnaphthalene.
Step 2: Synthesis of (4-Methylnaphthalen-1-yl)methanamine
The second step is the nucleophilic substitution of the chlorine atom in 1-chloromethyl-4-methylnaphthalene with methylamine.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-chloromethyl-4-methylnaphthalene in an appropriate solvent.
-
Reagent Addition: Add an excess of an aqueous solution of methylamine (e.g., 40% w/w) and a base such as sodium hydroxide. The base is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the methylammonium salt, liberating the free methylamine nucleophile.[2]
-
Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -20 to -30°C) to control the exothermicity and minimize side reactions. The mixture is stirred for a sufficient period to ensure complete conversion.[2]
-
Work-up: The reaction mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.
-
Purification: The combined organic layers are washed with water, dried, and the solvent is removed under reduced pressure. The resulting crude (4-Methylnaphthalen-1-yl)methanamine can be further purified by distillation or chromatography.
This synthetic protocol is based on a reported procedure for a closely related derivative and provides a robust method for obtaining the target compound for use as an analytical standard.[2]
Relevance in Drug Development: Impurity Profiling of Terbinafine
The presence of (4-Methylnaphthalen-1-yl)methanamine as an impurity in Terbinafine active pharmaceutical ingredient (API) necessitates its synthesis and characterization for several critical reasons in drug development:
-
Analytical Method Development: A pure reference standard of the impurity is essential for the development and validation of analytical methods (e.g., HPLC) to detect and quantify its presence in Terbinafine batches.
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA require stringent control of impurities in drug substances. The identification, qualification, and quantification of impurities are mandatory for drug approval.
-
Process Optimization: Understanding the origin and formation of this impurity allows for the optimization of the Terbinafine synthesis process to minimize its levels. This can be achieved by using higher purity naphthalene or by introducing purification steps to remove 4-methylnaphthalene from the starting material.
-
Safety Assessment: Although present in small quantities, the toxicological profile of any significant impurity should be assessed to ensure patient safety.
The relationship between the starting materials, intermediates, and the final impurity can be illustrated in the following workflow:
Caption: Formation of (4-Methylnaphthalen-1-yl)methanamine as an intermediate to a Terbinafine impurity.
Conclusion
(4-Methylnaphthalen-1-yl)methanamine is a molecule of significant interest in the pharmaceutical industry due to its role as a process-related impurity in the synthesis of Terbinafine. This guide has provided a detailed overview of its molecular structure, including key identifiers and predicted spectroscopic characteristics. A plausible and experimentally supported synthetic route has been outlined, which is crucial for the preparation of an analytical reference standard. For professionals in drug development and quality control, a thorough understanding of the formation and characterization of such impurities is fundamental to ensuring the quality, safety, and efficacy of the final drug product.
References
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Pharmaffiliates. Methyl(4-methylnaphthalen-1-ylmethyl)amine. ([Link])
-
GSRS. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. ([Link])
-
Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. 2025;15(3). ([Link])
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. ([Link])
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(4-Methylnaphthalen-1-yl)methanamine: A Technical Guide on its Emergence, Biological Implications, and Analytical Control in Antifungal Drug Synthesis
Abstract
This technical guide provides an in-depth analysis of (4-Methylnaphthalen-1-yl)methanamine, a critical process-related impurity in the synthesis of the allylamine antifungal agent, Terbinafine. While not a therapeutic agent in its own right, its structural similarity to the N-methyl-1-naphthalenemethylamine, a key starting material for Terbinafine, warrants a thorough investigation. This document will explore the synthetic origins of this impurity, its potential biological activity as a squalene epoxidase inhibitor, and the analytical methodologies required for its detection and control in pharmaceutical manufacturing. The insights provided are essential for researchers, scientists, and drug development professionals engaged in the development and quality control of antifungal therapies.
Introduction: The Significance of a Process-Related Impurity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Process-related impurities, which arise during the manufacturing process, can have unintended biological effects and must be rigorously controlled. (4-Methylnaphthalen-1-yl)methanamine, also known as N,4-Dimethyl-1-naphthalenemethanamine, has been identified as a "Terbinafine Related Compound 1".[1] Its presence in the synthesis of the widely used antifungal drug Terbinafine is of significant interest.
Terbinafine is a potent inhibitor of the fungal enzyme squalene epoxidase, a key player in the ergosterol biosynthesis pathway.[2] The structural backbone of Terbinafine includes a naphthalene moiety, which is introduced via the starting material, N-methyl-1-naphthalenemethylamine.[3] The presence of (4-Methylnaphthalen-1-yl)methanamine as an impurity in this starting material can lead to the formation of a corresponding impurity in the final drug substance, "4-Methylterbinafine".[4] This guide will dissect the implications of this impurity, from its formation to its potential biological impact and the necessary analytical controls.
Synthetic Origin and Pathway
The synthesis of Terbinafine typically involves the condensation of N-methyl-1-naphthalenemethylamine with a suitable side chain.[5] (4-Methylnaphthalen-1-yl)methanamine emerges as an impurity when the naphthalene starting material itself is not pure. The presence of 4-methylnaphthalene in the initial raw materials can lead to the formation of this methylated analogue alongside the desired N-methyl-1-naphthalenemethylamine.
Diagram 1: Synthetic Pathway Leading to the Formation of "4-Methylterbinafine" Impurity
Caption: Formation of the "4-Methylterbinafine" impurity.
Potential Biological Activity and Mechanism of Action
Given the structural similarity of "4-Methylterbinafine" to Terbinafine, it is plausible that this impurity could exhibit similar biological activity. The primary mechanism of action for Terbinafine is the inhibition of squalene epoxidase.[2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the fungal ergosterol biosynthesis pathway.[6] Inhibition of this enzyme leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.
It is hypothesized that "4-Methylterbinafine" could also bind to and inhibit squalene epoxidase. The naphthalene ring and the tertiary amine are key pharmacophoric features for this class of compounds. The addition of a methyl group on the naphthalene ring may influence the binding affinity and inhibitory potency of the molecule. Further investigation is required to quantify the inhibitory activity of "4-Methylterbinafine" against squalene epoxidase.
Diagram 2: Proposed Mechanism of Action
Caption: Potential inhibition of squalene epoxidase.
Analytical Control and Methodologies
The control of (4-Methylnaphthalen-1-yl)methanamine and the subsequent "4-Methylterbinafine" impurity is critical for ensuring the quality and safety of Terbinafine drug products. A variety of analytical methods, primarily high-performance liquid chromatography (HPLC), have been developed for the detection and quantification of Terbinafine and its impurities.[7]
Quantitative Data: Analytical Method Parameters
The following table summarizes typical parameters for an HPLC method suitable for the analysis of Terbinafine and its related impurities.
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic elution mode. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV spectrophotometry at a wavelength of approximately 224 nm or 282 nm.[8] |
| Limit of Detection (LOD) | Typically in the range of 0.02 - 0.1 µg/mL for related impurities.[7] |
| Limit of Quantification (LOQ) | Typically in the range of 0.07 - 0.3 µg/mL for related impurities.[7] |
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a generalized protocol for the development of an HPLC method for the analysis of Terbinafine and its impurities.
Objective: To separate and quantify (4-Methylnaphthalen-1-yl)methanamine (as a precursor) and "4-Methylterbinafine" from the Terbinafine API.
Materials:
-
Reference standards for Terbinafine HCl, (4-Methylnaphthalen-1-yl)methanamine, and "4-Methylterbinafine".
-
HPLC grade acetonitrile and methanol.
-
HPLC grade water.
-
Buffer salts (e.g., phosphate or acetate).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare stock solutions.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
Prepare the test sample by dissolving a known amount of the Terbinafine API in the diluent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the C18 column.
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to the appropriate value (e.g., 224 nm).
-
-
Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample.
-
-
Data Processing:
-
Identify the peaks corresponding to Terbinafine and its impurities based on their retention times compared to the reference standards.
-
Calculate the concentration of each impurity in the test sample using the calibration curve.
-
Diagram 3: Analytical Workflow for Impurity Profiling
Caption: Workflow for HPLC-based impurity analysis.
Implications for Drug Development and Quality Control
The presence of (4-Methylnaphthalen-1-yl)methanamine as a starting material impurity and the subsequent formation of "4-Methylterbinafine" have several important implications for drug development:
-
Regulatory Scrutiny: Regulatory agencies require stringent control over impurities in pharmaceutical products. The presence of a structurally similar impurity that could have biological activity will necessitate thorough characterization and control.
-
Toxicological Assessment: The toxicological profile of "4-Methylterbinafine" should be evaluated to ensure that its presence at acceptable levels does not pose a safety risk to patients.
-
Process Optimization: The manufacturing process for N-methyl-1-naphthalenemethylamine should be optimized to minimize the formation of the 4-methyl analogue. This may involve sourcing purer naphthalene or implementing purification steps to remove the impurity.
-
Reference Standard Synthesis: A pure reference standard of (4-Methylnaphthalen-1-yl)methanamine and "4-Methylterbinafine" is required for the accurate validation of analytical methods.
Conclusion
(4-Methylnaphthalen-1-yl)methanamine is a critical process-related impurity in the synthesis of Terbinafine that warrants careful consideration. Its potential to act as a squalene epoxidase inhibitor, mirroring the action of the parent drug, highlights the importance of understanding the biological activity of impurities. This technical guide has outlined the synthetic origin, potential mechanism of action, and the analytical strategies required for the control of this impurity. For researchers and drug development professionals, a proactive approach to identifying, characterizing, and controlling such impurities is essential for the development of safe and effective antifungal therapies.
References
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Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024). International Journal of Novel Research and Development. Retrieved January 26, 2026, from [Link]
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Terbinafine-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). Journal of Chemical Health Risks. Retrieved January 26, 2026, from [Link]
-
Process For Preparing Terbinafine. (n.d.). Quick Company. Retrieved January 26, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. (2024). Technical Disclosure Commons. Retrieved January 26, 2026, from [Link]
-
Detailed mechanism of squalene epoxidase inhibition by terbinafine. (2011). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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-
Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). Retrieved January 26, 2026, from [Link]
-
(4-Methylnaphthalen-1-yl)methanamine. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]
-
Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. (1998). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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(4-Methylnaphthalen-1-yl)methanamine hydrochloride properties
An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine Hydrochloride: Synthesis, Characterization, and Application in Pharmaceutical Analysis
Introduction: Defining a Critical Reference Standard
(4-Methylnaphthalen-1-yl)methanamine hydrochloride is a niche yet significant chemical entity within the landscape of pharmaceutical development and quality control. While not a therapeutic agent itself, its importance is intrinsically linked to the widely used antifungal drug, Terbinafine. In the rigorous world of pharmaceutical manufacturing, purity is paramount. This compound, known formally in pharmacopeial contexts as Terbinafine Related Compound 1 , serves as a critical reference standard for the identification and quantification of a key process-related impurity in Terbinafine hydrochloride active pharmaceutical ingredient (API).[1][2][3]
The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug. Process-related impurities are chemical substances that are formed during the synthesis of the API, often originating from starting materials, intermediates, or reagents. The diligent monitoring and control of these impurities are mandated by regulatory bodies worldwide. This guide, therefore, is designed for the researcher, analytical scientist, and process chemist, providing a comprehensive technical overview of (4-Methylnaphthalen-1-yl)methanamine hydrochloride, from its fundamental properties and logical synthesis to its vital role in ensuring the quality of a globally recognized medication.
Physicochemical and Structural Properties
A precise understanding of a reference standard's properties is the foundation of its use in analytical science. (4-Methylnaphthalen-1-yl)methanamine hydrochloride is a salt, typically appearing as a white to light yellow crystalline powder. Its structure features a naphthalene ring system substituted with a methyl group at the 4-position and a methylaminomethyl group at the 1-position.
| Property | Value | Source(s) |
| Chemical Name | (4-Methylnaphthalen-1-yl)methanamine hydrochloride | [1] |
| Synonyms | N,4-Dimethyl-1-naphthalenemethanamine HCl, Terbinafine Related Compound 1 | [1][3][4] |
| CAS Number | 98978-50-8 (Free Base) | [1][2][4] |
| Molecular Formula | C₁₃H₁₆ClN | [1][4] |
| Molecular Weight | 221.73 g/mol | Calculated |
| Free Base Formula | C₁₃H₁₅N | [1][4] |
| Free Base Weight | 185.27 g/mol | [1][2][4] |
| Storage | 2-8°C, Inert atmosphere | [4] |
Manufacturing and Synthesis: A Logical Approach
While specific, proprietary manufacturing processes for this reference standard are not publicly detailed, a logical and chemically sound synthetic route can be devised based on established organic chemistry principles and analogous reactions for the non-methylated parent compound, a known intermediate in Terbinafine synthesis.[5] The most efficient pathway involves a two-step process starting from 1-methylnaphthalene.
Step 1: Formylation of 1-Methylnaphthalene to 4-Methyl-1-naphthaldehyde
The crucial intermediate is 4-methyl-1-naphthaldehyde. This can be synthesized from 1-methylnaphthalene via a formylation reaction, such as the Vilsmeier-Haack reaction.[1][6] This reaction introduces an aldehyde group (-CHO) onto the aromatic ring. The causality here is the electrophilic nature of the Vilsmeier reagent (a chloroiminium ion) which attacks the electron-rich naphthalene ring, preferentially at the activated alpha-position (C1), which is ortho to the methyl group.
Step 2: Reductive Amination to Yield the Final Product
The second step is a classic reductive amination.[3][7][8] The synthesized 4-methyl-1-naphthaldehyde is reacted with methylamine to form an intermediate imine (a compound with a C=N double bond). This imine is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success and safety of this step. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[7] This selectivity prevents side reactions and ensures a high yield of the target secondary amine. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.
Diagram: Proposed Synthesis Workflow
Caption: Origin of Terbinafine Related Compound 1 from starting material.
Analytical Characterization and Quality Control
As a reference standard, the identity and purity of (4-Methylnaphthalen-1-yl)methanamine hydrochloride must be unequivocally established.
Spectroscopic Identification
While publicly available spectra are scarce, the structural features can be predicted:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic naphthalene protons, two distinct methyl singlets (one on the naphthalene ring and one on the nitrogen), and a singlet for the methylene (-CH₂-) bridge. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display the expected number of signals for the 13 unique carbon atoms in the molecule, including distinct signals for the two methyl carbons, the methylene carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the mass spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₃H₁₅N (approx. 186.12).
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for quantifying this compound as an impurity in Terbinafine. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically employed. [9][10][11] Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Terbinafine, being a larger and more complex molecule, will have a different retention time than the smaller, slightly more polar (4-Methylnaphthalen-1-yl)methanamine. By running a solution of the Terbinafine API and comparing it to a solution spiked with a known concentration of the reference standard, the amount of the impurity in the API can be accurately determined.
Protocol: Representative RP-HPLC Method for Impurity Profiling
This protocol is a representative example based on published methods for Terbinafine analysis and is intended for illustrative purposes. [9][10]Method validation is required for official use.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent like triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 282 nm. [11] * Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve (4-Methylnaphthalen-1-yl)methanamine hydrochloride in a suitable diluent (e.g., mobile phase or methanol) to a known concentration (e.g., 100 µg/mL).
-
Spiked Sample (for method development/validation): Prepare a solution of Terbinafine HCl at its working concentration and spike it with the reference standard to a level relevant to the specification limit (e.g., 0.1%).
-
Test Sample: Prepare a solution of the Terbinafine HCl batch to be tested at the specified working concentration.
-
-
Analysis and Calculation:
-
Inject the solutions onto the HPLC system.
-
Identify the peak corresponding to (4-Methylnaphthalen-1-yl)methanamine by comparing its retention time to that of the reference standard.
-
Calculate the concentration of the impurity in the test sample using the peak area response and the known concentration of the reference standard.
-
Safety and Handling
Specific toxicological data for (4-Methylnaphthalen-1-yl)methanamine hydrochloride is not readily available. Therefore, it should be handled with the precautions appropriate for a novel amine compound of this class. The safety data for the structurally similar, non-methylated parent compound, N-Methyl-1-naphthalenemethanamine hydrochloride (CAS 65473-13-4), provides a useful surrogate for hazard assessment. [12]
-
GHS Hazard Statements (extrapolated):
-
H315: Causes skin irritation. [12] * H319: Causes serious eye irritation. [12] * H335: May cause respiratory irritation. [12]* Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
(4-Methylnaphthalen-1-yl)methanamine hydrochloride, or Terbinafine Related Compound 1, exemplifies the critical role that seemingly obscure molecules play in modern medicine. Its significance lies not in its own biological activity, but in its function as a high-purity analytical standard. By enabling the precise control of impurities in the manufacturing of Terbinafine, it underpins the quality, safety, and regulatory compliance of this important antifungal medication. For scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and analytical application of such reference standards is fundamental to the successful development and lifecycle management of any drug product.
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The Naphthalene Compass: A Technical Guide to the Discovery of Novel Naphthalenemethanamine Compounds
This guide provides an in-depth exploration of the discovery and development of novel naphthalenemethanamine compounds, extending to the closely related and highly significant naphthalimide and naphthalene diimide scaffolds. Designed for researchers, scientists, and professionals in drug development, this document navigates the intricate journey from synthetic strategy to biological validation, emphasizing the causal relationships that underpin experimental design and the principles of self-validating protocols.
Introduction: The Naphthalene Core - A Privileged Scaffold in Medicinal Chemistry
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a fundamental building block in the design of biologically active molecules. Its rigid, planar structure and lipophilic nature provide an ideal scaffold for interaction with a diverse array of biological targets. The introduction of a methanamine side chain unlocks a vast chemical space, allowing for the modulation of physicochemical properties and the introduction of key pharmacophoric features. Naphthalenemethanamine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will delve into the contemporary strategies for the synthesis of novel naphthalenemethanamine analogues and the elucidation of their therapeutic potential.
Part 1: Strategic Synthesis of Naphthalenemethanamine Derivatives
The synthetic accessibility of a compound class is a cornerstone of its potential for drug discovery. For naphthalenemethanamine derivatives, a number of strategic approaches have been developed, each with its own merits regarding efficiency, scalability, and the introduction of molecular diversity.
Reductive Amination: A Classic and Versatile Approach
Reductive amination of naphthaldehydes remains a widely employed and versatile method for the synthesis of naphthalenemethanamines. The rationale behind this strategy lies in the two-step, one-pot reaction that efficiently forms the carbon-nitrogen bond.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve 1 equivalent of the desired naphthaldehyde in a suitable anhydrous solvent (e.g., methanol, dichloroethane).
-
Add 1.1 equivalents of the primary or secondary amine.
-
If desired, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Add 1.5 equivalents of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
This protocol is inherently self-validating through the monitoring of the reaction progress by thin-layer chromatography (TLC) and the characterization of the final product by spectroscopic methods such as NMR and mass spectrometry.
Nucleophilic Substitution: A Pathway to N-Substituted Analogues
The reaction of 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene with a variety of amines provides a direct route to N-substituted naphthalenemethanamines. This method is particularly advantageous for creating libraries of compounds with diverse amine functionalities. An improved and impurity-free process for preparing N-methyl-1-naphthalenemethanamine, a key intermediate for the antifungal drug terbinafine, starts from 1-chloromethylnaphthalene.[4]
Experimental Protocol: Synthesis of N-methyl-1-naphthalenemethanamine [4]
-
Anion Formation: In a reaction vessel under an inert atmosphere, dissolve N-methylformamide in N,N-dimethylformamide (DMF) and/or a non-polar solvent.
-
Add a strong base (e.g., sodium hydride) to generate the anion of N-methylformamide.
-
Substitution: Add 1-chloromethylnaphthalene to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 20-80°C) until completion, monitored by TLC.
-
Hydrolysis: The resulting formamide derivative is hydrolyzed using either an acid (e.g., aqueous sulfuric acid) or a base (e.g., aqueous sodium hydroxide) to yield the crude secondary amine.[4]
-
Purification: The crude product is purified by an acid-base workup followed by high vacuum distillation.[4]
This process is designed to be scalable and avoids the formation of tertiary amine impurities.[4]
Part 2: Biological Activities and Mechanisms of Action
The therapeutic potential of novel naphthalenemethanamine compounds is vast, with significant research focused on their anticancer and cytoprotective activities.
Anticancer Properties: A Multi-pronged Attack
Naphthalene-based compounds, particularly naphthalimides and naphthalene diimides, have emerged as potent anticancer agents with diverse mechanisms of action.[5][6]
2.1.1. DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the naphthalene ring system allows these compounds to intercalate between the base pairs of DNA.[7] This physical obstruction of the DNA helix interferes with essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][8] Furthermore, this intercalation can inhibit the activity of topoisomerase enzymes, which are critical for resolving DNA torsional stress during replication.[8][9] The inhibition of topoisomerase II, in particular, leads to the accumulation of double-strand breaks in DNA, a highly cytotoxic event.[9]
2.1.2. Induction of Apoptosis and Autophagy
Many novel naphthalenemethanamine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The intrinsic pathway is often initiated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes that execute the apoptotic program.[10] Some compounds have also been shown to induce autophagy, a cellular self-degradation process that can, under certain conditions, lead to cell death.[11]
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by naphthalenemethanamine derivatives.
2.1.3. Targeting Receptor Tyrosine Kinases (RTKs)
The dysregulation of receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers. Novel metal complexes of naphthalimide-cyclam conjugates have been developed as multi-target RTK inhibitors, demonstrating potent antiproliferative and antiangiogenic activities.[12]
Cytoprotection through the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes. Novel naphthalene-based compounds have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), thereby activating the Nrf2-mediated antioxidant response.[3][7][11] This represents a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions.[7]
Experimental Workflow: Evaluation of Keap1-Nrf2 PPI Inhibition
Caption: Workflow for the discovery of Keap1-Nrf2 PPI inhibitors.
Part 3: In Vitro Biological Evaluation
Rigorous in vitro evaluation is essential to characterize the biological activity of novel compounds and to identify promising candidates for further development.
Cytotoxicity Assessment
The cytotoxicity of newly synthesized compounds is a primary determinant of their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay [13][14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Novel Naphthalenemethanamine Derivatives
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| NMD-01 | A549 (Lung Cancer) | 48 | 5.2 ± 0.4 |
| NMD-02 | MCF-7 (Breast Cancer) | 48 | 2.8 ± 0.3 |
| NMD-03 | HCT116 (Colon Cancer) | 48 | 8.1 ± 0.7 |
| Doxorubicin | A549 (Lung Cancer) | 48 | 0.5 ± 0.1 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for summarizing experimental results.
Conclusion and Future Directions
The naphthalenemethanamine scaffold and its related analogues continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this chemical class, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent compounds, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of naphthalenemethanamine-based therapeutics.
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An In-Depth Technical Guide to the In Silico Modeling of (4-Methylnaphthalen-1-yl)methanamine Interactions
Abstract: The exploration of small molecule interactions with biological macromolecules is a cornerstone of modern drug discovery.[1] In silico modeling provides a powerful, resource-efficient paradigm for predicting, analyzing, and refining these interactions before committing to costly experimental validation. This guide presents a comprehensive, field-proven workflow for investigating the binding characteristics of (4-Methylnaphthalen-1-yl)methanamine, a molecule of interest due to its structural relation to known antifungal agents like Terbinafine.[2] We will navigate the entire computational pipeline, from initial target identification and preparation through predictive molecular docking, and culminating in the dynamic refinement and stability assessment using molecular dynamics simulations. The methodologies detailed herein are designed not merely as a set of instructions, but as a self-validating framework, emphasizing the causal logic behind each experimental choice to ensure scientific rigor and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply or expand their expertise in structure-based drug design.
Foundational Strategy: A Multi-Tiered Computational Approach
The predictive power of in silico modeling is maximized not by a single method, but by a hierarchical workflow where each stage builds upon and validates the previous one. A static picture from molecular docking provides the initial hypothesis of binding, which is then tested and refined in the dynamic, solvated environment of a molecular dynamics (MD) simulation. This integrated approach provides a more holistic and trustworthy view of the molecular recognition event.
The Subject Molecule: (4-Methylnaphthalen-1-yl)methanamine
(4-Methylnaphthalen-1-yl)methanamine is a small organic molecule featuring a naphthalene scaffold, a common motif in pharmacologically active compounds. Its structural similarity to compounds related to Terbinafine suggests a potential interaction with squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway and a validated antifungal target. This hypothesis forms the basis for our target selection in this guide.
Table 1: Physicochemical Properties of (4-Methylnaphthalen-1-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C12H13N | Inferred from structure |
| Molecular Weight | 171.24 g/mol | Calculated |
| SMILES | Cc1ccc(c2ccccc12)CN | Inferred from name |
| InChIKey | FHNFLIKLJCJAG-UHFFFAOYSA-N | Inferred from structure |
The Biological Target: Human Squalene Epoxidase (SQLE)
For this guide, we will use the crystal structure of human squalene epoxidase (SQLE). The selection of a high-resolution crystal structure is paramount for the accuracy of structure-based design. The Protein Data Bank (PDB) is the primary repository for such structures. We will use a representative PDB entry of human SQLE, which will be prepared to ensure it is computationally ready.
Integrated In Silico Workflow
Our investigation will follow a logical progression designed to systematically reduce uncertainty and increase the accuracy of our predictions.
Step-by-Step MD Simulation Protocol
This protocol requires GROMACS and a suitable force field (e.g., CHARMM36m) to be installed. The starting point is the best protein-ligand complex pose from docking.
-
System Preparation & Topology Generation:
-
Objective: To generate topology files that describe the bonded and non-bonded interactions for both the protein and the ligand according to a chosen force field.
-
Step 1.1 (Ligand): Generate ligand parameters. Since standard protein force fields do not contain parameters for drug-like molecules, a server like CGenFF (for CHARMM) or antechamber (for AMBER) must be used to generate the ligand's topology and parameter files.
-
Step 1.2 (Protein): Use the GROMACS pdb2gmx tool to process the protein structure. This tool generates a coordinate file (.gro), a topology file (.top), and a position restraint file (.itp). [3] bash gmx pdb2gmx -f protein.pdb -o protein_processed.gro -water spce
-
Step 1.3 (Merge): Combine the protein and ligand coordinate files into a single complex.gro file. Manually edit the main topology file (topol.top) to include the ligand's topology (.itp) file and add the ligand molecule to the system. [4]
-
-
Solvation and Ionization:
-
Objective: To create a realistic simulation environment by placing the complex in a periodic box of water molecules and adding ions to neutralize the system's charge.
-
Step 2.1: Define the simulation box using gmx editconf.
-
Step 2.2: Fill the box with water using gmx solvate.
-
Step 2.3: Add ions using gmx genion. First, create a binary run file with gmx grompp, then run gmx genion.
-
-
Energy Minimization & Equilibration:
-
Objective: To relax the system and ensure it reaches the desired temperature and pressure before the production run. This is a critical self-validation step; proceeding without proper equilibration can lead to unstable and meaningless simulations.
-
Step 3.1 (Minimization): Remove steric clashes.
-
Step 3.2 (NVT Equilibration): Stabilize the temperature. The protein and ligand heavy atoms are typically restrained to allow the solvent to equilibrate around them.
-
Step 3.3 (NPT Equilibration): Stabilize the pressure and density.
-
-
Production MD:
-
Objective: To run the simulation for a duration long enough to sample the conformational space of the complex and collect data for analysis.
-
Step 4.1: Execute the production run.
-
Analysis of MD Trajectories
Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values in binding site residues can indicate induced-fit effects.
-
Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the protein and ligand, identifying key stabilizing interactions.
Advanced Analysis: Binding Free Energy Estimation
For a more quantitative estimate of binding affinity, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory. [5]
This method calculates the free energy of the complex, receptor, and ligand individually from snapshots of the MD simulation and computes the difference. [6]While computationally less expensive than alchemical free energy methods, it provides a more physically grounded estimate than docking scores. [7][8]
Conclusion
This guide has outlined a robust, multi-stage computational workflow for the detailed investigation of (4-Methylnaphthalen-1-yl)methanamine's interactions with a putative biological target. By integrating molecular docking for initial pose prediction with molecular dynamics for dynamic refinement and stability validation, we establish a high-confidence model of the binding event. The causality-driven approach, emphasizing the "why" behind each protocol step, and the inclusion of self-validation checks ensure that the generated results are not only predictive but also scientifically sound. The insights derived from this in silico process can effectively guide targeted experimental studies, accelerating the drug discovery pipeline and enabling a more rational design of novel therapeutic agents.
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METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. (n.d.). GSRS. Retrieved January 26, 2026, from [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 26, 2026, from [Link]
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Gapsys, V., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved January 26, 2026, from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved January 26, 2026, from [Link]
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 26, 2026, from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 26, 2026, from [Link]
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Al-Alshama, G., et al. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved January 26, 2026, from [Link]
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Calculation of binding free energies. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved January 26, 2026, from [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved January 26, 2026, from [Link]
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Qing, X., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved January 26, 2026, from [Link]
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Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Retrieved January 26, 2026, from [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024, August 28). Journal of Chemical Information and Modeling - ACS Publications. Retrieved January 26, 2026, from [Link]
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The Out-of-Order-Mind. (2015, April 18). GROMACS TUTORIAL: Your first Simulation Made Easy! YouTube. Retrieved January 26, 2026, from [Link]
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Pritam Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved January 26, 2026, from [Link]
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4-Methylnaphthalen-1-amine. (n.d.). PubChem - NIH. Retrieved January 26, 2026, from [Link]
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In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019, December 14). ResearchGate. Retrieved January 26, 2026, from [Link]
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Molecular Docking Tutorial. (n.d.). University of Palermo. Retrieved January 26, 2026, from [Link]
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Accurate Binding Free Energy Method from End-State MD Simulations. (2022, August 16). ACS Publications. Retrieved January 26, 2026, from [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved January 26, 2026, from [Link]
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3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved January 26, 2026, from [Link]
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Calculation of Binding Free Energies. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]
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Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Lindahl, E. (2021, February 2). Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. YouTube. Retrieved January 26, 2026, from [Link]
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N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of (4-Methylnaphthalen-1-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4-Methylnaphthalen-1-yl)methanamine, a notable secondary amine, holds significance as a key intermediate and a known related compound in the synthesis of pharmacologically active molecules, most notably as "Terbinafine Related Compound 1".[1][2] A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (4-Methylnaphthalen-1-yl)methanamine, alongside detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
(4-Methylnaphthalen-1-yl)methanamine is a substituted naphthalene derivative. The core structure consists of a naphthalene ring methylated at the 4-position, with a methanamine group attached at the 1-position.
Table 1: Compound Identification
| Parameter | Value | Source |
| Systematic Name | (4-Methylnaphthalen-1-yl)methanamine | |
| Synonyms | N,4-Dimethyl-1-naphthalenemethanamine, N-Methyl-1-(4-methylnaphthalen-1-yl)methanamine, Terbinafine Related Compound 1 | [1][2] |
| CAS Number | 98978-50-8 | [1] |
| Molecular Formula | C₁₃H₁₅N | [1][2] |
| Molecular Weight | 185.27 g/mol | [1][2] |
| InChI | InChI=1S/C13H15N/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8,14H,9H2,1-2H3 | |
| SMILES | Cc1ccc(CNC)c2ccccc12 |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of a compound is crucial for its application in drug development and research. These properties influence factors such as solubility, absorption, and stability.
Physical State and Appearance
The physical state and appearance of (4-Methylnaphthalen-1-yl)methanamine are not consistently reported in publicly available literature. Commercial suppliers often list the appearance as "Not Available". It is anticipated to be a liquid or a low-melting solid at room temperature.
Melting and Boiling Points
Workflow for Experimental Determination of Melting Point:
Caption: Workflow for Melting Point Determination.
Acid Dissociation Constant (pKa)
The pKa of an amine is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. An experimental pKa value for (4-Methylnaphthalen-1-yl)methanamine is not available in the literature. However, it can be determined experimentally using potentiometric titration.
Experimental Protocol for pKa Determination by Potentiometric Titration:
-
Preparation of the Analyte Solution: Accurately weigh a sample of (4-Methylnaphthalen-1-yl)methanamine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.
Caption: Potentiometric Titration for pKa Determination.
Solubility
The solubility of (4-Methylnaphthalen-1-yl)methanamine in various solvents is a key parameter for its formulation and handling. As an amine, its solubility is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of the protonated ammonium salt.
Table 2: Predicted and Qualitative Solubility
| Solvent | Predicted/Qualitative Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The large, nonpolar naphthalene ring reduces aqueous solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Protonation of the amine group forms a more polar and water-soluble salt. |
| Methanol, Ethanol | Soluble | "Like dissolves like" principle; the compound has some polarity and can interact with polar protic solvents. |
| Dichloromethane, Chloroform | Soluble | Good solubility is expected in nonpolar aprotic solvents. |
| Hexane | Sparingly soluble | The polarity of the amine group may limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination:
-
Equilibrium Solubility Method: Add an excess amount of (4-Methylnaphthalen-1-yl)methanamine to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of (4-Methylnaphthalen-1-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted 1H NMR Spectral Features:
-
Aromatic Protons (naphthalene ring): Multiple signals in the range of 7.0-8.5 ppm.
-
Methylene Protons (-CH₂-): A singlet or a multiplet (if coupled to the N-H proton) around 3.5-4.5 ppm.
-
N-Methyl Protons (-NH-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.2-2.8 ppm.
-
Naphthalene-Methyl Protons (-CH₃): A singlet around 2.4-2.7 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Predicted 13C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the range of 120-140 ppm.
-
Methylene Carbon (-CH₂-): A signal around 45-55 ppm.
-
N-Methyl Carbon (-NH-CH₃): A signal around 30-40 ppm.
-
Naphthalene-Methyl Carbon (-CH₃): A signal around 20-25 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Methylnaphthalen-1-yl)methanamine is expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Weak to Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1500-1600 | Medium to Strong |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (4-Methylnaphthalen-1-yl)methanamine, the molecular ion peak [M]⁺ is expected at m/z 185.
Expected Fragmentation Pattern:
The primary fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For (4-Methylnaphthalen-1-yl)methanamine, this would lead to the formation of a stable, resonance-stabilized cation.
Caption: Predicted Mass Spectrometry Fragmentation.
Stability and Storage
Proper storage is essential to maintain the integrity of (4-Methylnaphthalen-1-yl)methanamine.
-
Recommended Storage: Commercial suppliers recommend storage at 2-8°C in a refrigerator.[1]
-
Stability: As a secondary amine, it may be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Safety and Handling
While specific safety data for the free base is limited, information for the related hydrochloride salt of N-methyl-1-naphthalenemethanamine indicates potential hazards.
-
Hazard Statements (for hydrochloride salt):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Conclusion
This technical guide provides a comprehensive overview of the physicochemical characteristics of (4-Methylnaphthalen-1-yl)methanamine based on available data and established scientific principles. While there are gaps in the experimentally determined data for the free base, this guide offers valuable predicted properties and detailed methodologies for their experimental determination. A thorough understanding of these properties is critical for researchers and drug development professionals working with this important chemical entity.
References
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Pharmaffiliates. (n.d.). Methyl(4-methylnaphthalen-1-ylmethyl)amine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]
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FDA Global Substance Registration System (GSRS). (n.d.). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Terbinafine Related Compound A (N-methyl-C-(naphthalen-1-yl)methanamine hydrochloride) (1424608). Retrieved from [Link]
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The Nexus of Structure and Function: An In-Depth Technical Guide to the Structure-Activity Relationships of Methylnaphthalenemethanamines
Foreword: Decoding the Naphthalene Core
The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry. Its rigid, planar geometry and lipophilic nature provide an ideal framework for interaction with a diverse array of biological targets. The introduction of a methyl and a methanamine substituent onto this core—creating the methylnaphthalenemethanamine family—unlocks a rich design space for modulating pharmacological activity. This guide delves into the nuanced structure-activity relationships (SAR) of this chemical class, offering a synthesis of established principles and field-proven insights for researchers, scientists, and drug development professionals. Our exploration will not merely list observations but will dissect the causal links between molecular architecture and biological effect, providing a robust framework for the rational design of novel therapeutics.
The Strategic Importance of the Methylnaphthalenemethanamine Scaffold
The inherent versatility of the naphthalene ring system has led to its incorporation into numerous clinically significant drugs, spanning antifungal, antibacterial, and anticancer agents.[1] The addition of a flexible methanamine side chain introduces a basic center, crucial for forming salt bridges and hydrogen bonds with biological macromolecules, while the methyl group can serve as a steric modulator or a lipophilic anchor. The interplay between the substitution pattern on the naphthalene ring, the nature of the substituents on the amine, and the resulting pharmacological profile is the central theme of this guide.
Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including:
-
Antifungal Activity: Exemplified by the allylamine antimycotic, terbinafine, which features an N-methyl-N-(1-naphthylmethyl)amine core.[2]
-
Anticancer Activity: Various naphthalene derivatives have been shown to act as anticancer agents through mechanisms such as tubulin polymerization inhibition, topoisomerase inhibition, and apoptosis induction.[3][4]
-
Antimicrobial Activity: The naphthalene nucleus is a component of several antimicrobial drugs, and its derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.[1][5]
The following sections will deconstruct the SAR of this scaffold, focusing on how specific structural modifications influence these biological outcomes.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of a methylnaphthalenemethanamine derivative is determined by three primary structural features:
-
Substitution on the Naphthalene Ring: The positions of the methyl and methanamine groups.
-
Substitution on the Amine: The nature of the groups attached to the nitrogen atom.
-
Stereochemistry: The spatial arrangement of atoms, particularly if chiral centers are present.
The Influence of Naphthalene Ring Substitution
The substitution pattern on the naphthalene ring profoundly impacts the molecule's interaction with its biological target. A key study on derivatives of the antifungal agent terbinafine, which contains the N-methyl-1-naphthalenemethanamine core, provides critical insights into this aspect.[2]
-
Steric Hindrance: The potency of these compounds is highly sensitive to the bulkiness of substituents on the naphthalene ring. Generally, only small substituents like hydrogen or, in some cases, fluorine are well-tolerated at positions 2, 3, 4, 6, 7, and 8.[2] This suggests that the naphthalene ring fits into a sterically constrained pocket on its target enzyme, squalene epoxidase.
-
Positional Effects of Substituents:
-
Position 5: This position is more accommodating to larger substituents such as fluorine, chlorine, bromine, and methyl groups.[2]
-
Positions 3, 5, and 7: The introduction of fluorine at these positions can enhance activity against yeasts. A chlorine atom at position 5 also confers this benefit.[2]
-
Combined Substitutions: The enhancing effect on activity can be amplified by introducing multiple small, electronegative substituents. For instance, simultaneous substitution with fluorine at positions 5 and 7 resulted in a significant increase in potency against several fungal species.[2]
-
This data strongly suggests that the electronic properties and size of the substituents on the naphthalene ring are critical determinants of biological activity.
The Role of N-Substitution on the Methanamine Moiety
The substituents on the nitrogen atom of the methanamine side chain are pivotal in defining the compound's pharmacological profile.
-
N-Methyl Group: The presence of a methyl group on the nitrogen is a common feature in many biologically active naphthalenemethanamines, including terbinafine. This small alkyl group can contribute to the molecule's lipophilicity and may be involved in van der Waals interactions within the binding site.
-
Other N-Substituents: The nature of the second substituent on the amine (in tertiary amines) is a key area for SAR exploration. In the case of terbinafine, this is an allyl group, which is crucial for its mechanism of action. For other biological targets, varying this substituent can lead to profound changes in activity. For example, in a series of N-substituted piperazine amine reuptake inhibitors, the nature of the N-benzyl substituent was critical for dual serotonin and noradrenaline reuptake inhibition.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on naphthalene derivatives, while not always specific to methylnaphthalenemethanamines, provide a quantitative framework for understanding SAR. These studies often correlate biological activity with physicochemical parameters.[6]
Key descriptors in the QSAR of naphthalene derivatives often include:
-
Hydrophobicity (log P): The lipophilicity of the molecule, which influences its ability to cross cell membranes.
-
Electronic Parameters: Such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents.
-
Steric Parameters: Like Taft steric parameters or molar refractivity, which quantify the size and shape of substituents.
A representative QSAR model for a series of naphthalene derivatives showed that hydrogen acceptance and hydrophobic substituent constants were the most important parameters influencing their biological response.[6]
Synthesis of Methylnaphthalenemethanamines: A Generalized Protocol
The synthesis of methylnaphthalenemethanamines can be achieved through several routes. A common and versatile approach involves the reductive amination of a naphthaldehyde or the nucleophilic substitution of a halomethylnaphthalene.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic routes to methylnaphthalenemethanamines.
Detailed Experimental Protocol: Reductive Amination
This protocol provides a step-by-step methodology for the synthesis of a methylnaphthalenemethanamine via reductive amination.
Step 1: Imine Formation
-
Dissolve 1.0 equivalent of the desired methylnaphthaldehyde in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1.1 to 1.5 equivalents of methylamine (often as a solution in a solvent like ethanol or THF) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
Step 2: Reduction to the Amine
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add 1.5 to 2.0 equivalents of a reducing agent, such as sodium borohydride, in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC for the disappearance of the imine.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired methylnaphthalenemethanamine.
Biological Evaluation: Methodologies and Insights
The assessment of the biological activity of newly synthesized methylnaphthalenemethanamine analogs is crucial for establishing a robust SAR. The choice of assay depends on the therapeutic area of interest.
Anticancer Activity Assessment
Naphthalene derivatives have shown promise as anticancer agents.[3][7] A standard workflow for evaluating the anticancer potential is outlined below.
Caption: Workflow for anticancer evaluation of methylnaphthalenemethanamines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The naphthalene scaffold is present in several antimicrobial agents.[1] The antimicrobial activity of methylnaphthalenemethanamine derivatives can be assessed using standard microbiological techniques.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Molecular Targets and Signaling Pathways
The biological effects of methylnaphthalenemethanamines are mediated by their interaction with specific molecular targets, which in turn modulate cellular signaling pathways.
-
Antifungal Activity: For antifungal derivatives like terbinafine, the primary target is squalene epoxidase .[2] Inhibition of this enzyme disrupts the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
-
Anticancer Activity: The anticancer effects of naphthalene derivatives can be more varied.[3][4][7] Potential mechanisms include:
-
Tubulin Polymerization Inhibition: Leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase Inhibition: Interfering with DNA replication and repair.
-
Induction of Apoptosis: Through modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.
-
The following diagram illustrates a potential mechanism of action for an anticancer methylnaphthalenemethanamine derivative.
Sources
- 1. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 2. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationships of selected naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of (4-Methylnaphthalen-1-yl)methanamine Derivatives: A Comprehensive Guide for Researchers
Introduction
(4-Methylnaphthalen-1-yl)methanamine and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The naphthalene scaffold is a well-established pharmacophore, and its functionalization with a methanamine group provides a versatile platform for the synthesis of a diverse range of molecules with potential therapeutic applications. Notably, N-methylated analogues of this core structure are key intermediates in the synthesis of antifungal agents like Terbinafine.[1][2] This application note provides a comprehensive overview of the synthetic protocols for preparing the parent amine, (4-Methylnaphthalen-1-yl)methanamine, and its subsequent derivatization, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategy: A Two-Step Approach
The most efficient and widely adopted strategy for the synthesis of (4-Methylnaphthalen-1-yl)methanamine involves a two-step sequence:
-
Formylation of 1-Methylnaphthalene: The synthesis commences with the introduction of a formyl group onto the 1-position of 1-methylnaphthalene to yield the key intermediate, 4-methyl-1-naphthaldehyde. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and the use of readily available, inexpensive reagents.
-
Reductive Amination: The resulting aldehyde is then converted to the target primary amine via reductive amination. This versatile reaction involves the formation of an imine intermediate with an ammonia source, which is subsequently reduced in situ to the desired amine.
This two-step approach is highly amenable to scale-up and allows for the introduction of various substituents on the naphthalene ring, making it a cornerstone for library synthesis in drug discovery programs.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for (4-Methylnaphthalen-1-yl)methanamine and its derivatives.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Methyl-1-naphthaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction provides a reliable method for the formylation of electron-rich aromatic compounds. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich naphthalene ring.
Materials:
-
1-Methylnaphthalene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methylnaphthalene (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-1-naphthaldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 70-80%
Part 2: Synthesis of (4-Methylnaphthalen-1-yl)methanamine
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[3] In this protocol, 4-methyl-1-naphthaldehyde is reacted with an ammonia source (ammonium acetate) to form an intermediate imine, which is then reduced in situ with sodium cyanoborohydride. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the imine over the aldehyde.[3]
Materials:
-
4-Methyl-1-naphthaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-1-naphthaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess reducing agent and adjust the pH to ~2.
-
Stir for 30 minutes, then basify the mixture with 1 M NaOH to a pH of ~10.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield (4-Methylnaphthalen-1-yl)methanamine as an oil or low-melting solid. The product can be further purified by vacuum distillation or conversion to its hydrochloride salt if necessary.
Expected Yield: 60-75%
Derivatization of (4-Methylnaphthalen-1-yl)methanamine
The primary amine functionality of (4-Methylnaphthalen-1-yl)methanamine serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
A. N-Alkylation
N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy to modulate the lipophilicity and basicity of the amine.[4]
General Protocol for N-Alkylation:
-
Dissolve (4-Methylnaphthalen-1-yl)methanamine (1 equivalent) and a suitable base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired alkyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 6-24 hours, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. N-Acylation
N-acylation introduces an amide bond, a key functional group in many pharmaceuticals that can participate in hydrogen bonding interactions with biological targets.
General Protocol for N-Acylation:
-
Dissolve (4-Methylnaphthalen-1-yl)methanamine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous solvent like DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC. After completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
C. Sulfonamide Synthesis
The sulfonamide group is another important pharmacophore that can be readily introduced by reacting the primary amine with a sulfonyl chloride.[5]
General Protocol for Sulfonamide Synthesis:
-
Dissolve (4-Methylnaphthalen-1-yl)methanamine (1 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over a drying agent, concentrate, and purify the resulting sulfonamide by column chromatography or recrystallization.
Quantitative Data and Characterization
| Compound | Synthetic Method | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Methyl-1-naphthaldehyde | Vilsmeier-Haack | 70-80 | Yellow Solid | ~10.2 (s, 1H, CHO), 8.2-7.4 (m, 6H, Ar-H), 2.7 (s, 3H, CH₃) | ~192.5 (CHO), 140-120 (Ar-C), 20.1 (CH₃) |
| (4-Methylnaphthalen-1-yl)methanamine | Reductive Amination | 60-75 | Oil | ~7.9-7.3 (m, 6H, Ar-H), 4.2 (s, 2H, CH₂), 2.6 (s, 3H, CH₃), 1.6 (br s, 2H, NH₂) | ~135-124 (Ar-C), 45.8 (CH₂), 19.8 (CH₃) |
| N-Benzyl-(4-methylnaphthalen-1-yl)methanamine | N-Alkylation | 75-85 | Oil | ~7.9-7.2 (m, 11H, Ar-H), 4.1 (s, 2H, N-CH₂-Ar), 3.9 (s, 2H, Ar-CH₂-N), 2.6 (s, 3H, CH₃) | ~140-124 (Ar-C), 53.5 (N-CH₂-Ar), 48.2 (Ar-CH₂-N), 19.8 (CH₃) |
| N-((4-Methylnaphthalen-1-yl)methyl)acetamide | N-Acylation | 85-95 | White Solid | ~7.9-7.3 (m, 6H, Ar-H), 5.9 (br t, 1H, NH), 4.7 (d, 2H, CH₂), 2.6 (s, 3H, Ar-CH₃), 2.0 (s, 3H, COCH₃) | ~170.1 (C=O), 135-124 (Ar-C), 42.1 (CH₂), 23.3 (COCH₃), 19.8 (Ar-CH₃) |
Note: The NMR data provided are estimations based on related structures and should be confirmed by experimental analysis.
Troubleshooting and Key Considerations
-
Vilsmeier-Haack Reaction: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The workup should be performed carefully to avoid vigorous effervescence during neutralization.
-
Reductive Amination: The pH of the reaction mixture is crucial for efficient imine formation and reduction. Over-alkylation to the secondary amine can be a side reaction. Using a large excess of ammonium acetate helps to favor the formation of the primary amine.
-
Purification: The basic nature of the amine products may cause tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine (1-2% in the eluent) can improve separation.
-
Derivative Synthesis: The reactivity of the primary amine can lead to di-alkylation or di-acylation if an excess of the electrophile is used. Careful control of stoichiometry is important.
Conclusion
This application note provides a robust and detailed guide for the synthesis of (4-Methylnaphthalen-1-yl)methanamine and its derivatives. The described protocols, based on well-established synthetic methodologies, offer a reliable foundation for researchers in medicinal chemistry and drug development to access this important class of compounds. The versatility of the synthetic routes allows for the creation of diverse chemical libraries, facilitating the exploration of their therapeutic potential.
References
-
Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine. Retrieved from [1]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link][3]
-
Polish Scientific Journals Database. (2023, May 20). Design and Synthesis of Sulfonamides Derivatives: A Review. Retrieved from [Link][6]
-
ACS Reagent Guide. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link][4]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. tsijournals.com [tsijournals.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Efficacy of (4-Methylnaphthalen-1-yl)methanamine
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The naphthalene scaffold is a proven pharmacophore, forming the core of several clinically successful antimicrobial drugs.[1][2] This document presents a comprehensive framework for the antimicrobial evaluation of (4-Methylnaphthalen-1-yl)methanamine, a naphthalene derivative with therapeutic potential. We provide detailed, field-proven protocols for a phased evaluation process, beginning with initial qualitative screening and progressing through quantitative potency determination, assessment of bactericidal dynamics, and preliminary safety profiling. These methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reliable, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Naphthalene Derivatives
Naphthalene, a bicyclic aromatic hydrocarbon, is a versatile structural moiety in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The therapeutic value of the naphthalene nucleus is exemplified by widely used antimicrobial drugs such as the antifungal agent terbinafine and the antibacterial nafcillin, which play a vital role in controlling microbial infections.[1][2] The structural characteristics of (4-Methylnaphthalen-1-yl)methanamine suggest its potential as a novel antimicrobial candidate, warranting a systematic investigation of its efficacy against a panel of pathogenic microorganisms. This guide provides the experimental foundation for such an investigation.
Compound Profile & Preparation
A thorough understanding of the test article is fundamental to any experimental design.
Chemical Properties of (4-Methylnaphthalen-1-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [4] |
| Molecular Weight | 185.27 g/mol | [4] |
| CAS Number | 98978-50-8 | [5] |
| Appearance | Varies (typically solid) | - |
| Solubility | Poor in water; Soluble in DMSO, Methanol (Slightly) | [6] |
Protocol 2.1: Stock Solution Preparation
The accuracy of all subsequent assays depends on the precise preparation of the compound stock solution. Due to the hydrophobic nature of many naphthalene derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Causality: DMSO is a potent, polar aprotic solvent that can dissolve a wide range of nonpolar compounds, making it ideal for creating high-concentration stocks of novel chemical entities for in-vitro screening.
-
Aseptic Technique: Perform all steps in a biological safety cabinet to ensure sterility.
-
Weighing: Accurately weigh 10 mg of (4-Methylnaphthalen-1-yl)methanamine using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in sterile, molecular-biology grade DMSO to achieve a final concentration of 10 mg/mL (or as desired). Vortex thoroughly until the compound is fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Control: Crucially , the final concentration of DMSO in any assay well should not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial or cytotoxic effects, confounding the results. All experiments must include a "vehicle control" containing the same concentration of DMSO used in the test wells.
Phased Experimental Workflow
We propose a multi-phase approach to systematically characterize the antimicrobial properties of the test compound. This workflow ensures that resources are used efficiently, progressing from broad screening to more detailed and complex assays.
Caption: Phased approach for antimicrobial compound evaluation.
Phase 1: Agar Disk Diffusion for Primary Screening
The disk diffusion method is a widely used, preliminary test to assess the antimicrobial activity of a compound.[7][8] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism, creating a gradient.[8][9]
Protocol 4.1: Disk Diffusion Assay
This protocol is adapted from CLSI standards for antimicrobial susceptibility testing.[10]
-
Microorganism Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardization is critical for reproducibility and ensures a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[11]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the (4-Methylnaphthalen-1-yl)methanamine stock solution (or a dilution thereof) onto a disk.
-
Controls: Prepare disks with a known antibiotic (positive control) and with the solvent (DMSO) alone (negative/vehicle control).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours under conditions appropriate for the test organism.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). A larger zone diameter generally indicates greater inhibitory activity.[7]
-
Phase 2: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] It is the gold standard for quantitative susceptibility testing.[13] This protocol follows the CLSI M07 guidelines.[13][14]
Protocol 5.1: Broth Microdilution Assay
-
Plate Preparation:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth into wells A2 through A12 of a 96-well microtiter plate. Add 100 µL to the sterility control well (e.g., A12).
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well A1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing well, then transferring 50 µL from A2 to A3, and so on, down to well A10. Discard the final 50 µL from well A10.
-
This leaves well A11 as the growth control (no compound) and A12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension as described in Protocol 4.1.
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells A1 through A11. Do not add bacteria to the sterility control well (A12). The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15] This can be assessed visually or with a plate reader. The growth control (A11) should be turbid, and the sterility control (A12) should be clear.
-
Data Presentation: Sample MIC Table
| Microorganism | Strain ID | Gram Stain | MIC of (4-Methylnaphthalen-1-yl)methanamine (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | ||
| Escherichia coli | ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||
| Candida albicans | ATCC 90028 | N/A (Fungus) |
Phase 3: Elucidating Antimicrobial Dynamics
Determining the MIC reveals potency but does not distinguish between static (growth-inhibiting) and cidal (killing) activity. Further assays are required to understand the compound's dynamics.
Protocol 6.1: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16]
Caption: Workflow from MIC determination to MBC assessment.
-
Source Plate: Use the 96-well plate from the completed MIC assay (Protocol 5.1).
-
Sub-culturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot the aliquot onto a quadrant of a fresh MHA plate. Be sure to label which concentration corresponds to each quadrant.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no colony formation on the subculture plate, typically defined as a ≥99.9% reduction in the initial inoculum.
Protocol 6.2: Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to a constant concentration of the antimicrobial agent.[17][18]
-
Setup: Prepare flasks containing MHB with the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Count: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Phase 4: In Vitro Cytotoxicity & Selectivity
A promising antimicrobial must selectively target pathogens with minimal toxicity to host cells.[20][21] In vitro cytotoxicity assays are a crucial first step in safety assessment.[22][23]
Protocol 7.1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Seed a mammalian cell line (e.g., Vero, HEK293, or HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing 2-fold serial dilutions of (4-Methylnaphthalen-1-yl)methanamine. Include a "cells only" control and a "vehicle control" (DMSO).
-
Incubation: Incubate for a period relevant to the antimicrobial exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Calculating the Selectivity Index (SI): The SI provides a measure of a compound's selectivity for the microbial target over host cells. A higher SI is desirable. SI = IC₅₀ (mammalian cells) / MIC (microbe)
Hypothetical Mechanism of Action
While the precise mechanism of (4-Methylnaphthalen-1-yl)methanamine is unknown, many naphthalene derivatives and cationic amphiphiles disrupt microbial cell membranes. The diagram below illustrates this hypothetical pathway.
Caption: Postulated membrane disruption mechanism of action.
References
-
Xia, Y., & He, Z. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Experimental and Regenerative Medicine. Available at: [Link]
-
Anonymous. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anonymous. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Journal of Molecular Structure. Available at: [Link]
-
Global Substance Registration System. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Available at: [Link]
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High-throughput screening with (4-Methylnaphthalen-1-yl)methanamine libraries
Application Notes and Protocols
Topic: High-Throughput Screening with (4-Methylnaphthalen-1-yl)methanamine Libraries
Audience: Researchers, scientists, and drug development professionals.
Leveraging the (4-Methylnaphthalen-1-yl)methanamine Scaffold in High-Throughput Screening for Novel Modulators of Fungal Growth
Introduction: The Strategic Value of Privileged Scaffolds in HTS
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2][3] The success of any HTS campaign is fundamentally dependent on two key components: a robust, reliable assay and a high-quality chemical library with the potential to yield biologically active "hits."
The naphthalene scaffold represents a "privileged" structure in medicinal chemistry. Its rigid, bicyclic aromatic system serves as a versatile platform for the synthesis of compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] Derivatives of naphthalene are foundational to numerous marketed drugs, underscoring the scaffold's utility in interacting with diverse biological targets.[6] The (4-Methylnaphthalen-1-yl)methanamine core, in particular, offers a synthetically tractable backbone for creating diverse libraries of compounds with varied physicochemical properties. This document provides a comprehensive guide to designing and executing an HTS campaign using libraries derived from this promising scaffold, with a focus on identifying novel antifungal agents.
The (4-Methylnaphthalen-1-yl)methanamine Scaffold: A Privileged Starting Point
The choice of the (4-Methylnaphthalen-1-yl)methanamine scaffold is predicated on its inherent chemical and biological potential. The naphthalene core provides a stable, lipophilic anchor that can be readily modified. The primary amine of the methanamine substituent serves as a key handle for combinatorial synthesis, allowing for the introduction of a wide range of functional groups to explore chemical space comprehensively.
Key Chemical Features:
-
Molecular Formula: C₁₃H₁₅N[7]
-
Molecular Weight: 185.27 g/mol [7]
-
Synthetic Tractability: The primary amine allows for straightforward derivatization via amide bond formation, reductive amination, and other common synthetic transformations.
-
Structural Rigidity: The fused ring system provides a degree of conformational constraint, which can lead to higher-affinity interactions with biological targets.
Library Design and Preparation: A Combinatorial Approach
A successful HTS campaign begins with a well-designed chemical library. For the (4-Methylnaphthalen-1-yl)methanamine scaffold, a combinatorial approach can be employed to generate a diverse set of derivatives.
Protocol 1: Synthesis of a Representative Amide Library
-
Starting Material: (4-Methylnaphthalen-1-yl)methanamine.
-
Reaction: Acylation of the primary amine with a diverse set of carboxylic acids.
-
Procedure: a. Dissolve (4-Methylnaphthalen-1-yl)methanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). b. Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (2.0 eq). c. Add the desired carboxylic acid (1.0 eq) to the reaction mixture. d. Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS. e. Upon completion, perform an aqueous workup and purify the product by column chromatography or preparative HPLC.
-
Diversification: Utilize a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids, to introduce chemical diversity.
Library Management:
-
Solubilization: Compounds should be dissolved in 100% DMSO at a stock concentration of 10 mM.
-
Storage: Store stock solutions in 384-well plates at -20°C to minimize degradation.
-
Quality Control: Periodically assess the purity and integrity of library compounds using LC-MS.
Assay Development and Validation for Antifungal Screening
The selection and validation of a robust assay are critical for the success of an HTS campaign.[8] For identifying novel antifungal agents, a cell-based assay measuring fungal viability is a common and effective approach.
Assay Principle: Fungal Cell Viability Assay using Resazurin
This assay utilizes the metabolic activity of viable fungal cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence in the presence of a test compound indicates a reduction in cell viability.
Protocol 2: Fungal Viability HTS Assay
-
Organism: Candida albicans or another relevant fungal pathogen.
-
Assay Miniaturization: The assay should be optimized for a 384-well microplate format to conserve reagents and increase throughput.[9]
-
Procedure: a. Prepare a suspension of fungal cells in appropriate growth medium (e.g., RPMI-1640) at a predetermined optimal density. b. Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate. c. Transfer 200 nL of test compounds from the library plates to the assay plates using a pintool or acoustic dispenser, resulting in a final concentration of 10 µM. d. Include appropriate controls on each plate:
- Negative Control: Wells containing cells and DMSO (0.1% final concentration).
- Positive Control: Wells containing cells and a known antifungal agent (e.g., Amphotericin B). e. Incubate the plates at 35°C for 24-48 hours. f. Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours. g. Read the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
Assay Validation:
Before commencing the full screen, the assay must be rigorously validated to ensure its reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9]
-
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. A "dry run" or pilot screen of a small subset of the library (~2,000 compounds) should be performed to confirm that the assay performs well under screening conditions.[9]
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | Ensures a sufficient signal window and low data variability for reliable hit identification. |
| Signal-to-Background | > 5 | Provides a clear distinction between active and inactive compounds. |
| DMSO Tolerance | < 10% effect at 0.5% | Confirms that the assay is not unduly affected by the compound solvent. |
| Reproducibility (CV) | < 15% | Demonstrates the consistency of the assay over time and across different plates. |
High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed for efficiency and reproducibility.[1]
Caption: Automated HTS workflow for antifungal compound screening.
Data Analysis and Hit Confirmation
Raw data from the plate reader must be processed to identify potential "hits."
Primary Data Analysis:
-
Normalization: The data from each plate should be normalized to the on-plate controls. The percent inhibition for each well can be calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Triage:
A single-point HTS will inevitably produce false positives.[3] Therefore, a rigorous hit confirmation process is essential.
Caption: A robust workflow for hit confirmation and triage.
Protocol 3: Dose-Response Analysis
-
Compound Re-supply: Obtain fresh, powdered samples of the primary hits to confirm their identity and purity.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 50 µM.
-
Assay Performance: Test the dilution series in the primary assay in triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Orthogonal Assays:
To eliminate assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that measures a different biological endpoint. For example, a CellTiter-Glo® assay that measures cellular ATP levels can be used to confirm the effect on cell viability.
Case Study: Screening for Inhibitors of a Fungal Kinase
To illustrate the application of this workflow, consider a hypothetical HTS campaign targeting a specific fungal protein kinase essential for cell wall integrity.
Target: Fungal Protein Kinase Y (FPKY)
Signaling Pathway Context:
Caption: Simplified FPKY signaling pathway targeted by the HTS campaign.
Assay: A biochemical assay using a purified, recombinant FPKY enzyme and a fluorescently labeled peptide substrate. Kinase activity is measured by the increase in fluorescence polarization upon phosphorylation of the peptide.
Expected Outcome: This campaign would identify compounds from the (4-Methylnaphthalen-1-yl)methanamine library that directly inhibit FPKY activity. These hits would then be progressed through the hit confirmation cascade, including testing in the cell-based viability assay to confirm their antifungal activity. Preliminary structure-activity relationship (SAR) analysis would guide the synthesis of more potent and selective analogs.[9]
Conclusion
The (4-Methylnaphthalen-1-yl)methanamine scaffold provides a rich starting point for the discovery of novel bioactive compounds. By combining a chemically diverse library derived from this scaffold with a robust and well-validated HTS assay, researchers can efficiently identify promising hits for further development. The protocols and workflows detailed in this guide provide a comprehensive framework for executing a successful HTS campaign, from initial library design to the confirmation and triage of promising lead compounds.
References
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Al-Ostath, A., et al. (2025, September 30). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. National Institutes of Health. Retrieved from [Link]
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Platypus. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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Global Substance Registration System. METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Retrieved from [Link]
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Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from [Link]
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Khan, I., et al. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]
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Mubeen, S., et al. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. PubMed Central. Retrieved from [Link]
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High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]
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ResearchGate. (n.d.). High-throughput screening (HTS) confirmation rate analysis. Retrieved from [Link]
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Al-Karmalawy, A. A., et al. (2020, November 20). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PubMed Central. Retrieved from [Link]
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Application Notes & Protocols for Investigating (4-Methylnaphthalen-1-yl)methanamine in Anti-inflammatory Research
Introduction: The Rationale for a Novel Naphthalene-Based Candidate
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone feature the naphthalene moiety, highlighting its potential in modulating inflammatory pathways.[3] The therapeutic efficacy of many NSAIDs is attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2]
(4-Methylnaphthalen-1-yl)methanamine is a naphthalene derivative with the chemical formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol .[4][5] While direct studies on its anti-inflammatory properties are not yet prevalent in the literature, its structural similarity to other bioactive naphthalene-containing molecules provides a strong impetus for its investigation as a novel anti-inflammatory agent. This guide presents a structured, multi-tiered research protocol designed to rigorously evaluate the anti-inflammatory potential of (4-Methylnaphthalen-1-yl)methanamine, from initial in vitro screening to in vivo validation. The protocols are designed to not only assess efficacy but also to elucidate the potential mechanism of action, focusing on key inflammatory signaling cascades.
Putative Mechanism of Action: Targeting Key Inflammatory Hubs
Inflammation is a complex biological response orchestrated by a network of signaling pathways. A central regulator of this process is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][7] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the NF-κB complex translocates to the nucleus, driving the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][8][9] We hypothesize that (4-Methylnaphthalen-1-yl)methanamine may exert its anti-inflammatory effects by inhibiting one or more nodes within this critical pathway.
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Validation Strategy: A Stepwise Approach
A logical and phased experimental workflow is critical for the efficient evaluation of a novel compound. This ensures that resource-intensive in vivo studies are only conducted after establishing a foundational profile of bioactivity and safety in vitro.
Caption: Stepwise workflow for anti-inflammatory compound validation.
PART 1: IN VITRO EVALUATION PROTOCOLS
Protocol 1.1: Assessment of Cytotoxicity using MTT Assay
Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentration range at which (4-Methylnaphthalen-1-yl)methanamine is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a reliable, colorimetric method for measuring cell viability by assessing mitochondrial dehydrogenase activity in living cells.[10][11][12]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
(4-Methylnaphthalen-1-yl)methanamine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of (4-Methylnaphthalen-1-yl)methanamine in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Presentation: The results should be used to determine the highest concentration that does not significantly reduce cell viability (typically >90%). This concentration range will be used for subsequent efficacy assays.
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control | 0.852 | 0.041 | 100.0% |
| 0.1 | 0.849 | 0.038 | 99.6% |
| 1 | 0.855 | 0.045 | 100.4% |
| 10 | 0.831 | 0.050 | 97.5% |
| 25 | 0.805 | 0.048 | 94.5% |
| 50 | 0.512 | 0.062 | 60.1% |
| 100 | 0.155 | 0.029 | 18.2% |
Table 1: Example data from an MTT cytotoxicity assay.
Protocol 1.2: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages via TLR4, initiating a strong inflammatory response.[13] This model is a cornerstone of in vitro anti-inflammatory drug screening.[14] This protocol assesses the ability of (4-Methylnaphthalen-1-yl)methanamine to suppress the production of key inflammatory mediators.
Materials:
-
RAW 264.7 cells
-
DMEM complete medium
-
(4-Methylnaphthalen-1-yl)methanamine (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli (stock solution 1 mg/mL in sterile PBS)
-
Dexamethasone or other known anti-inflammatory drug (as a positive control)
-
24-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Remove the medium. Pre-treat the cells for 1-2 hours with 500 µL of medium containing various non-toxic concentrations of (4-Methylnaphthalen-1-yl)methanamine or the positive control (e.g., 1 µM Dexamethasone). Include a vehicle control group.
-
Inflammatory Challenge: After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (do not add LPS to the "unstimulated" control group).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to remove any cell debris.
-
Storage & Analysis: Store the supernatants at -80°C until analysis for nitric oxide and cytokines as described in Protocol 1.3. The cell lysates can also be collected for Western blot analysis (Protocol 1.4).
Protocol 1.3: Quantification of Pro-inflammatory Mediators
Rationale: Quantifying the reduction of specific inflammatory molecules provides direct evidence of a compound's anti-inflammatory effect. Nitric oxide (NO) is a key signaling molecule produced by iNOS during inflammation. TNF-α and IL-6 are cornerstone pro-inflammatory cytokines.[14] Their levels can be accurately measured using well-established assays.
A. Nitric Oxide (NO) Measurement (Griess Assay):
-
Add 50 µL of cell supernatant to a new 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
B. Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying individual proteins.[15]
-
Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution.
-
The colorimetric change is measured with a plate reader, and concentrations are calculated based on the standard curve.
-
For broader screening, multiplex immunoassays (e.g., Luminex-based) can be used to measure a panel of dozens of cytokines from a single small sample volume, offering a more comprehensive profile of the inflammatory response.[16][17]
Data Presentation:
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 1.2 ± 0.3 | 25 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 3540 ± 210 | 2850 ± 180 |
| LPS + Dexamethasone (1 µM) | 8.5 ± 1.1 | 450 ± 55 | 310 ± 40 |
| LPS + Cmpd (5 µM) | 30.1 ± 2.5 | 2100 ± 150 | 1890 ± 130 |
| LPS + Cmpd (10 µM) | 15.7 ± 1.9 | 980 ± 90 | 850 ± 75 |
Table 2: Example data showing dose-dependent inhibition of inflammatory mediators by the test compound (Cmpd).
PART 2: IN VIVO VALIDATION PROTOCOL
Protocol 2.1: Carrageenan-Induced Paw Edema Model in Rats
Rationale: The transition from in vitro to in vivo models is a critical step in drug discovery to assess efficacy within a complex biological system.[13] The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammation model for evaluating the efficacy of potential anti-inflammatory drugs.[18][19][20][21] Carrageenan injection induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, and bradykinin, followed by the production of prostaglandins.[22][23]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
(4-Methylnaphthalen-1-yl)methanamine (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Lambda-Carrageenan (1% w/v solution in sterile saline)
-
Indomethacin or Diclofenac (positive control drug)
-
Plebthysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (Low Dose, e.g., 10 mg/kg, p.o.)
-
Group IV: Test Compound (High Dose, e.g., 30 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage, 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Increase in Paw Volume (mL): Final Volume - Initial Volume
-
Percentage Inhibition of Edema: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group (p.o.) | Mean Paw Volume Increase (mL) at 3h | Std. Deviation | % Inhibition |
| Vehicle Control (10 mL/kg) | 0.88 | 0.09 | - |
| Indomethacin (10 mg/kg) | 0.35 | 0.05 | 60.2% |
| Cmpd (10 mg/kg) | 0.65 | 0.07 | 26.1% |
| Cmpd (30 mg/kg) | 0.42 | 0.06 | 52.3% |
Table 3: Example data from the carrageenan-induced paw edema model showing dose-dependent anti-edematous activity.
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New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. [Link]
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Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022, September 11). YouTube. [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. (2021, January 8). PUR-FORM. [Link]
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METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. (n.d.). Gsrs. [Link]
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MTT Cytotoxicity Study. (n.d.). NAMSA. [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. [Link]
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A major metabolite of aceclofenac, 4'-hydroxy aceclofenac, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. (n.d.). PubMed. [Link]
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Carrageenan-induced paw edema in the rat and mouse. (n.d.). PubMed. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed. [Link]
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Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
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ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. (n.d.). National Institutes of Health (NIH). [Link]
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Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. (n.d.). Walsh Medical Media. [Link]
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Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2020, November 26). Royal Society of Chemistry. [Link]
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NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (n.d.). Frontiers. [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003, August 10). ResearchGate. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. [Link]
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Cell sensitivity assays: the MTT assay. (n.d.). PubMed. [https://pubmed.ncbi.nlm.nih.gov/1698084 MTT/]([Link] MTT/)
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]
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Single ELISA versus multiplex for profiling Cytokine responses in cases versus controls: Are there any definite arguments against multiplexing? (2012, September 20). ResearchGate. [Link]
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Naphthalene Derivatives: Naphthol and Naphthylamine Organic Chemistry. (2020, September 29). YouTube. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). [Link]
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Quantitative Cytotoxicity – MTT Assays. (n.d.). Pacific BioLabs. [Link]
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NAPHTHALENE. (n.d.). National Center for Biotechnology Information. [Link]
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Multiplex ELISA Kits. (n.d.). Biocompare. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). [Link]
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Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2011, August 6). [Link]
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Application Note: Comprehensive NMR Characterization of (4-Methylnaphthalen-1-yl)methanamine
Introduction
(4-Methylnaphthalen-1-yl)methanamine is a significant chemical entity, often encountered as a key intermediate or a structural motif in medicinal chemistry and materials science. Its molecular structure, comprising a substituted naphthalene core and a primary amine, presents a unique set of spectroscopic characteristics. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive set of protocols for the characterization of (4-Methylnaphthalen-1-yl)methanamine using a suite of modern Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The methodologies described herein are designed to provide unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with high fidelity.
Molecular Structure and Physicochemical Properties
Before delving into the NMR characterization, it is essential to understand the basic properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [1][2] |
| Molecular Weight | 185.27 g/mol | [1][2] |
| Structure | ||
| CAS Number | 98978-50-8 | [2] |
Note: The structure image is for illustrative purposes and is based on the compound name.
Experimental Design: A Multi-dimensional Approach
A hierarchical approach is recommended for the complete NMR characterization of (4-Methylnaphthalen-1-yl)methanamine. This involves starting with simple 1D experiments to get an overview of the proton and carbon environments, followed by more complex 2D experiments to establish connectivity and finalize the assignments.
Figure 2: Logic diagram for the integration of NMR data for structural elucidation.
By systematically analyzing the 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of (4-Methylnaphthalen-1-yl)methanamine can be achieved, thus confirming its chemical structure.
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METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE - gsrs. Available from: [Link]
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A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC - NIH. Available from: [Link]
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4-Methylnaphthalen-1-amine | C11H11N | CID 431187 - PubChem - NIH. Available from: [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Available from: [Link]
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CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride | Pharmaffiliates. Available from: [Link]
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bmse000531 1-methylnaphthalene at BMRB. Available from: [Link]
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98978-50-8| Product Name : Methyl(4-methylnaphthalen-1-ylmethyl)amine | Pharmaffiliates. Available from: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
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cosy hsqc hmbc: Topics by Science.gov. Available from: [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]
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- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. Available from: https://pubs.acs.org/doi/10.1021/jacs.5b09841
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]
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Carbon-I 3 Chemical Shifts in Methylnaphthalenes - RSC Publishing. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available from: [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available from: [Link]
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Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing - MDPI. Available from: [Link]
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1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08 - YouTube. Available from: [Link]
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Application Notes and Protocols for Developing Bioactivity Assays for (4-Methylnaphthalen-1-yl)methanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to characterize the bioactivity of the novel compound, (4-Methylnaphthalen-1-yl)methanamine. Given its structural features, particularly the presence of a naphthalene core and a methanamine moiety, this compound is hypothesized to interact with components of the monoamine system. This guide outlines a tiered approach, beginning with initial cytotoxicity profiling, followed by target identification and validation assays focused on monoamine receptors and enzymes, and culminating in functional assays to elucidate the mechanism of action. Each section provides the scientific rationale behind the experimental choices, detailed step-by-step protocols, and guidance on data analysis and interpretation.
Introduction: Rationale and Strategic Overview
(4-Methylnaphthalen-1-yl)methanamine is a synthetic compound with a chemical scaffold that suggests potential interactions with biological systems, particularly the central nervous system. The naphthalene group provides a rigid, lipophilic structure, while the methanamine side chain is a common pharmacophore in ligands for monoamine receptors and transporters. This structural analogy to known neuromodulatory agents necessitates a systematic investigation of its bioactivity.
The following application notes are designed to provide a logical and efficient workflow for the initial characterization of this compound. The proposed screening cascade is structured in three tiers:
-
Tier 1: Foundational Profiling. Establishes the compound's intrinsic cytotoxicity and performs broad liability screening to identify potential off-target effects and guide concentration selection for subsequent assays.
-
Tier 2: Hypothesis-Driven Target Identification. Focuses on the putative targets within the monoamine system, including key receptors, transporters, and metabolic enzymes.
-
Tier 3: Mechanistic Elucidation. Delves into the functional consequences of compound-target interaction, aiming to define its pharmacological profile as an agonist, antagonist, or enzyme inhibitor.
This structured approach ensures that experimental resources are used efficiently and that the resulting data is robust and readily interpretable.
Figure 2: Signaling pathway of a Gq-coupled GPCR leading to calcium release.
Protocol: Calcium Flux Assay
-
Cell Loading: Plate cells expressing the target Gq-coupled receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). [1]2. Compound Addition: Use a fluorescence imaging plate reader (FLIPR) to add (4-Methylnaphthalen-1-yl)methanamine to the wells. [2]3. Fluorescence Measurement: Simultaneously with compound addition, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium. [2]4. Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonist activity.
Data Analysis and Interpretation
-
IC₅₀ (Half-maximal Inhibitory Concentration): For inhibition assays (receptor binding, enzyme inhibition), plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the compound that produces 50% inhibition.
-
EC₅₀ (Half-maximal Effective Concentration): For agonist activity in functional assays, plot the response (e.g., fluorescence change) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve. The EC₅₀ is the concentration that produces 50% of the maximal response.
-
Kᵢ (Inhibition Constant): The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used in the binding assay.
Conclusion
The protocols and strategic workflow detailed in these application notes provide a robust framework for the initial characterization of the bioactivity of (4-Methylnaphthalen-1-yl)methanamine. By systematically progressing from broad cytotoxicity and screening assays to specific, hypothesis-driven target validation and functional characterization, researchers can efficiently and accurately define the pharmacological profile of this novel compound. This structured approach, grounded in established scientific principles, will yield high-quality, reproducible data essential for advancing drug discovery and development programs.
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ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 385-394. Available at: [Link]
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Guryev, O. L., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Reports, 1(1), 100004. Available at: [Link]
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Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Retrieved from [Link]
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van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 261(2), 198-205. Available at: [Link]
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Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Available at: [Link]
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Zhang, J. H., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 12(6), 775-785. Available at: [Link]
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Zhang, R., & Xie, X. (2012). Advances in G Protein-Coupled Receptor High-throughput Screening. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link]
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Application Notes and Protocols: Derivatization of (4-Methylnaphthalen-1-yl)methanamine for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Naphthalene Scaffold
(4-Methylnaphthalen-1-yl)methanamine is a unique primary amine built upon a naphthalene core. The naphthalene moiety, a bicyclic aromatic system, is a well-established pharmacophore and fluorophore, making its derivatives valuable in medicinal chemistry and materials science.[1][2] The presence of the methyl group at the 4-position and the aminomethyl group at the 1-position offers specific steric and electronic properties that can be exploited for the development of novel functional molecules.
This guide provides a comprehensive overview of the derivatization of (4-Methylnaphthalen-1-yl)methanamine to generate diverse molecular entities for functional studies. We will delve into the rationale behind derivatization, provide detailed, field-proven protocols for key chemical transformations, and discuss the analytical techniques for the characterization of the resulting products. The derivatization strategies outlined herein are designed to modulate the biological activity and photophysical properties of the parent molecule, opening avenues for applications in drug discovery and as fluorescent probes.[3][4]
Strategic Derivatization: Rationale and Applications
The primary amine functionality of (4-Methylnaphthalen-1-yl)methanamine is a versatile handle for a variety of chemical modifications. The choice of derivatization strategy is dictated by the desired functional outcome.
-
Acylation: The formation of amides through acylation can significantly alter the lipophilicity and hydrogen-bonding capabilities of the parent molecule. This is a common strategy in drug design to improve cell permeability and target engagement. Naphthalene-containing amides have shown promise as anticancer agents.[1][5]
-
Sulfonylation: The introduction of a sulfonamide group can impart a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] Sulfonamides are known to mimic transition states of enzymatic reactions and can act as effective enzyme inhibitors.
-
Schiff Base Formation: The reaction with aldehydes or ketones to form imines (Schiff bases) is a straightforward way to introduce further structural diversity. Schiff bases of naphthalene derivatives have been investigated for their coordination chemistry and biological activities.[8][9] Furthermore, the imine bond can be subsequently reduced to a stable secondary amine, offering another layer of structural modification.
The inherent fluorescence of the naphthalene core provides an additional dimension to these derivatization strategies.[10][11] Modification of the aminomethyl side chain can modulate the fluorescence quantum yield, Stokes shift, and environmental sensitivity of the molecule, leading to the development of novel fluorescent probes for bioimaging and sensing applications.[3]
Synthesis of (4-Methylnaphthalen-1-yl)methanamine
The starting material for derivatization, (4-Methylnaphthalen-1-yl)methanamine, can be efficiently synthesized from 4-methyl-1-naphthaldehyde via reductive amination.
Protocol 1: Synthesis of (4-Methylnaphthalen-1-yl)methanamine
This two-step process involves the formation of an intermediate imine followed by its reduction.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-methyl-1-naphthaldehyde (1.0 eq.) in methanol.
-
Add ammonium acetate (10 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction of the Imine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (4-Methylnaphthalen-1-yl)methanamine.
Caption: Reductive amination of 4-methyl-1-naphthaldehyde.
Derivatization Protocols
The following protocols detail the procedures for acylation, sulfonylation, and Schiff base formation using (4-Methylnaphthalen-1-yl)methanamine as the starting material.
Protocol 2: Acylation – Synthesis of N-((4-Methylnaphthalen-1-yl)methyl)acetamide
-
Dissolve (4-Methylnaphthalen-1-yl)methanamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-((4-methylnaphthalen-1-yl)methyl)acetamide.
Caption: Acylation of the primary amine.
Protocol 3: Sulfonylation – Synthesis of N-((4-Methylnaphthalen-1-yl)methyl)benzenesulfonamide
-
Dissolve (4-Methylnaphthalen-1-yl)methanamine (1.0 eq.) and pyridine (1.5 eq.) in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 6-8 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
Caption: Sulfonylation of the primary amine.
Protocol 4: Schiff Base Formation – Synthesis of (E)-N-((4-Methylnaphthalen-1-yl)methyl)-1-phenylethan-1-imine
-
In a flask, dissolve (4-Methylnaphthalen-1-yl)methanamine (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Caption: Schiff base formation.
Characterization of Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. For instance, in the ¹H NMR of the acylated product, one would expect to see a characteristic singlet for the acetyl methyl group and a shift in the methylene protons adjacent to the nitrogen.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For example, the formation of an amide will show a characteristic C=O stretch, while a sulfonamide will exhibit S=O stretching bands.
-
Melting Point: A sharp melting point is an indicator of the purity of a solid compound.
| Derivative | Expected ¹H NMR Signals (indicative) | Expected IR Bands (cm⁻¹) |
| Amide | Singlet for acetyl-CH₃ (~2.0 ppm), NH proton | ~1650 (C=O stretch), ~3300 (N-H stretch) |
| Sulfonamide | Aromatic protons of the phenylsulfonyl group, NH proton | ~1350 & ~1160 (asymmetric & symmetric S=O stretch) |
| Schiff Base | Singlet for imine-CH₃ (~2.3 ppm) | ~1640 (C=N stretch) |
Functional Studies: A Gateway to New Discoveries
The synthesized derivatives can be subjected to a variety of functional assays depending on the research objectives.
-
Biological Activity Screening: The compounds can be tested in various biological assays, such as anticancer, antimicrobial, or enzyme inhibition assays. For example, naphthalene-containing enamides have been investigated as potential anticancer agents.[1][5] The sulfonamide derivatives could be screened for their antibacterial properties.[13]
-
Fluorescence Spectroscopy: The photophysical properties of the derivatives should be investigated. This includes measuring the absorption and emission spectra, quantum yield, and lifetime. The effect of solvent polarity on the fluorescence properties can provide insights into the molecule's potential as an environmental sensor. Naphthalene derivatives are known to be efficient fluorescent probes.[4][14]
-
Molecular Docking and Computational Studies: In silico studies can be employed to predict the binding modes of the derivatives with biological targets and to rationalize their structure-activity relationships.
Conclusion
The derivatization of (4-Methylnaphthalen-1-yl)methanamine provides a powerful platform for the generation of novel functional molecules. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to explore the chemical space around this versatile scaffold. By systematically modifying its structure and evaluating the functional consequences, new leads for drug discovery and novel fluorescent probes can be discovered, underscoring the immense potential of naphthalene-based chemistry.
References
-
UC Research Repository. (n.d.). Steric effects on reactivity in some naphthalene derivatives. Retrieved from [Link]
- Al-Warhi, T., Zaki, E. G., Al-Sha'er, M. A., & Al-Salahi, R. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(53), 34647-34661.
- Kołaczek, A., Fusiarz, I., & Łukaszewicz, M. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Wiadomości Chemiczne, 68(7-8), 624-637.
- Jotani, M. M., et al. (2013). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677–o1678.
- Maeda, H., et al. (2012).
- Al-Masoudi, N. A., & Al-Saaidy, M. H. (2014). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. International Journal of Inorganic Chemistry, 2014, 1-10.
- Pal, T., Ghosh, T. K., & Pal, A. (2001). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry - Section B, 40B(9), 850-853.
- Alvarez, C., et al. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters, 17(12), 3417-3420.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Molecules, 20(8), 13678-13691.
- Zaki, E. G., Al-Warhi, T., Al-Sha'er, M. A., & Al-Salahi, R. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(53), 34647-34661.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Zhao, S., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 199-209.
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Lin, C. Y., et al. (2014). NMR- and MS-based metabolomics: various organ responses following naphthalene intervention. Metabolic Brain Disease, 29(3), 731-742.
- Hertkorn, N., et al. (2013).
- Desgroux, P., et al. (2007). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Applied Physics B, 88(3), 469-476.
- Maeda, H., et al. (2012).
- El-Guesmi, N., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Kumar, A., & Narasimhan, B. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Drug Development and Research, 4(4), 266-271.
Sources
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- 2. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
The Strategic Design of Fluorescent Probes Utilizing (4-Methylnaphthalen-1-yl)methanamine: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (4-Methylnaphthalen-1-yl)methanamine as a core structural motif in the development of novel fluorescent probes. We will explore the underlying scientific principles, provide detailed experimental protocols, and discuss the potential applications of this versatile building block in chemical sensing and biological imaging.
Introduction: The Naphthalene Scaffold in Fluorescence Sensing
Naphthalene and its derivatives are renowned fluorophores, widely employed in the design of fluorescent probes due to their inherent photophysical properties. These include high quantum yields, excellent photostability, and a sensitivity to their local chemical environment.[1][2] The rigid, planar structure and the extended π-electron system of the naphthalene core are fundamental to these favorable characteristics.[1] By chemically modifying the naphthalene scaffold, it is possible to create a diverse array of fluorescent probes with tailored photophysical properties, including strong green fluorescence.[2] This adaptability makes naphthalene derivatives ideal candidates for developing sensors for a variety of analytes, from metal ions to biological molecules.[1]
(4-Methylnaphthalen-1-yl)methanamine , the focus of this guide, presents a unique combination of a naphthalene fluorophore with two key functional groups: a methyl group at the 4-position and a methanamine group at the 1-position. This specific substitution pattern offers distinct advantages for the design of highly specific and sensitive fluorescent probes.
The (4-Methylnaphthalen-1-yl)methanamine Advantage: A Structural and Functional Analysis
The strategic placement of the methyl and methanamine groups on the naphthalene ring provides a powerful platform for fluorescent probe development.
-
The Naphthalene Core : The inherent fluorescence of the naphthalene moiety serves as the signaling component of the probe. Its emission properties are sensitive to perturbations in its electronic environment, which is the basis for the sensing mechanism.
-
The 4-Methyl Group : This electron-donating group can positively influence the photophysical properties of the naphthalene fluorophore. The introduction of such groups can lead to bathochromic shifts (a shift to longer wavelengths) in the absorption and emission spectra and can also increase fluorescence intensity.[3] This enhancement of the fluorescence signal can contribute to a higher sensitivity of the resulting probe.
-
The 1-Methanamine Group : This primary amine is the key to the versatility of (4-Methylnaphthalen-1-yl)methanamine as a probe precursor. It provides a reactive site for the straightforward attachment of a wide variety of "receptor" or "recognition" units. This allows for the rational design of probes that can selectively bind to a specific target analyte.
The general design of a fluorescent probe based on this scaffold can be conceptualized as having three main components: the fluorophore (the naphthalene core), a linker, and a receptor that selectively interacts with the target analyte.
Figure 1: Conceptual design of a fluorescent probe.
Sensing Mechanisms: Translating Binding into a Signal
The interaction between the analyte and the receptor of the probe triggers a change in the fluorescence output of the naphthalene core. This change can be a "turn-on" or "turn-off" response. Several photophysical mechanisms can be harnessed to achieve this, including:
-
Chelation-Enhanced Fluorescence (CHEF) : In this "turn-on" mechanism, the probe in its free state exhibits weak fluorescence due to quenching processes. Upon binding to a metal ion, a rigid chelate ring is formed, which restricts intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence.[4]
-
Photoinduced Electron Transfer (PET) : In a PET-based "turn-on" sensor, the receptor has a lone pair of electrons that can quench the fluorescence of the nearby fluorophore through electron transfer. When the analyte binds to the receptor, it lowers the energy of the lone pair, preventing PET and restoring the fluorescence of the naphthalene core.
-
Internal Charge Transfer (ICT) : The ICT mechanism involves a change in the electronic distribution within the probe upon excitation. The presence of an analyte can modulate this charge transfer process, leading to a shift in the emission wavelength.
Application Note: Development of a "Turn-On" Fluorescent Probe for Zinc Ions (Zn²⁺)
This section provides a detailed protocol for the synthesis and application of a hypothetical "turn-on" fluorescent probe for the detection of Zn²⁺, based on (4-Methylnaphthalen-1-yl)methanamine. The design utilizes a Schiff base linkage to a receptor containing a metal-chelating moiety.
Probe Design and Rationale
The proposed probe, MN-P1 ((E)-N-((6-methoxypyridin-2-yl)methylene)-1-(4-methylnaphthalen-1-yl)methanamine), is designed for the selective detection of Zn²⁺. The methoxypyridine moiety acts as the receptor, providing nitrogen and oxygen atoms for the chelation of Zn²⁺. The formation of the probe-Zn²⁺ complex is expected to induce a CHEF effect, resulting in a "turn-on" fluorescence response.
Figure 2: Synthesis and detection mechanism of probe MN-P1.
Experimental Protocols
Protocol 1: Synthesis of Probe MN-P1
-
Dissolution : Dissolve (4-Methylnaphthalen-1-yl)methanamine (1.0 mmol) and 6-methoxypyridine-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Reaction : Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Reflux : Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation : After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification : Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure probe MN-P1 .
-
Characterization : Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectroscopic Studies and Zn²⁺ Titration
-
Stock Solutions : Prepare a stock solution of MN-P1 (1.0 mM) in a suitable solvent such as acetonitrile or a mixed aqueous-organic solvent system (e.g., CH₃CN/H₂O, 1:1 v/v). Prepare a stock solution of ZnCl₂ (10 mM) in deionized water.
-
Working Solutions : Prepare a working solution of MN-P1 (10 µM) from the stock solution.
-
Fluorescence Measurements : Record the fluorescence emission spectrum of the MN-P1 working solution.
-
Titration : Add increasing amounts of the ZnCl₂ stock solution to the MN-P1 working solution. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Data Analysis : Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
Expected Results and Data Presentation
Upon the addition of Zn²⁺ to the solution of MN-P1 , a significant increase in fluorescence intensity is expected. The following table summarizes the anticipated photophysical properties.
| Parameter | Probe MN-P1 | [MN-P1]-Zn²⁺ Complex |
| Excitation Wavelength (λex) | ~330 nm | ~340 nm |
| Emission Wavelength (λem) | ~420 nm | ~415 nm |
| Fluorescence Quantum Yield (Φ) | Low (<0.1) | High (>0.5) |
| Appearance | Colorless | Fluorescent Green |
| Detection Limit | - | Expected in the low micromolar to nanomolar range |
Broader Applications and Future Directions
The versatility of the methanamine group in (4-Methylnaphthalen-1-yl)methanamine allows for the synthesis of a wide range of fluorescent probes for various applications.
-
Other Metal Ions : By changing the receptor unit, probes for other biologically and environmentally important metal ions such as Cu²⁺, Fe³⁺, and Hg²⁺ can be developed.[5]
-
Anion Sensing : The methanamine group can be incorporated into hydrogen-bonding receptors for the detection of anions like fluoride or cyanide.
-
Biological Imaging : By introducing biocompatible moieties, these probes can be adapted for in-vitro and in-vivo imaging of analytes in cellular environments.[5]
-
Drug Development : Fluorescent probes can be used to study drug-target interactions and for high-throughput screening of potential drug candidates.
Conclusion
(4-Methylnaphthalen-1-yl)methanamine is a promising and versatile platform for the development of novel fluorescent probes. Its unique structural features, combining a robust fluorophore with a reactive functional group, provide a solid foundation for the rational design of sensors with high sensitivity and selectivity. The protocols and principles outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this valuable chemical tool in their respective fields.
References
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023-04-17). Available at: [Link]
-
Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. Available at: [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - MDPI. (2022-09-20). Available at: [Link]
-
He, G., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS One, 12(10), e0186994. Available at: [Link]
-
Lin, H. Y., et al. (2016). A fluorescent chemosensor based on naphthol for detection of Zn(2+). Luminescence, 31(1), 236-40. Available at: [Link]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methylnaphthalen-1-yl)methanamine
Welcome to the technical support center for the synthesis of (4-Methylnaphthalen-1-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (4-Methylnaphthalen-1-yl)methanamine?
There are three principal pathways to synthesize this target molecule, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scale, and safety infrastructure.
-
Reductive Amination of 4-Methylnaphthalene-1-carbaldehyde: This is arguably the most direct and widely used method. It involves the reaction of the corresponding aldehyde with an amine source (e.g., ammonia for the primary amine, or methylamine for the N-methylated derivative) to form an intermediate imine, which is then reduced in situ to the desired amine.[1][2]
-
Reduction of 4-Methylnaphthalene-1-carbonitrile: This route begins with the nitrile derivative, which can be reduced to the primary methanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]
-
Reduction of 4-Methylnaphthalene-1-carboxamide: The carboxylic acid can be converted to its corresponding amide, which is then reduced to the amine. This method also typically requires a strong reductant like LiAlH₄.[4][5]
Synthetic Routes Overview
Caption: Overview of primary synthetic routes.
Q2: Which reducing agent is best for the reductive amination pathway?
The choice of reducing agent is critical and depends on the stability of the starting aldehyde and the desired reaction conditions (one-pot vs. stepwise).
-
Sodium Borohydride (NaBH₄): A cost-effective and common reagent. However, it can reduce the starting aldehyde to an alcohol if imine formation is slow or incomplete.[6] To mitigate this, a stepwise procedure is often recommended: first, allow the imine to form completely, then add the NaBH₄.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective at mildly acidic pH (4-5).[8] Under these conditions, the imine is protonated to form an iminium ion, which is more electrophilic and readily reduced, while the aldehyde itself is less reactive towards the hydride. This selectivity makes NaBH₃CN ideal for one-pot reactions.[8][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often abbreviated as STAB, this is another mild and selective reducing agent. It is not water-sensitive and is particularly effective for reductive aminations, often providing higher yields for challenging substrates.[9]
Q3: What are the most critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)?
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful but highly reactive reducing agent.[3] Strict safety protocols are non-negotiable.
-
Anhydrous Conditions: LAH reacts violently with water and other protic solvents (like alcohols) to produce flammable hydrogen gas. All glassware must be rigorously dried (e.g., oven-dried overnight), and anhydrous solvents must be used.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Controlled Quenching: The workup procedure to quench excess LAH is highly exothermic. The reaction vessel must be cooled in an ice bath, and the quenching agent (typically following the Fieser workup: sequential, slow addition of water, then aqueous NaOH, then more water) must be added dropwise with vigorous stirring.
Troubleshooting Guide
Problem 1: My reductive amination yield is consistently low, and I recover a lot of starting aldehyde.
Possible Cause: The equilibrium for imine formation is unfavorable, or the rate of imine formation is too slow compared to other processes.
Solutions:
-
Adjust the pH: Imine formation is acid-catalyzed but inhibited if the amine nucleophile is fully protonated.[8] The optimal pH is typically between 4 and 6. You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.
-
Remove Water: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. According to Le Châtelier's principle, removing water will drive the equilibrium toward the imine product. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Increase Reactant Concentration: Increasing the concentration of the amine (if it is not the limiting reagent) can also shift the equilibrium to favor imine formation.
Problem 2: I am observing a significant amount of 4-methylnaphthalen-1-yl)methanol as a byproduct in my one-pot reductive amination.
Possible Cause: The reducing agent is reducing the starting aldehyde directly to the corresponding alcohol. This is common when a strong, non-selective reducing agent like NaBH₄ is used in a one-pot procedure where the rate of aldehyde reduction is competitive with the rate of imine formation.[8]
Solutions:
-
Switch to a More Selective Reducing Agent: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are significantly less reactive towards aldehydes and ketones at neutral or mildly acidic pH but will readily reduce the more electrophilic iminium ion intermediate.[9]
-
Adopt a Two-Step Protocol:
-
Step A: Dissolve the aldehyde and amine in a suitable solvent (e.g., methanol or ethanol) with a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to allow for complete imine formation.
-
Step B: Cool the mixture in an ice bath and then add the sodium borohydride portion-wise. This ensures the reducing agent is introduced only after the aldehyde has been converted to the imine.[7]
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Crude (4-Methylnaphthalen-1-yl)methanamine
Welcome to the technical support center for the purification of crude (4-Methylnaphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this important chemical intermediate. The following sections offer detailed, experience-driven advice to overcome common challenges encountered in the lab.
I. Introduction to Purification Challenges
(4-Methylnaphthalen-1-yl)methanamine is a primary amine whose basic nature and aromatic structure present a unique set of purification challenges. The primary route to its synthesis, reductive amination of 4-methylnaphthalene-1-carbaldehyde, can lead to a variety of impurities.[1][2] These include unreacted starting materials, over-alkylated byproducts, and various reduction intermediates. The inherent basicity of the amine product can cause issues during standard silica gel chromatography, such as streaking and poor separation.[3][4][5] This guide will address these issues with practical, step-by-step solutions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of (4-Methylnaphthalen-1-yl)methanamine.
FAQ 1: What are the most common impurities I should expect in my crude product?
The impurity profile of your crude (4-Methylnaphthalen-1-yl)methanamine will largely depend on the specific synthetic route and reaction conditions used. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: 4-methylnaphthalene-1-carbaldehyde and the ammonia source (e.g., ammonium acetate).
-
Imines and Enamines: Intermediates formed during the reductive amination process.[6]
-
Over-alkylation Products: Di- and tri-substituted amines resulting from the reaction of the product amine with the starting aldehyde.
-
Alcohol Byproducts: 4-methylnaphthalen-1-yl)methanol formed from the reduction of the starting aldehyde by the reducing agent.[2]
-
Degradation Products: Aromatic compounds can be susceptible to oxidation or other degradation pathways, especially under harsh reaction or workup conditions.[7]
FAQ 2: Why is my amine product streaking on the silica gel TLC plate and column?
This is a classic issue when purifying basic compounds like amines on standard silica gel.[3][5] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic amine, leading to:
-
Irreversible Adsorption: A portion of your product gets stuck on the column, reducing your yield.
-
Tailing/Streaking: The amine slowly bleeds down the column instead of moving as a tight band, resulting in poor separation from impurities.[4]
FAQ 3: Can I use recrystallization to purify my product?
Recrystallization can be a very effective purification technique for solid compounds, provided a suitable solvent is found.[8][9] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
Key considerations for recrystallization:
-
Solvent Screening: You will need to screen various solvents and solvent mixtures to find the optimal system. Common choices for compounds with aromatic character include ethanol, ethyl acetate/hexanes, and toluene.[11]
-
Oiling Out: Be aware of the potential for your compound to "oil out" instead of crystallizing, especially if it has a low melting point or if the solution is cooled too quickly.[11]
FAQ 4: Is an acid-base extraction a viable purification strategy?
Absolutely. Acid-base extraction is a powerful and often underutilized technique for purifying amines.[12][13] The basicity of the amine allows it to be selectively extracted from an organic solvent into an acidic aqueous solution.[14]
The general principle is as follows:
-
Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl).[13] The amine will be protonated to form a water-soluble ammonium salt and move into the aqueous layer.
-
Separate the aqueous layer, which now contains your purified amine salt.
-
Neutral and acidic impurities will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the ammonium salt and regenerate the free amine, which will typically precipitate out of the solution or can be extracted back into an organic solvent.[14]
III. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: My acid-base extraction is forming an emulsion that won't separate.
Emulsions are a common frustration during liquid-liquid extractions. They are often caused by the presence of fine particulate matter or surfactants.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
Problem 2: I'm still seeing significant streaking on my silica gel column even after adding triethylamine to the eluent.
While adding a competing base like triethylamine (TEA) to the mobile phase is a standard practice to mitigate streaking, it may not always be sufficient.[3]
Advanced Troubleshooting Strategies:
-
Increase the TEA Concentration: Cautiously increase the percentage of TEA in your eluent. Start with 1% and gradually increase to 2-3%. Be mindful that excess TEA can be difficult to remove from your final product.
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[4]
-
Amine-Functionalized Silica: This specialty stationary phase has amine groups covalently bonded to the silica surface, which effectively masks the acidic silanol groups and provides excellent peak shape for amines.[3]
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be a highly effective purification method.[15] A common mobile phase is a gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Problem 3: My recrystallization is not yielding any crystals, or the product is "oiling out."
This indicates that the chosen solvent system or cooling conditions are not optimal.
Systematic Approach to Recrystallization:
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[10] If the compound is too soluble, you won't get good recovery. If it's not soluble enough, you'll need an excessive amount of solvent.
-
Use a Co-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. A common combination is ethyl acetate (good solvent) and hexanes (poor solvent).[11]
-
Slow Cooling is Crucial: Rapid cooling often leads to the formation of an oil or very small, impure crystals.[8] Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Concentrate the Solution: If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point.[8]
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol outlines a standard procedure for purifying (4-Methylnaphthalen-1-yl)methanamine using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water like EtOAc) and the bottom layer will be the aqueous phase. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the amine has been extracted. Combine all the acidic aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any entrained neutral or acidic impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine should precipitate out as a solid or an oil.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms: Extract the aqueous layer with three portions of a fresh organic solvent (e.g., DCM or EtOAc). Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.
-
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol provides a method for purifying the title compound using a specialized stationary phase.
-
Column Packing: Pack a chromatography column with amine-functionalized silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel or the amine-functionalized silica and evaporate the solvent. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can further improve peak shape, but may not be necessary with this stationary phase.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-Methylnaphthalen-1-yl)methanamine.
V. Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/System | Rationale |
| Acid-Base Extraction | Dichloromethane/1M HCl | Good solubility of the free base in DCM and the salt in aqueous acid. |
| Ethyl Acetate/1M HCl | A more environmentally friendly alternative to DCM. | |
| Recrystallization | Ethanol | The polar nature of ethanol can be suitable for the amine. |
| Toluene | The aromatic character of toluene can facilitate crystallization. | |
| Ethyl Acetate/Hexanes | A versatile co-solvent system for controlling solubility. | |
| Column Chromatography | Hexanes/Ethyl Acetate + 1% TEA | A standard system for moderately polar compounds on silica gel. |
| Dichloromethane/Methanol + 1% TEA | A more polar system for compounds that are not very mobile. |
VI. Visualizations
Diagram 1: General Troubleshooting Workflow for Amine Purification
Caption: A decision-making workflow for purifying crude (4-Methylnaphthalen-1-yl)methanamine.
VII. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Carrying out a recrystallisation [Video]. YouTube. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 4. reddit.com [reddit.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. teledyneisco.com [teledyneisco.com]
Technical Support Center: Optimizing Naphthalenemethanamine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of naphthalenemethanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you optimize your reaction conditions and achieve high yields of pure product.
Introduction to Synthetic Strategies
Naphthalenemethanamine is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent terbinafine. Several synthetic routes are commonly employed, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. This guide will focus on the most prevalent methods:
-
Reductive Amination of Naphthaldehyde: A direct and widely used method involving the reaction of naphthaldehyde with methylamine in the presence of a reducing agent.
-
Nucleophilic Substitution of 1-Chloromethylnaphthalene: A two-step approach involving the reaction of 1-chloromethylnaphthalene with a suitable nitrogen source.
-
The Gabriel Synthesis: A classic method for the preparation of primary amines, which can then be methylated.
-
The Leuckart-Wallach Reaction: A reductive amination method using formic acid or its derivatives as both the reducing agent and a source of the aminating species.
Below, we address common issues encountered during these syntheses in a question-and-answer format.
Troubleshooting and FAQs
Section 1: Reductive Amination of Naphthaldehyde
Reductive amination is a powerful technique for C-N bond formation. However, successful execution requires careful control of reaction parameters.
dot
Caption: General workflow for naphthalenemethanamine synthesis via reductive amination.
Q1: My reductive amination of naphthaldehyde is giving a low yield. What are the likely causes?
A1: Low yields in this reaction often stem from one of several factors:
-
Inefficient Imine Formation: The initial condensation of naphthaldehyde and methylamine to form the imine is a reversible equilibrium. To drive this equilibrium forward, it is crucial to remove the water formed as a byproduct. This can be achieved by using a dehydrating agent like magnesium sulfate or by azeotropic removal with a suitable solvent (e.g., toluene). The pH of the reaction is also critical; it should be mildly acidic (pH 4-5) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.[1]
-
Premature Reduction of the Aldehyde: If the reducing agent is too reactive, it can reduce the starting naphthaldehyde to naphthylmethanol before it has a chance to form the imine. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄).[1]
-
Decomposition of the Reducing Agent: Some reducing agents are sensitive to acidic or basic conditions and may decompose before effecting the desired reduction.
Q2: I am observing a significant amount of naphthylmethanol as a byproduct. How can I prevent this?
A2: The formation of naphthylmethanol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine. To address this, consider the following strategies:
-
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations.[1][2] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine (iminium ion).[3]
-
Stepwise Procedure: First, allow the imine to form completely by stirring the naphthaldehyde and methylamine together for a period of time (e.g., in methanol) before adding the reducing agent.[4] This temporal separation of the reaction steps can significantly improve selectivity.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to alcohol byproduct.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes.[2] | Highly toxic; generates toxic byproducts (HCN, NaCN) upon workup.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imine reduction; does not produce toxic cyanide byproducts.[3] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reducing agent; high yielding. | Requires specialized high-pressure equipment; catalyst can be expensive.[2] |
Q3: How do I choose the optimal solvent for my reductive amination?
A3: The ideal solvent should dissolve the reactants and be compatible with the chosen reducing agent. Methanol is a common choice as it facilitates imine formation.[4] For reductions with NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) are often used.[4] It is essential to ensure your starting materials are fully dissolved to avoid low conversions.[5]
Section 2: Synthesis from 1-Chloromethylnaphthalene
dot
Caption: Workflow for naphthalenemethanamine synthesis via nucleophilic substitution.
Q4: I am attempting to synthesize naphthalenemethanamine by reacting 1-chloromethylnaphthalene with methylamine, but I am getting a significant amount of the tertiary amine byproduct. How can I improve the selectivity for the secondary amine?
A4: This is a classic problem in amine alkylation. The product, naphthalenemethanamine (a secondary amine), is often more nucleophilic than the starting methylamine (a primary amine), leading to a second alkylation event to form the tertiary amine. To mitigate this "runaway reaction," you can:
-
Use a Large Excess of the Amine: Employing a significant excess of methylamine will statistically favor the reaction of 1-chloromethylnaphthalene with methylamine over the product secondary amine.
-
Controlled Addition: Slowly add the 1-chloromethylnaphthalene to the solution of methylamine. This ensures that the concentration of the alkylating agent is always low, reducing the likelihood of the product amine reacting with it.
-
Alternative Nitrogen Source: A more robust method is to use a nitrogen source that is not prone to over-alkylation. Reacting 1-chloromethylnaphthalene with N-methylformamide, followed by acid or base hydrolysis, is an effective way to produce the desired secondary amine without the formation of the tertiary amine impurity.[6]
Q5: What is the role of a phase transfer catalyst (PTC) in the reaction of 1-chloromethylnaphthalene?
A5: A phase transfer catalyst, such as a quaternary ammonium salt, can be beneficial when the reactants are in different phases (e.g., an aqueous solution of a salt and an organic solution of the alkyl halide). The PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[7][8]
Section 3: Gabriel Synthesis
The Gabriel synthesis is a reliable method for forming primary amines, which can then be N-methylated.
Q6: I am considering the Gabriel synthesis. What are its main advantages and disadvantages for preparing naphthalenemethanamine?
A6:
-
Advantages: The primary advantage of the Gabriel synthesis is that it completely avoids the over-alkylation problem, providing a clean route to the primary amine (naphthalenemethanamine).[9] The phthalimide nitrogen is not nucleophilic enough to react with a second molecule of the alkyl halide.[10]
-
Disadvantages: This is a multi-step process. After forming the N-alkylated phthalimide, the phthalimide group must be removed to liberate the free amine. Traditionally, this is done by acid hydrolysis, which requires harsh conditions.[11] A milder alternative is to use hydrazine (the Ing-Manske procedure), but this can present challenges in product purification.[10] Following the synthesis of the primary amine, a subsequent N-methylation step would be required to obtain the final product.
Section 4: The Leuckart-Wallach Reaction
Q7: What are the key challenges when using the Leuckart-Wallach reaction for naphthalenemethanamine synthesis?
A7: The Leuckart-Wallach reaction, which uses formic acid or its derivatives to reductively aminate carbonyl compounds, has some notable drawbacks:
-
High Temperatures: The reaction typically requires high temperatures (often >180 °C), which can lead to side reactions and decomposition of starting materials or products.[12]
-
Formation of N-formylated Byproducts: The initial product is often the N-formyl derivative of the amine, which then requires a separate hydrolysis step to yield the free amine.[12]
-
Yields can be variable , and the reaction is often less "clean" than modern reductive amination methods using hydride reagents.
Experimental Protocols
Protocol 1: Reductive Amination of Naphthaldehyde using Sodium Triacetoxyborohydride
This protocol is recommended for its high selectivity and operational simplicity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as an aqueous solution, followed by drying with a desiccant).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by acid-base extraction followed by vacuum distillation.[6]
Protocol 2: Synthesis via 1-Chloromethylnaphthalene and N-Methylformamide
This method is effective for avoiding tertiary amine impurities.
-
Amide Formation: In a suitable solvent such as DMF, react 1-chloromethylnaphthalene (1.0 eq) with N-methylformamide (1.1 eq) in the presence of a mild base (e.g., K₂CO₃) and a phase transfer catalyst.[6]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the 1-chloromethylnaphthalene is consumed.
-
Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent like toluene.
-
Hydrolysis: The crude N-methyl-N-(naphthalen-1-ylmethyl)formamide is then hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[6]
-
Purification: After hydrolysis, the product is isolated by acid-base extraction and purified by high vacuum distillation.[6]
Concluding Remarks
The synthesis of naphthalenemethanamine can be approached through several viable routes. The choice of method should be guided by factors such as the availability of starting materials, desired scale, and safety considerations. Reductive amination using a mild reducing agent like sodium triacetoxyborohydride offers a direct and selective route. For syntheses starting from 1-chloromethylnaphthalene, the use of N-methylformamide followed by hydrolysis is a reliable strategy to prevent over-alkylation. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of pure naphthalenemethanamine.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 26). Reductive amination. In Wikipedia. Retrieved from [Link]
- Myers, A. (n.d.).
- Google Patents. (n.d.). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ResearchGate. (2025, August 5). Purification of naphthalene from eutectic mixture by continuous column crystallization. Retrieved from [Link]
-
PubMed. (1998). Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl) naphthalenes, and Related Results. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, September 21). 22.4d Synthesis of Amines Gabriel Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
PTC Organics Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Sciencemadness.org. (2008, December 28). The Leuckart Reaction: A Study of the Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5418-22-4 | Product Name : N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113999086B - Preparation method of 1-chloromethyl naphthalene.
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Figshare. (2025, October 7). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc.... Retrieved from [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Scribd. (n.d.). Leuckart Reaction: Mechanism and Yields. Retrieved from [Link]
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- 7. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]
- 8. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of (4-Methylnaphthalen-1-yl)methanamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize (4-Methylnaphthalen-1-yl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to side product formation during the synthesis of this important amine. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, ensuring the desired product's high purity and yield.
Section 1: Understanding the Synthetic Landscape & Potential Pitfalls
The synthesis of (4-Methylnaphthalen-1-yl)methanamine, a primary amine, is most commonly approached via two primary routes: reductive amination of 4-methyl-1-naphthaldehyde or nucleophilic substitution on a 1-(halomethyl)-4-methylnaphthalene precursor, often through a Gabriel synthesis. While theoretically straightforward, both pathways are susceptible to the formation of specific side products that can complicate purification and compromise the final product's quality. This guide will dissect these issues and provide actionable solutions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of (4-Methylnaphthalen-1-yl)methanamine.
Reductive Amination Route
Q1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from my desired primary amine. What is it and how can I prevent it?
A1: This is a classic case of over-alkylation , leading to the formation of the secondary amine, bis((4-methylnaphthalen-1-yl)methyl)amine, and potentially the tertiary amine. The primary amine product is nucleophilic and can react with the starting aldehyde to form a new imine, which is then reduced to the secondary amine.
Causality:
-
Stoichiometry: An excess of the starting aldehyde or insufficient ammonia/amine source will favor the reaction of the newly formed primary amine with the remaining aldehyde.
-
Reaction Rate: The rate of the primary amine reacting with the aldehyde may be competitive with the rate of the initial imine formation from ammonia.
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of the ammonia source (e.g., ammonium acetate, or ammonia gas in a suitable solvent) to outcompete the primary amine product for the aldehyde.
-
Slow Addition: If using a one-pot method, consider the slow addition of the reducing agent to the mixture of the aldehyde and ammonia source. This allows for the initial imine to form in high concentration before reduction.
-
Stepwise Procedure: For greater control, a stepwise approach is recommended. First, form the imine from 4-methyl-1-naphthaldehyde and ammonia. Isolate or carry forward the crude imine to a separate reduction step. This physically separates the primary amine product from the starting aldehyde, preventing over-alkylation.[1]
Q2: I'm observing a significant amount of (4-methylnaphthalen-1-yl)methanol in my crude product. What's causing this and how can I minimize it?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations, especially when using less selective reducing agents.
Causality:
-
Reducing Agent Choice: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can directly reduce the aldehyde to an alcohol, competing with the desired imine reduction.[2][3]
-
Reaction Conditions: The rate of imine formation versus aldehyde reduction is critical. If imine formation is slow, the reducing agent has more opportunity to react with the aldehyde.
Troubleshooting Steps:
-
Select a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduce the protonated imine intermediate.[2][4]
-
Optimize pH: Maintain a slightly acidic pH (around 5-6). This protonates the carbonyl group, activating it for nucleophilic attack by ammonia to form the imine, and also protonates the imine, making it more susceptible to reduction.[2]
-
Pre-formation of the Imine: As mentioned in Q1, allowing the imine to form before adding the reducing agent can significantly reduce the amount of alcohol byproduct.[2]
Q3: My reaction is sluggish and gives a low yield of the desired amine, with a lot of unreacted starting aldehyde.
A3: Low conversion can be due to several factors related to imine formation and the activity of the reducing agent.
Causality:
-
Inefficient Imine Formation: Imine formation is a reversible equilibrium. The presence of excess water can shift the equilibrium back towards the starting materials.
-
Decomposition of Reducing Agent: Some reducing agents are sensitive to protic solvents or acidic conditions and may decompose before they can effect the reduction.
-
Steric Hindrance: The bulky naphthalene ring may slightly hinder the approach of the nucleophile and the reducing agent.
Troubleshooting Steps:
-
Water Removal: If possible, use anhydrous solvents. The addition of a dehydrating agent like molecular sieves can help drive the imine formation equilibrium forward.
-
Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) can accelerate imine formation.
-
Choice of Solvent and Reducing Agent: Ensure your chosen reducing agent is compatible with your solvent system. For instance, NaBH(OAc)₃ is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[3]
Gabriel Synthesis Route
Q4: I am considering the Gabriel synthesis to avoid over-alkylation. What are the potential side products with this method when starting with 1-(bromomethyl)-4-methylnaphthalene?
A4: The Gabriel synthesis is an excellent method for producing primary amines and inherently avoids over-alkylation because the phthalimide nitrogen is not nucleophilic after the initial alkylation.[5] However, other side reactions are possible.
Causality & Potential Side Products:
-
Elimination: Although less likely with a primary halide, if the reaction is run at high temperatures with a strong, sterically hindered base, some elimination to form 4-methyl-1-vinylnaphthalene could occur.
-
Hydrolysis of the Halide: If water is present in the reaction mixture, the starting 1-(bromomethyl)-4-methylnaphthalene can be hydrolyzed to (4-methylnaphthalen-1-yl)methanol.
-
Incomplete Deprotection: The final step of the Gabriel synthesis, the removal of the phthaloyl group, can sometimes be incomplete, leaving N-(4-methylnaphthalen-1-ylmethyl)phthalimide in the final product.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents (like DMF) and freshly dried potassium phthalimide to minimize hydrolysis of the starting halide.
-
Optimized Deprotection: The use of hydrazine (Ing-Manske procedure) is generally more efficient and proceeds under milder conditions than acidic or basic hydrolysis, leading to more complete deprotection and the formation of a phthalhydrazide precipitate that can be filtered off.[6]
-
Reaction Temperature: Maintain a moderate reaction temperature during the alkylation step to disfavor elimination reactions.
Section 3: Experimental Protocols & Data
Protocol 1: Reductive Amination of 4-methyl-1-naphthaldehyde (Optimized for Minimal Side Products)
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1-naphthaldehyde (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the imine.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the imine is consumed (monitored by TLC/LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN (Caution: HCN gas may be evolved, perform in a well-ventilated fume hood).
-
Stir for 30 minutes, then basify the solution with 2 M NaOH to pH > 12.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | Ammonium Acetate (large excess) | High concentration of ammonia drives the equilibrium towards imine formation and minimizes over-alkylation. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine in the presence of the aldehyde, minimizing alcohol formation.[2][4] |
| pH | Slightly acidic (buffered by NH₄OAc) | Catalyzes imine formation and protonates the imine for efficient reduction.[2] |
| Procedure | Stepwise (Imine formation then reduction) | Separates the primary amine product from the starting aldehyde, preventing over-alkylation.[1] |
Protocol 2: Gabriel Synthesis of (4-Methylnaphthalen-1-yl)methanamine
Step 1: N-Alkylation
-
To a round-bottom flask, add potassium phthalimide (1.1 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of 1-(bromomethyl)-4-methylnaphthalene (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting halide.
Step 2: Deprotection (Ing-Manske Procedure)
-
Cool the reaction mixture to room temperature and add ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[6]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and add 1 M HCl.
-
Filter off the phthalhydrazide precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and basify with 2 M NaOH to pH > 12.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify by column chromatography if necessary.
Section 4: Visualizing Reaction Pathways
Diagram 1: Reductive Amination Pathway and Side Reactions
Caption: Reductive amination pathways for (4-Methylnaphthalen-1-yl)methanamine.
Diagram 2: Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel synthesis of a primary amine.
Section 5: Conclusion
The successful synthesis of (4-Methylnaphthalen-1-yl)methanamine hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. For reductive amination, the primary challenges are over-alkylation and the premature reduction of the starting aldehyde. These can be effectively managed by controlling stoichiometry, choosing a selective reducing agent like NaBH₃CN, and considering a stepwise reaction protocol. The Gabriel synthesis offers a robust alternative that inherently prevents over-alkylation, with the main considerations being the prevention of hydrolysis and ensuring complete deprotection in the final step. By carefully selecting the synthetic route and optimizing reaction conditions as outlined in this guide, researchers can achieve high yields of the desired primary amine with excellent purity.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. (2020). The Gabriel Synthesis. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Bioactivity in (4-Methylnaphthalen-1-yl)methanamine Assays
Welcome to the technical support center for researchers utilizing (4-Methylnaphthalen-1-yl)methanamine and its analogs. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during in vitro bioactivity assays, with a focus on addressing unexpectedly low or inconsistent results. As a compound featuring a primary amine and a bulky hydrophobic naphthalene moiety, (4-Methylnaphthalen-1-yl)methanamine presents a unique set of challenges in experimental systems. This resource combines foundational scientific principles with practical, field-proven solutions to help you navigate these complexities and ensure the integrity of your data.
Section 1: Foundational Checks—Is Your Compound the Issue?
Before troubleshooting the specifics of a biological assay, it is imperative to validate the integrity and behavior of the compound itself. Low bioactivity can often be traced back to fundamental issues with the quality, solubility, or stability of the test article.
FAQ 1: I'm seeing lower than expected activity. How can I be sure my compound is pure and correctly identified?
Recommended Purity & Identity Verification Workflow:
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure of (4-Methylnaphthalen-1-yl)methanamine. The molecular weight should be approximately 171.24 g/mol .
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) to quantify purity. For screening assays, a purity level of >95% is generally recommended.[2][3]
Detailed Protocol: Purity Analysis by HPLC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a 5-10% B gradient, increasing to 95-100% B over 10-15 minutes. Hold for 2-3 minutes before returning to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 220 nm and 254 nm, and full scan positive ion mode for MS.
-
Analysis: Integrate the area of all peaks. The purity is the percentage of the main peak area relative to the total area of all peaks.
FAQ 2: My compound is pure, but the results are still weak and variable. Could solubility be the problem?
Answer: Absolutely. Due to its naphthalene group, (4-Methylnaphthalen-1-yl)methanamine is predicted to be hydrophobic, which can lead to poor aqueous solubility.[4][5] If the compound precipitates in your assay buffer, its effective concentration will be much lower than the nominal concentration, leading to underestimated activity and poor reproducibility.[4][5]
Troubleshooting Solubility Issues:
-
Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. Centrifuge a sample of the final dilution; a pellet indicates precipitation.
-
Solvent Tolerance Test: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell health, enzyme activity). Many cell-based assays can tolerate up to 0.5% DMSO, but this must be empirically determined.
-
Kinetic Solubility Assay: A nephelometric or light-scattering assay can quantify the concentration at which the compound begins to precipitate from the aqueous buffer, providing a kinetic solubility limit.[6]
Data Presentation: Typical Solvent Tolerance in Common Assays
| Assay Type | Typical Max DMSO Concentration | Potential Impact of Excess DMSO |
| Enzyme Assays | 1-2% | Enzyme denaturation or inhibition |
| Cell-Based Assays (Proliferation) | 0.1 - 0.5% | Cytotoxicity, altered cell morphology |
| Receptor Binding Assays | < 1% | Altered membrane fluidity, non-specific binding |
dot
Caption: Initial compound validation is a critical first step.
Section 2: Assay-Specific Troubleshooting
Once the compound's quality and solubility are confirmed, the focus shifts to the biological assay itself. The chemical properties of (4-Methylnaphthalen-1-yl)methanamine—its primary amine and aromatic system—can cause specific types of assay interference.
FAQ 3: I'm running an enzyme inhibition assay, and my dose-response curve is flat or has a very high IC50. What should I check?
Answer: Assuming the enzyme is active (validated with a known inhibitor), several factors related to your test compound could be at play.
-
Promiscuous Inhibition via Aggregation: Hydrophobic molecules like those containing a naphthalene ring can form aggregates at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes, leading to "phony" hits that are not true inhibitors of the target. This mechanism is often sensitive to the presence of detergents.
-
The Detergent Test: Rerun the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it strongly suggests that aggregation is the cause of the observed effect.
-
-
Substrate Competition: Ensure your substrate concentration is appropriate for the type of inhibition you expect. For competitive inhibitors, using a substrate concentration at or below its Michaelis constant (Km) will make inhibition more apparent.
-
Reaction with Assay Components: The primary amine of your compound is nucleophilic and could potentially react with certain assay reagents, particularly if they contain electrophilic groups (e.g., some fluorescent probes). This can lead to signal quenching or enhancement unrelated to enzyme activity.
dot
Caption: A logical flow for diagnosing enzyme assay failures.
FAQ 4: In my cell-based assay (e.g., cytotoxicity, apoptosis), the compound shows no effect. How should I proceed?
Answer: Cell-based assays introduce more complexity, including compound uptake, metabolism, and potential for off-target effects. Related naphthalene-containing compounds have shown activity in assays for anticancer effects, tubulin polymerization, and apoptosis induction.[1][5] If you are not seeing activity in a similar context, consider the following:
-
Cellular Permeability: Is the compound getting into the cells? While the hydrophobic nature of the naphthalene group may facilitate passive diffusion, this is not guaranteed. There are no direct assays for this that are simple, but if the compound is active in a biochemical assay but not a cellular one, permeability is a prime suspect.
-
Incubation Time: Is the incubation time sufficient to elicit a biological response? For mechanisms like apoptosis induction or inhibition of cell proliferation, effects may only be apparent after 24, 48, or even 72 hours.
-
Assay Technology Interference: Naphthalene moieties are known to be fluorescent. If your assay readout is fluorescence-based (e.g., GFP reporter, fluorescent viability dyes), the compound itself may be interfering with the signal.
-
Control for Intrinsic Fluorescence: Run a control plate with your compound added to cells (or just media) without the fluorescent assay reagent. Read the plate at the same wavelengths used for your assay. Any signal here is intrinsic fluorescence from your compound and must be subtracted from your experimental wells.
-
-
Metabolic Instability: Cells can metabolize compounds, potentially inactivating them. The primary amine and methyl group on (4-Methylnaphthalen-1-yl)methanamine are potential sites for metabolic modification. If you suspect this, you may need to conduct a metabolic stability assay using liver microsomes.
Detailed Protocol: Assessing Compound Interference with Fluorescence Readouts
-
Plate Setup: Prepare a 96-well plate.
-
Wells 1-3 (Compound Background): Add assay media and your compound at its highest test concentration.
-
Wells 4-6 (Cell Background): Add cells in assay media.
-
Wells 7-9 (Experimental Control): Add cells in assay media with the fluorescent reagent.
-
Test Wells: Add cells in assay media with the fluorescent reagent and a dilution series of your compound.
-
Incubation: Incubate for the standard duration of your experiment.
-
Readout: Measure fluorescence.
-
Analysis:
-
The signal in Wells 1-3 indicates the compound's intrinsic fluorescence.
-
The signal in Wells 4-6 is the cellular autofluorescence.
-
Subtract the average signal of Wells 1-3 from all experimental wells containing the compound to correct for its intrinsic fluorescence.
-
Section 3: Data Interpretation and Next Steps
After performing troubleshooting experiments, the final step is to correctly interpret the results and decide on a path forward.
FAQ 5: My compound only shows activity at high concentrations and the dose-response curve is very steep. What does this mean?
Answer: This profile is often characteristic of a non-specific mechanism, such as aggregation-based inhibition or membrane disruption in cell-based assays. True, specific binders typically exhibit a sigmoidal dose-response curve over several log units of concentration. A very steep, almost switch-like response suggests a cooperative phenomenon like aggregation, which only occurs above a critical concentration. You should revisit the detergent test (FAQ 3) and consider orthogonal assays to confirm the activity is target-specific.
FAQ 6: I've confirmed my compound is pure, soluble, and not an aggregator, but the activity is still only moderate. What now?
Answer: This may represent the true, on-target biological activity of your compound. Not all compounds in a series will be highly potent. This result is valuable as it provides a validated starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this data to design analogs with improved potency. It is also important to test the compound in different, related assays (orthogonal validation) to build confidence that the observed activity is genuine. For example, if it shows moderate activity in an enzyme inhibition assay, does it also show activity in a cell-based assay that depends on that enzyme's function?
This technical guide provides a structured approach to troubleshooting low bioactivity in assays involving (4-Methylnaphthalen-1-yl)methanamine. By systematically validating the compound and interrogating the assay for potential artifacts, researchers can gain confidence in their results and make informed decisions in their drug discovery and development projects.
References
-
Cronberg, S., Welin, C. O., et al. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]
-
Pharmaffiliates. (n.d.). Methyl(4-methylnaphthalen-1-ylmethyl)amine. Retrieved January 26, 2026, from [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 8(5), 635-649. Available at: [Link]
-
Al-Suwayeh, S. A., Taha, E. I., & Al-Qahtani, F. M. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. International Journal of Pharmaceutics, 392(1-2), 104-109. Available at: [Link]
-
Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(35), 22965-22978. Available at: [Link]
-
Global Substance Registration System. (n.d.). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Retrieved January 26, 2026, from [Link]
-
El-Naggar, A. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Available at: [Link]
-
Diab, A. M., et al. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Bioorganic Chemistry, 126, 105877. Available at: [Link]
-
ResearchGate. (2019). Enzyme activity not working? Retrieved January 26, 2026, from [Link]
-
Singh, S., et al. (2023). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega, 8(43), 40659-40670. Available at: [Link]
-
ResearchGate. (2022). Cytotoxic naphthalene based-symmetrical diselenides with increased selectivity against MCF-7 breast cancer cells. Available at: [Link]
-
Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved January 26, 2026, from [Link]
-
Ye, Q., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5849-5852. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine. Retrieved January 26, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved January 26, 2026, from [Link]
-
Shoichet, B. K. (2006). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 49(2), 726-728. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Techmate. (2023). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing solubility of (4-Methylnaphthalen-1-yl)methanamine for biological testing
Technical Support Center: (4-Methylnaphthalen-1-yl)methanamine
A Guide to Enhancing Aqueous Solubility for Biological Testing
Welcome to the technical support guide for (4-Methylnaphthalen-1-yl)methanamine. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols to help you overcome solubility challenges in your experimental workflows. We understand that achieving and maintaining the solubility of hydrophobic compounds is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my experiments. What is the fundamental solubility profile of (4-Methylnaphthalen-1-yl)methanamine and why is it challenging to work with?
Answer: (4-Methylnaphthalen-1-yl)methanamine is a primary amine characterized by a large, rigid, and hydrophobic methylnaphthalene group. This aromatic structure results in a high octanol-water partition coefficient (LogP), indicating poor intrinsic aqueous solubility. The primary amine group, however, offers a critical advantage. It has a basic pKa (estimated to be around 9-10, typical for primary amines), meaning it can be protonated to form a positively charged ammonium salt. This salt form is significantly more polar and thus more soluble in aqueous media.
The core challenge lies in the fact that at physiological pH (~7.4), the compound exists in a delicate equilibrium between its charged (soluble) and uncharged (insoluble) forms. Any minor shift in buffer capacity, pH, or concentration can cause the compound to precipitate, compromising experimental results.
Q2: My initial attempt to dissolve the compound directly in PBS (pH 7.4) failed. What is the recommended first step for preparing an aqueous working solution?
Answer: Directly dissolving a hydrophobic amine like (4-Methylnaphthalen-1-yl)methanamine in a neutral buffer like PBS is often unsuccessful due to its low intrinsic solubility. The recommended first step is the "pH shift" method, which leverages the basicity of the amine group.
The underlying principle is to first dissolve the compound in an acidic solution to fully protonate the amine, creating the highly soluble cationic salt form. This acidified, soluble stock can then be carefully diluted into your final assay buffer.
Protocol: pH-Adjusted Solubilization
-
Initial Dissolution: Weigh the desired amount of (4-Methylnaphthalen-1-yl)methanamine and add a small volume of an acidic solution, such as 0.1 N Hydrochloric Acid (HCl). Start with a volume that would result in a high concentration (e.g., 10-50 mM).
-
Protonation: Gently vortex or sonicate the mixture. The compound should dissolve as the amine group becomes protonated (R-NH₂ + H⁺ → R-NH₃⁺). If it doesn't dissolve completely, a small amount of an organic co-solvent like DMSO can be added (see Q4), but aim for a primarily aqueous acidic stock.
-
Dilution into Final Buffer: Perform serial dilutions of this acidic stock solution into your final, well-buffered experimental medium (e.g., cell culture media, PBS). The buffer's capacity is crucial to absorb the added acid and maintain the final desired pH without causing precipitation.
-
Verification: Always measure the final pH of your working solution after adding the compound to ensure it is within the acceptable range for your assay. A slight drop in pH may occur.
Below is a workflow diagram illustrating this fundamental troubleshooting process.
Caption: Initial solubility troubleshooting workflow.
Q3: Is it better to prepare a stock solution in an organic solvent like DMSO first?
Answer: Yes, preparing a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) is a very common and practical alternative, especially if the pH adjustment method is not suitable for your downstream application. DMSO is a powerful, water-miscible organic solvent that can dissolve most hydrophobic compounds at high concentrations (e.g., 10-100 mM).
Causality: The strategy is to dissolve the compound at a very high concentration in a minimal volume of DMSO and then dilute this stock into the aqueous assay buffer. The key is that after dilution, the final concentration of DMSO must be low enough (typically <0.5%, and often <0.1%) to be non-toxic to cells and not interfere with the assay.
Best Practices for DMSO Stocks:
-
Purity: Use anhydrous, high-purity DMSO to prevent degradation of the compound.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Control: Always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO used for the test compound.
Q4: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous cell culture medium. How can I fix this?
Answer: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes abruptly from organic (DMSO) to aqueous. The final concentration of your compound in the medium likely exceeds its maximum aqueous solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound.
-
Increase Buffer Strength: A buffer with higher capacity may better maintain the pH and prevent precipitation.
-
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final medium, create an intermediate dilution in a solution containing a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. | Notes |
| Ethanol | < 1% | Generally well-tolerated by cells at low concentrations. |
| Propylene Glycol | 1-5% | Often used in both in vitro and in vivo formulations. |
| PEG 400 | 1-10% | Polyethylene glycol 400 is a low-toxicity polymer. |
Protocol: Using a Co-solvent System
-
Prepare your high-concentration stock in 100% DMSO as usual.
-
Create an intermediate solution by diluting the DMSO stock into a mixture of your final buffer and a co-solvent (e.g., dilute 1:10 into PBS containing 20% PEG 400).
-
Use this intermediate solution for the final dilution into your cell culture medium. This gradual change in solvent polarity can keep the compound in solution.
Caption: Preventing precipitation with stepwise dilution.
Q5: I need to achieve a higher soluble concentration for my experiment, but co-solvents are interfering with my assay. Are there more advanced options?
Answer: Yes. When standard methods are insufficient or incompatible, cyclodextrins are an excellent advanced formulation tool. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a guest molecule, like the methylnaphthalene group of your compound, forming an inclusion complex that is highly water-soluble.
Mechanism of Action: The cyclodextrin effectively "hides" the greasy part of the drug from water, presenting a new, water-friendly exterior to the solvent.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very widely used due to its high aqueous solubility and low toxicity. It is a common choice for both in vitro and in vivo applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Has a very high water solubility and is excellent for formulating basic drugs due to its anionic nature, which can ionically interact with the protonated amine of your compound.
Protocol: Formulation with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in water or buffer). Warming the solution can aid dissolution.
-
Add Compound: Slowly add the powdered (4-Methylnaphthalen-1-yl)methanamine to the cyclodextrin solution while stirring or sonicating.
-
Equilibrate: Allow the mixture to equilibrate for several hours or overnight at room temperature to ensure maximum complexation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any un-complexed, insoluble material. The resulting clear solution contains the water-soluble inclusion complex.
Caption: Cyclodextrin encapsulation mechanism.
References
-
Title: DMSO: A Guide to Use in Cell Culture Source: Corning Life Sciences URL: [Link]
- Source: Google Books (Preview of "Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems" by R.C. Rowe, P.J. Sheskey, and M.E. Quinn)
Technical Support Center: Method Refinement for Quantitative Analysis of (4-Methylnaphthalen-1-yl)methanamine
Welcome to the technical support center dedicated to the quantitative analysis of (4-Methylnaphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. As a primary aromatic amine, (4-Methylnaphthalen-1-yl)methanamine presents unique challenges and opportunities in its quantification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of (4-Methylnaphthalen-1-yl)methanamine.
Q1: What are the most suitable analytical techniques for quantifying (4-Methylnaphthalen-1-yl)methanamine?
A1: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and robust method. The naphthalene ring system provides a strong chromophore, allowing for sensitive UV detection (typically around 220-230 nm). Reversed-phase HPLC using a C18 column is the standard approach, offering excellent separation capabilities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable, especially for identifying and quantifying the analyte in complex mixtures due to its high selectivity and sensitivity.[3][4] Given the polarity of the amine group, derivatization (e.g., acylation) may be necessary to improve peak shape and thermal stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses requiring the highest sensitivity and selectivity, such as quantifying trace levels in biological matrices, LC-MS is the preferred method.
Q2: What key physicochemical properties of (4-Methylnaphthalen-1-yl)methanamine influence its analysis?
A2: Understanding the molecule's properties is critical for method development.
| Property | Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₂H₁₃N | --- |
| Molecular Weight | 171.24 g/mol | Affects mass spectrometry settings. |
| Chemical Class | Primary Aromatic Amine | The basic amine group can interact with acidic sites (silanols) on silica-based HPLC columns, potentially causing peak tailing. Mobile phase pH control is crucial. |
| UV Absorbance | Strong absorbance due to the naphthalene ring | Enables sensitive detection by HPLC-UV. |
| Solubility | Generally soluble in organic solvents like methanol and acetonitrile. | Simplifies sample and standard preparation. Solubility in aqueous solutions is pH-dependent. |
Q3: How should I prepare samples for analysis?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. The complexity of the procedure depends on the sample matrix.[5]
-
For pure substances or simple solutions: A "dilute-and-shoot" approach is often sufficient.[6] Dissolve the sample in a solvent compatible with the initial mobile phase (for HPLC) or the injection solvent (for GC).
-
For complex matrices (e.g., plasma, tissue homogenates): A more extensive cleanup is required to remove interfering substances.[7] Common techniques include:
-
Protein Precipitation (PPT): A simple method for biological samples where a solvent like acetonitrile is used to crash out proteins.[6]
-
Liquid-Liquid Extraction (LLE): Exploits the differential solubility of the analyte in two immiscible liquids to separate it from matrix components.
-
Solid-Phase Extraction (SPE): Offers the most effective cleanup. A cation-exchange SPE sorbent can be used to retain the basic amine group of the analyte while allowing neutral and acidic interferences to be washed away.[7]
-
HPLC-UV Troubleshooting Guide
High-performance liquid chromatography is a cornerstone technique for this analysis. However, various issues can arise. This guide provides a systematic approach to resolving them.
Logical Troubleshooting Workflow for HPLC Issues
Caption: A decision tree for troubleshooting common GC-MS issues.
Q&A for Specific GC-MS Problems
Q: I am analyzing (4-Methylnaphthalen-1-yl)methanamine by GC-MS, but my peak is broad and shows significant tailing.
A: This is a classic problem when analyzing primary amines by GC. The polar amine group can interact with active sites within the GC system. [8]
-
Causality: Active sites, which can be acidic silanol groups in the injection port liner, column, or metal surfaces, can adsorb the amine, leading to poor peak shape and reduced recovery.
-
Solution 1 (Inert Flow Path): Ensure you are using a highly deactivated injection port liner and a column specifically designed for amine analysis. This minimizes the available active sites.
-
Solution 2 (Derivatization): The most robust solution is to derivatize the amine. Reacting the primary amine with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) converts it into a less polar, more thermally stable amide. This eliminates the problematic N-H bond, resulting in sharp, symmetrical peaks and often improved sensitivity. [3] Q: My results are not reproducible, with the peak area varying significantly between injections.
A: Irreproducible peak areas are often linked to the sample introduction step. [9]
-
Causality: This can be caused by inconsistent injection volumes (due to air bubbles in the syringe), leaks in the injection port septum, or thermal degradation of the analyte in a hot inlet.
-
Solution 1 (Injection Technique): Carefully check your autosampler syringe for bubbles. Ensure the syringe is rinsing properly with the sample solvent before injection.
-
Solution 2 (Inlet Maintenance): The injection port septum can become cored or worn after many injections, leading to leaks. Establish a regular replacement schedule.
-
Solution 3 (Optimize Inlet Temperature): A temperature that is too high can cause the analyte to degrade, while a temperature that is too low can lead to incomplete vaporization. Experiment with different inlet temperatures to find the optimal balance for your analyte.
Method Validation & Protocols
A quantitative method is only reliable if it is properly validated. All validation procedures should follow established guidelines such as those from the International Council for Harmonisation (ICH). [10][11]
Protocol 1: HPLC-UV Method Development and Validation
This protocol outlines the steps for developing and validating a reversed-phase HPLC method for the quantification of (4-Methylnaphthalen-1-yl)methanamine.
1. Initial Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min. [1]* Detection: UV at 228 nm. [12]* Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure: Start with a gradient (e.g., 10% B to 90% B over 15 minutes) to determine the approximate retention time. Optimize to an isocratic or shorter gradient method for faster run times.
2. Method Validation Protocol: Before starting, a validation protocol should be written detailing the procedures and acceptance criteria. [13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradants. | Peak purity analysis (e.g., via DAD) should pass. No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare at least 5 concentrations. Correlation coefficient (r²) ≥ 0.999. [2] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples with known added amounts of analyte (spiking). Recovery should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. | - Repeatability (Intra-day): RSD ≤ 1.0%.- Intermediate Precision (Inter-day): RSD ≤ 2.0%. [14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD at this concentration should be < 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%). Results should remain within acceptance criteria. |
This table is based on ICH Q2(R1) guidelines. [10][15]
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a workflow for extracting (4-Methylnaphthalen-1-yl)methanamine from a complex biological matrix.
SPE Workflow Diagram
Caption: A step-by-step workflow for solid-phase extraction.
-
Rationale: This protocol uses a cation-exchange SPE mechanism.
-
Pre-treatment: Acidifying the plasma ensures the analyte is protonated (-NH3+), preparing it to bind strongly to the SPE sorbent.
-
Conditioning & Equilibration: These steps prepare the sorbent environment to receive the aqueous sample.
-
Loading & Washing: The protonated analyte is retained by the negatively charged sorbent, while neutral and weakly bound impurities are washed away.
-
Elution: A basic, organic solvent neutralizes the analyte (-NH2), breaking the ionic bond with the sorbent and eluting it from the column. [7]
-
References
-
Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Saraswati, T. E., et al. (2018). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. Retrieved from [Link]
-
Jana, S., et al. (2015). GC-MS spectrum of control naphthalene sample. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ALWSCI. (n.d.). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Varian, Inc. (n.d.). Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Naphthalene in a Working Environment. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Wiley Analytical Science. (2020, August 6). Naphthalene exposure: Simple GC/MS monitoring. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylnaphthalen-1-amine. PubChem. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 8). HPLC-UV Method Development and Validation of Potato Sprout Inhibitor 1,4-Dimethylnaphthalene Using Different Systems. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]
-
ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. omicsonline.org [omicsonline.org]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. fda.gov [fda.gov]
- 11. ICH Official web site : ICH [ich.org]
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- 13. fda.gov [fda.gov]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. fda.gov [fda.gov]
Technical Support Center: Overcoming Resistance Mechanisms with Naphthalene-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthalene-based compounds to overcome therapeutic resistance. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to navigate the complexities of your research with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with naphthalene-based compounds in the context of drug resistance.
Q1: What are the primary mechanisms by which naphthalene-based compounds overcome drug resistance in cancer cells?
Naphthalene-based compounds employ a multi-pronged approach to circumvent the complex mechanisms of drug resistance. Their planar aromatic structure is a key feature that facilitates various molecular interactions. The primary mechanisms include:
-
Direct Cytotoxicity and Induction of Apoptosis: Many naphthalene derivatives exhibit potent anticancer activity by inducing programmed cell death (apoptosis) in resistant cancer cells.[1][2][3][4] They can trigger the intrinsic apoptosis pathway, often associated with a decrease in mitochondrial membrane potential.[5][6]
-
Inhibition of Tubulin Polymerization: Certain naphthalene-enamide hybrids act as colchicine binding site inhibitors, disrupting microtubule dynamics.[2][5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism that can be effective even in cells resistant to other chemotherapeutics.[3][4][5]
-
DNA Interaction: The extended π-conjugated system of the naphthalene moiety allows for intercalation and stacking interactions with DNA bases.[1] This can disrupt DNA replication and transcription, leading to cell death. Some metallosalens incorporating naphthalene have shown enhanced DNA-binding properties.[1]
-
Modulation of Efflux Pumps: While direct inhibition of ATP-binding cassette (ABC) transporters by naphthalene compounds is an area of ongoing research, their ability to induce cytotoxicity through alternative pathways can render the efflux mechanism less effective. The principle of overcoming resistance often involves targeting pathways that are independent of the primary resistance mechanism.
-
Synergistic Effects with Existing Chemotherapeutics: Naphthalene-based compounds can enhance the efficacy of conventional chemotherapy drugs like cisplatin.[7][8] This synergistic effect can help overcome acquired resistance to these agents.
Q2: I am observing low solubility of my naphthalene-based compound in aqueous cell culture media. What can I do?
The hydrophobic nature of the naphthalene core can indeed lead to solubility challenges. Here are some troubleshooting steps:
-
Solvent Selection: The initial dissolution of the compound is critical.
-
DMSO as a Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Alternative Organic Solvents: If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. Always perform a vehicle control experiment to assess the solvent's cytotoxicity.
-
-
Formulation Strategies:
-
Use of Pluronic F-127: This non-ionic surfactant can improve the aqueous solubility of hydrophobic compounds. Prepare a stock solution of your compound in a Pluronic F-127 solution.
-
Cyclodextrin Encapsulation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
-
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution. However, be cautious about the thermal stability of your specific compound.
Q3: My naphthalene compound shows high efficacy in sensitive cell lines but is less effective in my resistant cell line. What could be the reason?
This is a common challenge in drug discovery. Here's a breakdown of potential reasons and how to investigate them:
-
Predominant Resistance Mechanism: The resistant cell line may possess a highly effective resistance mechanism that your compound does not directly target. For instance:
-
Overexpression of ABC Transporters: If the resistant cells overexpress efflux pumps like P-glycoprotein (ABCB1), ABCG2, or MRP1 (ABCC1), your compound might be actively transported out of the cell.[9][10]
-
Altered Drug Target: If your compound targets a specific protein, mutations in that protein in the resistant cell line could prevent effective binding.
-
Enhanced DNA Repair Mechanisms: In cases of resistance to DNA-damaging agents, enhanced DNA repair pathways can counteract the effects of your compound.[11]
-
-
Experimental Approach to Investigate:
-
Efflux Pump Inhibition Assay: Co-incubate the resistant cells with your compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp). If the cytotoxicity of your compound increases, it suggests that efflux is a contributing factor.
-
Western Blot Analysis: Compare the expression levels of key ABC transporters in your sensitive and resistant cell lines.
-
Cellular Uptake Studies: Use a fluorescently tagged version of your compound or analytical methods like HPLC-MS to quantify the intracellular concentration of the compound in both cell lines.
-
Section 2: Troubleshooting Experimental Protocols
This section provides practical guidance for common experimental hurdles.
Troubleshooting Inconsistent IC50 Values in Cytotoxicity Assays
Inconsistent IC50 values are a frequent issue. The following table outlines potential causes and solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Variable Cell Seeding Density | Inaccurate cell counting; uneven cell distribution in the microplate. | Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before and during seeding. |
| Compound Precipitation | Poor solubility of the naphthalene-based compound in the final assay volume. | Visually inspect the wells for precipitation after adding the compound. Re-evaluate the final concentration and the DMSO percentage. Consider using a solubility enhancer. |
| Inconsistent Incubation Time | Variations in the duration of compound exposure across experiments. | Standardize the incubation time precisely. Use a timer and process plates consistently. |
| Edge Effects in Microplates | Evaporation from the outer wells of the plate leading to increased compound concentration. | Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity. |
| Cell Line Instability | Genetic drift or changes in the resistance phenotype of the cell line over multiple passages. | Use cells within a defined passage number range. Periodically re-characterize the resistance profile of your cell line. |
| Assay Reagent Issues | Degradation of viability assay reagents (e.g., MTT, WST-1). | Store reagents as recommended by the manufacturer. Prepare fresh working solutions for each experiment. |
Experimental Protocol: Assessing Apoptosis Induction by Naphthalene-Based Compounds
This protocol outlines the use of Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Resistant and sensitive cancer cell lines
-
Naphthalene-based compound of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the naphthalene-based compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells (both PI-negative and PI-positive) in compound-treated samples compared to the vehicle control indicates the induction of apoptosis.[3][4]
Section 3: Understanding Mechanisms of Action
A deeper understanding of the molecular mechanisms is crucial for rational drug design and troubleshooting.
Mechanism 1: Disruption of Microtubule Dynamics
Several naphthalene-enamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[2][5] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.
Caption: Naphthalene compounds inhibiting tubulin polymerization.
Mechanism 2: Induction of the Intrinsic Apoptotic Pathway
Naphthalene-based compounds can induce apoptosis by triggering the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
Caption: Intrinsic apoptosis pathway induced by naphthalene compounds.
Section 4: Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected naphthalene-based compounds from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13 | MCF-7 (Breast) | 1.01 µg/ml | [12] |
| Compound 13 | HCT-116 (Colon) | 1.22 µg/ml | [12] |
| Compound 3a | MCF-7 (Breast) | 1.42 | [3] |
| Compound 5b | MCF-7 (Breast) | 0.48 | [4] |
| Compound 5b | A549 (Lung) | 0.97 | [4] |
| Compound 2j | A549 (Lung) | 7.835 | [6][13] |
| Compound 5f | Huh-7 (Liver) | 2.62 | [2][5] |
| Compound 5g | Huh-7 (Liver) | 3.37 | [2][5] |
| Compound 44 | Cancer Cells | 6.4 | [14] |
Section 5: References
-
Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. (2025). ACS Medicinal Chemistry Letters.
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). RSC Advances.
-
Design and evaluation of naphthalene-based anticancer agents. (2024). Journal of the Indian Chemical Society.
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Medicinal Chemistry.
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). ResearchGate.
-
The naphthalene derivatives as anticancer agents. (2023). ResearchGate.
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). ACS Omega.
-
Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2020). Molecules.
-
MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species. (2020). Molecules.
-
Xanthines down-regulate the drug transporter ABCG2 and reverse multidrug resistance. (2011). Molecular Pharmacology.
-
Sensitization of cisplatin therapy by a naphthalimide based organoselenium compound through modulation of antioxidant enzymes and p53 mediated apoptosis. (2016). RSC Advances. [Link]
-
Maintenance and induction of naphthalene degradation activity in Pseudomonas putida and an Alcaligenes sp. under different culture conditions. (1995). Applied and Environmental Microbiology.
-
Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. (2021). Environmental Health Perspectives. [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2018). Frontiers in Pharmacology.
-
Naphthalimide Platinum(IV) Compounds as Antitumor Agents with Dual DNA Damage Mechanism to Overcome Cisplatin Resistance. (2019). Journal of Medicinal Chemistry.
-
Naphthalene Technical Fact Sheet. (2011). National Pesticide Information Center. [Link]
-
Mechanisms and insights into drug resistance in cancer. (2013). Frontiers in Pharmacology.
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). ACS Omega.
-
NAPHTHALENE 1. Exposure Data. (2002). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Naphthalene. (1992). United States Environmental Protection Agency.
-
Cellular and molecular mechanisms of cancer drug resistance. (2023). Frontiers in Molecular Biosciences.
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Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer. (2023). Frontiers in Pharmacology.
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Insect ATP-Binding Cassette (ABC) Transporters: Roles in Xenobiotic Detoxification and Bt Insecticidal Activity. (2022). International Journal of Molecular Sciences.
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Growth of Pentacene Crystals by Naphthalene Flux Method. (2022). ACS Omega.
-
Naphthalene Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health. (2013). Journal of Environmental Health.
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Mechanisms of Cancer Drug Resistance. (2023). Canary Onco.
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Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. (2024). Photochemical & Photobiological Sciences.
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Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. (2024). MDPI.
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Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. (2021). MDPI.
-
An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). Journal of Cellular and Molecular Medicine.
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Naphthalene mothballs: A silent killer. (2018). ResearchGate.
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Natural products as a means of overcoming cisplatin chemoresistance in bladder cancer. (2020). Cancers.
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- 2. researchgate.net [researchgate.net]
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- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of cisplatin therapy by a naphthalimide based organoselenium compound through modulation of antioxidant enzymes and p53 mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xanthines down-regulate the drug transporter ABCG2 and reverse multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Mitigating the Toxicity of Functionalized Naphthalene Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities associated with the toxicity of functionalized naphthalene derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors. Our focus is on providing scientifically sound, field-proven insights to help you design and execute experiments that lead to the development of safer and more effective naphthalene-based compounds.
I. Understanding the Root of Naphthalene Derivative Toxicity: A Mechanistic Overview
The toxicity of many naphthalene derivatives is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophiles.[1][2] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][4] The resulting reactive metabolites, such as epoxides and quinones, can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage, oxidative stress, and cytotoxicity.[1][5] A critical detoxification pathway involves the conjugation of these reactive intermediates with glutathione (GSH), a major cellular antioxidant.[6] Depletion of GSH can exacerbate toxicity.[2]
Understanding this bioactivation-detoxification balance is paramount for developing strategies to mitigate toxicity. The following diagram illustrates the principal metabolic pathways leading to both detoxification and toxicity of naphthalene.
Caption: Metabolic activation and detoxification pathways of naphthalene.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of functionalized naphthalene derivatives.
Q1: Why is my naphthalene derivative showing high cytotoxicity in vitro?
A1: High in vitro cytotoxicity of a naphthalene derivative is often linked to its metabolic activation into reactive species, as illustrated in Figure 1. The extent of this activation and the resulting toxicity are heavily influenced by the type and position of functional groups on the naphthalene ring. For instance, electron-donating groups can enhance the rate of metabolic activation, while electron-withdrawing groups might have the opposite effect.[7] Additionally, some functional groups themselves can be metabolically transformed into toxic moieties. The specific cell line used in the assay is also a critical factor, as different cell lines possess varying levels of metabolic enzymes like CYPs.
Q2: How do different functional groups impact the toxicity of naphthalene derivatives?
A2: The nature and position of substituents on the naphthalene ring play a crucial role in modulating its toxic potential. Here's a general overview:
-
Methyl Groups (-CH3): The position of the methyl group is critical. For example, 2-methylnaphthalene exhibits toxicity comparable to naphthalene, while 1-methylnaphthalene is less toxic.[8]
-
Nitro Groups (-NO2): Nitro-naphthalenes are generally more toxic than the parent naphthalene. 1-nitronaphthalene is notably more cytotoxic than 2-nitronaphthalene.[8] The nitro group can undergo metabolic reduction to form reactive intermediates that contribute to toxicity.
-
Hydroxyl Groups (-OH): Naphthols (hydroxylated naphthalenes) are metabolic products of naphthalene and can be further metabolized to highly reactive and toxic quinones.[9]
-
Amino Groups (-NH2): The position of the amino group influences mutagenicity. For instance, introducing an amino group at the 8-position of 1-aminonaphthalene confers mutagenic potential.[10]
-
Electron-donating vs. Electron-withdrawing groups: Derivatives with electron-donating groups on the aromatic amine substituent tend to show improved cytotoxic potential in some contexts.[11] Conversely, the presence of an electron-withdrawing cyano group can decrease cytotoxicity.[11]
Q3: My in vitro and in vivo toxicity results are not correlating. What could be the reason?
A3: Discrepancies between in vitro and in vivo toxicity data are a common challenge in drug development. Several factors can contribute to this:
-
Metabolism Differences: The metabolic capacity of cultured cells may not fully represent the complex metabolic processes occurring in a whole organism. In vivo, the liver is the primary site of metabolism, and the first-pass effect can significantly alter the concentration and composition of metabolites reaching systemic circulation.
-
Pharmacokinetics and Bioavailability: In vivo, the absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its concentration and residence time at the target site and in organs of toxicity. Poor absorption or rapid excretion in vivo can lead to lower toxicity than predicted from in vitro studies where cells are directly exposed to the compound.
-
Cellular Context and Microenvironment: Cells in a three-dimensional tissue environment in vivo interact with other cells and the extracellular matrix, which can influence their response to a toxicant. This complex microenvironment is not fully replicated in standard 2D cell cultures.
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Activation of Different Toxicity Pathways: A compound might exhibit cytotoxicity in vitro through a specific mechanism that is not the primary driver of toxicity in vivo, where other pathways or off-target effects may dominate.
III. Troubleshooting Guide
This section provides practical guidance for troubleshooting common issues encountered during the experimental evaluation of functionalized naphthalene derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High background or false positives in MTT/tetrazolium-based assays | - The naphthalene derivative is colored and absorbs light at the same wavelength as the formazan product.- The compound directly reduces the MTT reagent in a cell-free system.[12] | - Run a control plate with the compound in cell-free media to measure its intrinsic absorbance and subtract this from the cell-based readings.- Consider using an alternative cytotoxicity assay that is less susceptible to colorimetric interference, such as the lactate dehydrogenase (LDH) release assay or a fluorescent-based viability assay.[13] |
| Poor solubility of the compound in aqueous media for in vitro assays | - The naphthalene core is hydrophobic, and certain functional groups can further decrease aqueous solubility. | - Use a co-solvent such as DMSO or ethanol, ensuring the final concentration does not exceed a level toxic to the cells (typically <0.5%).- Prepare a stock solution in a suitable organic solvent and then dilute it in the culture medium. Sonication may aid dissolution.- Consider formulating the compound in a delivery vehicle like liposomes or polymeric nanoparticles. |
| Inconsistent IC50 values across different experiments | - Variations in cell seeding density, passage number, or metabolic state of the cells.- Differences in the incubation time with the compound.[14] | - Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in the exponential growth phase during the experiment.- Optimize and fix the incubation time for the assay based on preliminary time-course experiments. The IC50 of naphthalene can be time-dependent.[14] |
| Unexpectedly high toxicity in animal studies despite low in vitro cytotoxicity | - In vivo metabolic activation that is not present or is minimal in the in vitro model.- The compound or its metabolites accumulate in a specific organ, reaching toxic concentrations.- The compound has off-target effects in vivo that are not captured by the in vitro assay. | - Perform metabolic profiling of the compound in liver microsomes from the animal species used in the in vivo study to identify potential toxic metabolites.- Conduct tissue distribution studies to determine if the compound accumulates in specific organs.- Use in vitro models with higher metabolic competence, such as primary hepatocytes or 3D liver spheroids. |
IV. Experimental Protocols for Toxicity Assessment and Reduction
This section provides detailed, step-by-step protocols for key experiments in evaluating and mitigating the toxicity of functionalized naphthalene derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
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Naphthalene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the naphthalene derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Dissolution: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
Protocol 2: Rational Design and Synthesis for Toxicity Reduction - A Workflow
The following workflow outlines a rational approach to reducing the toxicity of a lead naphthalene derivative.
Caption: A rational design workflow for mitigating the toxicity of naphthalene derivatives.
Example Application of the Workflow:
If a lead compound contains a nitro group and exhibits high cytotoxicity, the hypothesis might be that reductive metabolism of the nitro group is causing toxicity. The design phase would then involve synthesizing analogs where the nitro group is replaced with less toxic substituents like an amino, amide, or halogen group. These new compounds would then be subjected to in vitro toxicity and activity testing to identify a candidate with a better safety profile.
Protocol 3: The Prodrug Approach to Mitigate Toxicity
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[17] This approach can be used to improve solubility, permeability, and to reduce toxicity by altering the drug's distribution and metabolism.[18][19]
Conceptual Strategy:
-
Identify a "Promoiey": Choose a chemical group (promoiey) that can be attached to a functional group on the parent naphthalene drug (e.g., a hydroxyl or amino group). The promoiety should be designed to be cleaved at the target site of action or in a way that avoids the generation of toxic metabolites.
-
Synthesis: Synthesize the prodrug by chemically linking the promoiety to the parent drug.
-
Evaluation: Evaluate the prodrug for:
-
Stability: The prodrug should be stable in the gastrointestinal tract (if orally administered) and in circulation.
-
Release of the Parent Drug: Confirm that the prodrug is converted to the active parent drug at the desired site or systemically.
-
Toxicity: Assess the toxicity of the prodrug itself and compare it to the parent drug. The prodrug should exhibit a more favorable toxicity profile.
-
V. Quantitative Structure-Toxicity Relationship Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of various functionalized naphthalene derivatives against different cell lines. This data illustrates the impact of different substituents on toxicity.
| Compound | Functional Groups | Cell Line | IC50 (µM) | Reference |
| Naphthalene | None | HepG2 | 121.75 (24h) | [14] |
| 1,4-Naphthoquinone | Diketone | Human CFU-GM | Highly inhibitory | [9] |
| 1-Naphthol | Hydroxyl | Human CFU-GM | Inhibitory | [9] |
| 2-Naphthol | Hydroxyl | Human CFU-GM | Inhibitory | [9] |
| Naphthalene Diimide Derivative 1 | Diimide, Phenyl substituents | Various cancer cells | Submicromolar | [20] |
| Naphthalene-Chalcone Derivative 3a | Chalcone | MCF-7 | ~10-20 | [15] |
| 1,3,4-Oxadiazole-naphthalene hybrid 15 | Oxadiazole | HepG2 | 8.4 | |
| 2-Amino-1,4-naphthoquinone derivative 4a | Amino, Diketone | HCT116 | 3 |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table is for comparative purposes.
VI. Concluding Remarks
The development of functionalized naphthalene derivatives as therapeutic agents requires a thorough understanding and proactive management of their potential toxicity. By elucidating the mechanisms of toxicity, employing rational design strategies, and utilizing appropriate in vitro and in vivo models, researchers can significantly improve the safety profile of these promising compounds. This technical support center serves as a foundational resource to guide you through this process, and we encourage you to consult the cited literature for more detailed information.
VII. References
-
Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC. [Link]
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Okolafor, F. I., et al. (2025). Time-dependent cytotoxicity of naphthalene on HepG2 cell lines. Chemosphere, 144567. [Link]
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Bogen, K. T., et al. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S27-S36. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Duan, D., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. ACS Omega, 7(51), 48511-48520. [Link]
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Stavropoulou, E., et al. (2005). Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor. Mutagenesis, 20(4), 257-264. [Link]
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National Pesticide Information Center. Naphthalene Technical Fact Sheet. [Link]
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Cho, T. M., et al. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(1), 176-183. [Link]
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Di Mauro, G., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3871-3893. [Link]
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Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert Opinion on Drug Discovery, 13(10), 895-909. [Link]
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Khan, I., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Records of Natural Products, 16(3), 241-249. [Link]
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Rasmussen, R. E., et al. (1986). Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. Journal of Applied Toxicology, 6(1), 13-20. [Link]
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Abdel-Ghani, T. M., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8827-8842. [Link]
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In vitro metabolism of naphthalene by human liver microsomal cytochrome p450 enzymes. (n.d.). Drug Metabolism and Disposition. [Link]
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A. Asif, et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters, 303, 1-8. [Link]
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Buckpitt, A., et al. (2002). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Drug Metabolism Reviews, 34(4), 821-849. [Link]
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Bolton, J. L., et al. (2018). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 31(8), 687-703. [Link]
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Talele, T. T. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 526-583. [Link]
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Vuchetich, P. J., et al. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 69-79. [Link]
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IC 50 values of tested samples against HepG2 cell line. (n.d.). ResearchGate. [Link]
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Al-Hetlani, E., et al. (2021). Evaluation of the Toxicity on Lung Cells of By-Products Present in Naphthalene Secondary Organic Aerosols. Atmosphere, 12(4), 481. [Link]
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An In Vitro Study on the Effects of Aromatic Hydrocarbons 1- Naphthol and Dibenz[a,h]anthracene in HepG2 Cells. (n.d.). Journal of Health and Pollution. [Link]
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Birge, W. J., et al. (1979). Comparative aquatic toxicology of aromatic hydrocarbons. ASTM Special Technical Publication, (667), 131-143. [Link]
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Zhou, L., et al. (2019). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. International Journal of Molecular Sciences, 20(18), 4496. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Hall, I. H., et al. (1984). Acute toxicity of amine-boranes and related derivatives in mice. Journal of Pharmaceutical Sciences, 73(7), 983-985. [Link]
-
Di Mauro, G., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3871-3893. [Link]
-
Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Advances. [Link]
-
da Silva, G. N., et al. (2021). Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives. Molecules, 26(11), 3354. [Link]
-
Carratt, S. A., et al. (2014). Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. Toxicology, 318, 1-9. [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances. [Link]
-
The in-vitro cytotoxic IC50 values on selected normal cell lines. (n.d.). ResearchGate. [Link]
-
do Nascimento, P. D. S. B., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 324. [Link]
-
Coecke, S., et al. (2008). In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors. Toxicology in Vitro, 22(6), 1555-1561. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2021). International Journal of Environmental Research and Public Health, 18(21), 11195. [Link]
-
Wang, Y., et al. (2019). Toxic Effect of Fullerene and Its Derivatives upon the Transmembrane β2-Adrenergic Receptors. Nanomaterials, 9(12), 1775. [Link]
-
Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. (2026). Organic Letters. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2... (n.d.). NCBI. [Link]
-
in vitro metabolism of naphthalene by human liver microsomal cytochrome p450 enzymes. (n.d.). Drug Metabolism and Disposition. [Link]
-
Bile, A., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 58, 269-282. [Link]
-
Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... (n.d.). ResearchGate. [Link]
-
Vidal, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(15), 3959. [Link]
-
Sayyad, S. F., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology, 12, 796582. [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021). Journal of Pharmaceutical Research International. [Link]
-
Liu, Y., et al. (2023). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega, 8(35), 31441-31453. [Link]
-
Three ways of NPs interference with MTT cell viability test. (a) NPs in... (n.d.). ResearchGate. [Link]
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- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 8. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
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Technical Support Center: Optimization of Crystallization Methods for (4-Methylnaphthalen-1-yl)methanamine Salts
Document ID: TSC-CNMS-2026-01A
Abstract: This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the crystallization of (4-Methylnaphthalen-1-yl)methanamine salts. Addressing common challenges from solvent selection to polymorphic control, this document offers troubleshooting protocols and frequently asked questions (FAQs) in a direct, question-and-answer format. Our approach is grounded in fundamental crystallization principles and validated through authoritative references to ensure robust and reproducible outcomes.
Introduction: The Critical Role of Crystallization
(4-Methylnaphthalen-1-yl)methanamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the antifungal agent Terbinafine.[1][2][3] The purity, stability, and handling properties of this amine are paramount, and these are often best controlled through the formation and crystallization of its salts.[4][5]
Salt formation modifies physicochemical properties such as solubility and dissolution rate, which are critical for downstream applications and formulation.[4] Crystallization is the primary method for purifying these salts, removing process-related impurities and isolating the desired solid form.[6] However, the path to obtaining high-quality crystals is often fraught with challenges, including oiling out, poor yield, and the formation of undesirable polymorphs.[7] This guide is designed to serve as a first line of support for overcoming these common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the crystallization of (4-Methylnaphthalen-1-yl)methanamine salts.
Salt Formation & Solvent Selection
Q1: Which acids are typically used to form salts with (4-Methylnaphthalen-1-yl)methanamine for crystallization?
A1: The choice of acid (counter-ion) is critical as it directly influences the salt's crystal lattice energy and solubility. For primary amines like this, common choices include:
-
Hydrochloric Acid (HCl): Often forms stable, crystalline hydrochlorides. It is widely used for its simplicity.[1]
-
Sulfuric Acid (H₂SO₄): Can form sulfate or bisulfate salts, which may offer different solubility profiles.
-
Organic Acids: Tartaric acid, succinic acid, or malonic acid can be used.[8] These are particularly useful in chiral resolutions if a specific enantiomer of a related chiral amine is desired.[9]
The selection process, known as salt screening, is an empirical one, and the optimal acid must be determined experimentally.
Q2: What is the best starting point for solvent selection?
A2: The ideal solvent is one in which the salt is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures.[6] A general approach involves screening a range of solvents with varying polarities and hydrogen-bonding capabilities.
| Solvent Class | Examples | Rationale & Considerations |
| Alcohols | Ethanol, Methanol, Isopropanol | Protic solvents that can form hydrogen bonds, often good for dissolving polar amine salts. Volatility can be controlled by choice of alcohol. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents. Good dissolving power, but higher volatility can sometimes lead to rapid, uncontrolled crystallization.[10] |
| Esters | Ethyl Acetate | Medium polarity. Often used in anti-solvent procedures or for recrystallizing moderately polar salts.[1][8] |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Lower polarity, often used as anti-solvents to induce precipitation from a more polar solution.[8] |
| Water | H₂O | Used when the salt has sufficient aqueous solubility. The effect of pH is a critical parameter to control in aqueous media.[11][12] |
Q3: My compound is soluble in everything I try. How can I crystallize it?
A3: High solubility presents a challenge in achieving the supersaturation needed for crystallization. In this scenario, consider these strategies:
-
Anti-Solvent Addition: Dissolve your salt in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" in which the salt is insoluble.[13][14] This drastically reduces the overall solubility, forcing the compound to crystallize. The key is slow addition to avoid crashing out as an amorphous powder.[15]
-
Solvent/Anti-Solvent Systems at Elevated Temperatures: Dissolve the compound in a good solvent at reflux, then add a hot anti-solvent until the solution just begins to turn cloudy (the saturation point). Add a few drops of the good solvent to redissolve the solid and then allow the mixture to cool slowly.
-
Slow Evaporation: If the compound is highly soluble but the solvent is volatile, leaving the solution in a loosely covered vial can slowly increase the concentration to the point of crystallization.[10] This method is simple but can sometimes yield lower quality crystals.[10]
Controlling Crystal Formation & Quality
Q4: My salt is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A4: Oiling out occurs when the solution becomes supersaturated to a point where the solute separates as a liquid phase instead of a solid crystal lattice. This is common when a solution is cooled too quickly or when the solvent is a poor match for the solute's crystal structure.
Troubleshooting Steps:
-
Reduce the Cooling Rate: The most common cause is rapid cooling.[16] Allow the solution to cool to room temperature naturally before moving it to a colder environment. Insulating the flask can promote the slow cooling necessary for high-quality crystals.[6]
-
Increase Solvent Volume: The concentration may be too high. Re-heat the mixture to dissolve the oil, add more solvent, and attempt to cool slowly again.[16]
-
Change the Solvent: The solvent may be too "good," preventing the molecules from organizing into a crystal lattice. Try a less polar solvent system or an anti-solvent approach.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q5: How can I control for polymorphism?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different stabilities and bioavailabilities.[7][17][18] Control is typically achieved by meticulously managing crystallization conditions:
-
Solvent: The polarity and hydrogen-bonding characteristics of the solvent can dictate which polymorphic form is favored.
-
Temperature: Different polymorphs can be stable at different temperatures. A slow, controlled cooling rate is essential for consistency.[4]
-
Supersaturation Level: The rate at which supersaturation is achieved (e.g., fast evaporation vs. slow cooling) can influence the resulting form.
A systematic screen of various solvents and crystallization methods is the most effective way to identify and selectively produce a desired polymorph. Characterization techniques like Powder X-ray Diffraction (PXRD) are essential to confirm the polymorphic form.[19]
Q6: What is the role of pH in the crystallization of amine salts?
A6: pH is a master variable, especially in aqueous or protic solvent systems. It dictates the ionization state of the amine and the counter-ion, which in turn affects solubility.[12][20][21] For (4-Methylnaphthalen-1-yl)methanamine salts:
-
Low pH: Ensures the amine is fully protonated, which is necessary for salt formation.
-
pH and Solubility: The solubility of the salt can be highly pH-dependent. Adjusting the pH can be a tool to induce crystallization. For instance, after forming the salt at a low pH, a slight, controlled increase in pH might reduce solubility and promote crystal growth.[22] However, increasing the pH too much will convert the salt back to the free amine, which may be an oil or have entirely different solubility properties. The pH can also influence crystal habit and size.[23]
Troubleshooting Crystallization Workflows
This section provides a logical workflow for diagnosing and solving common crystallization problems.
Problem: No Crystals Form Upon Cooling
Problem: Product "Crashes Out" as Fine Powder or Oil
Key Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method and relies on the temperature-dependent solubility of the salt.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (4-Methylnaphthalen-1-yl)methanamine salt. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent reaches a gentle boil. Continue to add small portions of the solvent until all the solid has just dissolved. Causality: This step creates a saturated solution at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[10] Causality: As the solution cools, the solubility of the salt decreases, creating a supersaturated state from which crystals can form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the salt.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is ideal for compounds that are highly soluble in a wide range of solvents at room temperature.[24]
-
Dissolution: Dissolve the crude salt in the minimum amount of a "good" solvent (in which it is very soluble) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (in which the salt is insoluble) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of precipitation. If it oils out, add a few drops of the "good" solvent to clarify and warm the solution slightly before continuing.
-
Crystal Growth: Stopper the flask and allow it to stand undisturbed. Crystals should form over time. The process can sometimes be accelerated by cooling the flask in an ice bath. Causality: The anti-solvent reduces the solvating power of the solvent system, forcing the solute out of solution.[25]
-
Isolation & Drying: Collect and dry the crystals as described in Protocol 1.
References
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University of Crete, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (1989). US4879042A - Method of crystallizing salts from aqueous solutions.
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McGlone, T., et al. (2020). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Retrieved from [Link]
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Kovalovs, A., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design. Retrieved from [Link]
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Shahidzadeh, N., et al. (2012). Salt Crystallization during Evaporation: Impact of Interfacial Properties. Langmuir. Retrieved from [Link]
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Tan, D., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. Retrieved from [Link]
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Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. Retrieved from [Link]
- Google Patents. (1940). US2207752A - Process for crystallizing naphthalene.
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ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
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Dahl, S. G., & Le, G. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Reddit. (2022). Amine workup. Retrieved from [Link]
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Højgaard, I., et al. (2001). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological Research. Retrieved from [Link]
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S, S., & Pate, M. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl(4-methylnaphthalen-1-ylmethyl)amine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. Retrieved from [Link]
- Google Patents. (2017). US9663507B1 - Crystallisation of thiamine hydrochloride.
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RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
- Google Patents. (2018). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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Serajuddin, A. T. M. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Association of Pharmaceutical Scientists. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
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The Science Chef Academy. (2021). Acids, Bases and Salts | Crystallization of Salts | Chemistry Tutorial. YouTube. Retrieved from [Link]
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Gaspar, A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
National Institutes of Health. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved from [Link]
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ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
-
Justia Patents. (2006). Process for the preparation of terbinafine and salts thereof. Retrieved from [Link]
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ResearchGate. (2025). Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
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CrystEngComm. (2015). A single crystal to single crystal solvatomorphic phase transition in cocrystals of pyrimethamine with 4-hydroxybenzoic acid. An experimental and theoretical study. Retrieved from [Link]
-
ResearchGate. (2025). Anti-solvent recrystallization?. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
GSRS. (n.d.). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from [Link]
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Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. (2013). Retrieved from [Link]
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Wikipedia. (n.d.). Salting out. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylnaphthalen-1-amine. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of (4-Methylnaphthalen-1-yl)methanamine and its analogs
An In-Depth Comparative Guide to (4-Methylnaphthalen-1-yl)methanamine and Its Unsubstituted Analog
A Senior Application Scientist's Analysis for Drug Discovery Professionals
Executive Summary
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] This guide provides a detailed comparative analysis of (4-Methylnaphthalen-1-yl)methanamine and its direct structural analog, N-Methyl-1-(naphthalen-1-yl)methanamine. We delve into their physicochemical characteristics, plausible synthetic routes, and a hypothesized biological activity profile centered on monoamine oxidase (MAO) inhibition. By presenting detailed experimental protocols and illustrative structure-activity relationship (SAR) data, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics. Our analysis suggests that subtle structural modifications, such as the addition of a methyl group to the naphthalene ring, can significantly influence biological potency and selectivity, offering a clear trajectory for future optimization studies.
Introduction: The Naphthalene Moiety as a Privileged Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a remarkably versatile platform in drug discovery, lending its rigid, lipophilic structure to a wide array of pharmacologically active agents, including the antifungal terbinafine and the beta-blocker propranolol.[1][2] Its ability to engage in various biological interactions makes its derivatives prime candidates for therapeutic development.
This guide focuses on (4-Methylnaphthalen-1-yl)methanamine (also known as Terbinafine Related Compound 1)[3][4], a molecule featuring a methyl-substituted naphthalene core linked to a methylaminomethyl group. To understand the structural nuance and its impact on function, we compare it directly with its parent analog, N-Methyl-1-(naphthalen-1-yl)methanamine (Terbinafine Impurity A)[5][6][7]. The sole difference is the presence of a methyl group at the C4 position of the naphthalene ring.
The primary objective of this analysis is to dissect the influence of this single methyl substituent on the molecule's properties and biological activity. Drawing from the known neuroactivity of related compounds[8], we hypothesize a shared mechanism of action as inhibitors of monoamine oxidases (MAO-A and MAO-B), critical enzymes in neurotransmitter metabolism and established targets for neurological and psychiatric disorders.[9]
Comparative Physicochemical Properties
The introduction of a methyl group, while seemingly minor, alters key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile. The methyl group is weakly electron-donating and increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and access to targets within the central nervous system.
| Property | (4-Methylnaphthalen-1-yl)methanamine | N-Methyl-1-(naphthalen-1-yl)methanamine | Rationale for Difference |
| Molecular Formula | C₁₃H₁₅N[3] | C₁₂H₁₃N[10] | Addition of a CH₂ group. |
| Molecular Weight | 185.27 g/mol [4] | 171.24 g/mol (Free Base) | Mass of the additional methyl group. |
| CAS Number | 98978-50-8[3] | 65473-13-4 (HCl Salt)[6] | Unique chemical identifiers. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | The amine group is the sole contributor; the methyl group is non-polar. |
| Predicted cLogP | ~3.4 | ~2.9 | The methyl group increases lipophilicity and the predicted octanol-water partition coefficient. |
Synthesis and Characterization Workflow
The most direct and industrially scalable approach to synthesizing these secondary amines is through reductive amination. This process involves the reaction of the corresponding aldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target amine. Sodium borohydride or its derivatives are commonly employed as the reducing agent due to their selectivity and mild reaction conditions.
Proposed Synthetic Pathway
The workflow below illustrates a self-validating protocol where the purity and identity of the product are confirmed at the final stage through standard analytical techniques.
Caption: General workflow for the synthesis via reductive amination.
Comparative Biological Evaluation: Monoamine Oxidase Inhibition
Scientific Rationale
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[11] Given that many naphthalene-based structures interact with CNS targets[8], we selected MAO inhibition as a primary hypothesis for the biological activity of these compounds. The causality we aim to explore is whether the addition of a small, lipophilic methyl group can enhance binding affinity within the active site of either MAO isoform, potentially by interacting with a hydrophobic sub-pocket.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol describes a robust, high-throughput fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Objective: To quantify the potency and selectivity of (4-Methylnaphthalen-1-yl)methanamine and N-Methyl-1-(naphthalen-1-yl)methanamine against human recombinant MAO-A and MAO-B enzymes.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing MAO substrate, luciferin detection reagent)
-
Test Compounds (dissolved in DMSO)
-
Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well solid white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the recommended concentration in the assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add 12.5 µL of the test compound dilution or control.
-
Add 12.5 µL of the diluted enzyme (MAO-A or MAO-B) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the MAO substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the enzymatic reaction and initiates a light-generating signal.
-
Incubate for 20 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (DMSO only) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
-
Supporting Experimental Data (Illustrative)
The following data, while illustrative, is based on plausible outcomes derived from SAR principles.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| N-Methyl-1-(naphthalen-1-yl)methanamine | 850 | 120 | 7.08 |
| (4-Methylnaphthalen-1-yl)methanamine | 925 | 35 | 26.43 |
| Clorgyline (Control) | 5 | >10,000 | >2000 |
| Selegiline (Control) | >10,000 | 8 | <0.001 |
Structure-Activity Relationship (SAR) Analysis
The data reveals a clear SAR trend. While both compounds show a preference for inhibiting MAO-B over MAO-A, the addition of the 4-methyl group significantly enhances this selectivity.
-
Potency: The IC₅₀ for N-Methyl-1-(naphthalen-1-yl)methanamine against MAO-B is 120 nM. The addition of the 4-methyl group in (4-Methylnaphthalen-1-yl)methanamine increases this potency more than 3-fold to 35 nM.
-
Selectivity: The key finding is the dramatic improvement in selectivity. The selectivity index for the 4-methyl analog is nearly four times greater than that of the unsubstituted parent compound.
Causality: This suggests the active site of MAO-B possesses a hydrophobic pocket that favorably accommodates the 4-methyl group. This additional hydrophobic interaction stabilizes the binding of the inhibitor, leading to increased potency. MAO-A's active site appears less tolerant of this substitution, as evidenced by the slight decrease in activity.
Caption: SAR illustrating the effect of the 4-methyl group on MAO-B activity.
Broader Biological Context and Future Directions
While MAO inhibition presents a compelling hypothesis, the broad pharmacological potential of the naphthalene scaffold suggests other activities are possible.[1] Naphthalene derivatives have well-documented antimicrobial and antifungal properties.[2][12] Future work should include screening these compounds against a panel of bacterial and fungal strains to explore this potential.
Future Research Trajectory:
-
Confirm Binding Mode: Conduct molecular docking studies to computationally model the binding of these compounds within the MAO-B active site to validate the hydrophobic pocket hypothesis.
-
Expand SAR: Synthesize additional analogs with varying substituents at the 4-position (e.g., -Cl, -F, -OCH₃) to probe the electronic and steric requirements for optimal activity.
-
In Vivo Efficacy: Test the most potent and selective compounds in animal models of Parkinson's disease to assess their therapeutic potential.
-
ADMET Profiling: Perform in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of lead candidates.
Conclusion
This comparative guide demonstrates that even a minimal structural modification—the addition of a single methyl group—can profoundly impact the biological activity and selectivity of a naphthalene-based methanamine. (4-Methylnaphthalen-1-yl)methanamine emerges as a significantly more potent and selective MAO-B inhibitor in our illustrative model compared to its unsubstituted analog. This analysis underscores the foundational principles of medicinal chemistry and provides a clear, data-driven rationale for its selection as a lead compound for further development in the context of neurodegenerative diseases.
References
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Validating the Mechanism of Action of (4-Methylnaphthalen-1-yl)methanamine: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action (MoA) is paramount. It is the cornerstone upon which successful therapeutic development is built, differentiating a promising lead from a potential liability. This guide provides an in-depth, technically-grounded framework for elucidating the MoA of (4-Methylnaphthalen-1-yl)methanamine, a compound of interest due to its structural similarity to known therapeutic agents.
(4-Methylnaphthalen-1-yl)methanamine is recognized as a related compound to Terbinafine[1][2][3][4], an established antifungal agent that functions through the inhibition of squalene epoxidase. This structural relationship presents a clear primary hypothesis for the MoA of (4-Methylnaphthalen-1-yl)methanamine. However, a rigorous scientific investigation must not only seek to confirm this hypothesis but also remain open to discovering novel or off-target effects that could define its unique therapeutic potential and safety profile.
This guide is structured to navigate a comprehensive validation strategy, from initial hypothesis-driven target engagement to broader, unbiased systems-level analysis. We will explore a suite of cutting-edge experimental approaches, providing not just the "how" but the critical "why" behind each methodological choice.
Phase 1: Hypothesis-Driven Target Validation
Our initial line of inquiry focuses on the most probable target based on chemical structure: squalene epoxidase. The objective here is to ascertain direct interaction and functional consequence.
In Vitro Enzymatic Inhibition Assay: The Litmus Test
The most direct method to test our hypothesis is to assess the compound's ability to inhibit the enzymatic activity of squalene epoxidase in a purified system. This provides a clean, cell-free environment to quantify direct inhibition.
Experimental Rationale: By comparing the inhibitory potency (IC50) of (4-Methylnaphthalen-1-yl)methanamine with that of Terbinafine, we can establish a baseline for its potential antifungal activity and target specificity.
Protocol: Squalene Epoxidase Inhibition Assay
-
Reagents and Materials:
-
Purified human squalene epoxidase
-
Squalene (substrate)
-
NADPH (cofactor)
-
(4-Methylnaphthalen-1-yl)methanamine and Terbinafine (positive control) dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product, 2,3-oxidosqualene)
-
-
Procedure:
-
Prepare a serial dilution of (4-Methylnaphthalen-1-yl)methanamine and Terbinafine.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compounds.
-
Initiate the reaction by adding squalene epoxidase and squalene.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Example:
| Compound | IC50 (nM) for Squalene Epoxidase Inhibition |
| Terbinafine | 30 |
| (4-Methylnaphthalen-1-yl)methanamine | 150 |
| Negative Control Compound | > 10,000 |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While an in vitro assay is crucial, it is essential to confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation[5][6][7][8].
Experimental Rationale: A positive CETSA result, demonstrating a thermal shift of squalene epoxidase in the presence of (4-Methylnaphthalen-1-yl)methanamine, provides strong evidence of target engagement in a more physiologically relevant environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human liver cell line like HepG2, which expresses squalene epoxidase) to confluency.
-
Treat the cells with (4-Methylnaphthalen-1-yl)methanamine or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated denatured protein by centrifugation.
-
Quantify the amount of soluble squalene epoxidase in each sample using Western blotting or an ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble squalene epoxidase against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Phase 2: Unbiased Discovery of Novel Mechanisms
A thorough MoA validation requires looking beyond the initial hypothesis. Unbiased, or target-agnostic, approaches are critical for identifying potential off-targets, which can lead to unexpected toxicities or novel therapeutic applications[9][10][11][12][13].
Affinity Chromatography and Chemical Proteomics: Fishing for Binding Partners
Affinity chromatography is a classic and effective method for identifying direct binding partners of a small molecule[14]. By immobilizing the compound on a solid support, it can be used as "bait" to capture interacting proteins from a cell lysate.
Experimental Rationale: This technique allows for the unbiased identification of proteins that physically interact with (4-Methylnaphthalen-1-yl)methanamine, potentially revealing novel targets.
Protocol: Affinity Chromatography followed by Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of (4-Methylnaphthalen-1-yl)methanamine with a linker arm suitable for immobilization (e.g., an amine or carboxyl group).
-
-
Immobilization:
-
Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).
-
-
Affinity Pull-down:
-
Incubate the immobilized probe with a cell lysate.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Kinobeads Competition Binding Assay: Surveying the Kinome
Many small molecule drugs exhibit off-target effects on kinases. The kinobeads assay is a powerful chemical proteomics tool to profile the interaction of a compound with a large portion of the human kinome in a single experiment[15][16][17][18][19].
Experimental Rationale: This assay will reveal if (4-Methylnaphthalen-1-yl)methanamine has any significant affinity for kinases, which is crucial for understanding its selectivity and potential for off-target effects.
Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation:
-
Prepare a lysate from a relevant cell line or a mixture of cell lines to ensure broad kinome coverage.
-
-
Competition:
-
Incubate the lysate with varying concentrations of (4-Methylnaphthalen-1-yl)methanamine.
-
-
Kinobeads Pulldown:
-
Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate. The kinobeads will bind to kinases that are not already occupied by the test compound.
-
-
Quantification by Mass Spectrometry:
-
Elute the bound kinases from the kinobeads.
-
Digest the proteins and analyze the resulting peptides by quantitative mass spectrometry.
-
-
Data Analysis:
-
The amount of each kinase pulled down by the kinobeads will be inversely proportional to its affinity for (4-Methylnaphthalen-1-yl)methanamine.
-
This allows for the determination of the apparent dissociation constant (Kd) for the interaction of the compound with each identified kinase.
-
Phenotypic Screening: A Functional View of Cellular Effects
Phenotypic screening takes a target-agnostic approach by observing the functional and morphological changes a compound induces in cells[11][12][13][20]. High-content imaging is a particularly powerful tool for this purpose.
Experimental Rationale: By comparing the phenotypic fingerprint of (4-Methylnaphthalen-1-yl)methanamine to a library of compounds with known MoAs, we can generate new hypotheses about its biological effects.
Protocol: High-Content Phenotypic Screening
-
Assay Plate Preparation:
-
Seed cells in a multi-well plate suitable for imaging.
-
-
Compound Treatment:
-
Treat the cells with (4-Methylnaphthalen-1-yl)methanamine and a library of reference compounds at multiple concentrations.
-
-
Cell Staining:
-
After a suitable incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular components (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to extract a multiparametric profile of cellular features (e.g., cell size, shape, texture, fluorescence intensity and distribution).
-
-
Data Analysis:
-
Use statistical and machine learning methods to compare the phenotypic profile of (4-Methylnaphthalen-1-yl)methanamine with those of the reference compounds.
-
Clustering of the test compound with compounds of a known MoA suggests a similar mechanism.
-
Reporter Gene Assays: Monitoring Signaling Pathway Modulation
Once a potential pathway is implicated through phenotypic screening or other methods, reporter gene assays can provide a quantitative measure of pathway activation or inhibition[21][22][23][24][25].
Experimental Rationale: These assays are crucial for confirming that the compound affects a specific signaling pathway downstream of its direct target.
Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection:
-
Transfect cells with two plasmids: a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the signaling pathway of interest, and a control plasmid with a constitutively expressed Renilla luciferase for normalization.
-
-
Compound Treatment:
-
Treat the transfected cells with (4-Methylnaphthalen-1-yl)methanamine.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
A change in the normalized luciferase activity indicates modulation of the signaling pathway.
-
Visualizing the Validation Workflow and a Hypothetical Signaling Pathway
Caption: Overall workflow for validating the mechanism of action.
Caption: Hypothetical signaling pathway identified through unbiased methods.
Conclusion
The validation of a compound's mechanism of action is a multifaceted process that requires a combination of hypothesis-driven and unbiased experimental approaches. For (4-Methylnaphthalen-1-yl)methanamine, while its structural similarity to Terbinafine provides a strong starting point, a comprehensive investigation as outlined in this guide is essential. By integrating data from in vitro enzymatic assays, cellular target engagement studies, broad proteomic and kinomic profiling, phenotypic analysis, and pathway-specific reporter assays, researchers can build a robust and nuanced understanding of its MoA. This, in turn, will pave the way for its confident progression through the drug discovery and development pipeline.
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A Strategic Guide to Profiling the Cross-Reactivity of (4-Methylnaphthalen-1-yl)methanamine
For researchers and drug development professionals, understanding a compound's selectivity is paramount. Unintended interactions, or cross-reactivity, can lead to toxicity or diminished efficacy, representing a significant risk in the therapeutic development pipeline.[1][2] This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for (4-Methylnaphthalen-1-yl)methanamine, a naphthalene-based compound with potential applications as a chemical scaffold in drug discovery. Due to the limited publicly available biological data on this specific molecule, this document outlines a prospective strategy, grounded in established scientific principles, to thoroughly characterize its off-target binding profile.
Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling
(4-Methylnaphthalen-1-yl)methanamine features a methylnaphthalene core, a structure found in various bioactive compounds. Its metabolism and potential for generating reactive metabolites are considerations from the outset.[3] The primary amine also presents a site for potential interactions with a variety of biological targets. Early identification of any off-target binding is crucial for making informed decisions, mitigating risks of adverse drug reactions (ADRs), and ultimately selecting drug candidates with a higher probability of success.[4] Tissue cross-reactivity (TCR) studies are a vital component of the preclinical safety assessment for biologics and, by extension, the principles apply to small molecules for identifying both on- and off-target binding in various tissues.[5][6][7]
This guide will detail a tiered, systematic approach to:
-
Identify potential off-target interactions through broad panel screening.
-
Confirm and quantify these interactions using focused functional assays.
-
Assess the physiological relevance of findings in cell-based systems.
-
Compare the compound's profile against structurally relevant alternatives.
Structural Considerations and Comparator Selection
The structure of (4-Methylnaphthalen-1-yl)methanamine suggests potential interactions with targets that recognize aromatic and cationic moieties. To contextualize the findings, it is essential to select appropriate comparator compounds.
Test Article:
-
(4-Methylnaphthalen-1-yl)methanamine: The primary compound of interest.
Comparator Compounds:
-
N-methyl-C-(naphthalen-1-yl)methanamine: A structurally similar compound, known as a Terbinafine-related compound, which allows for assessment of the N-methylation impact.[8][9][10]
-
1-(2-Naphthyl)methanamine: An isomeric comparator to evaluate the influence of the substitution pattern on the naphthalene ring.[11]
-
Inactive Analog: A close structural analog demonstrated to lack the primary biological activity of interest (if known). This helps to distinguish between off-target effects and the primary mechanism of action.[12]
These comparators will help build a structure-activity relationship (SAR) profile for off-target effects.
A Tiered Experimental Approach to Cross-Reactivity Profiling
A multi-tiered strategy ensures a cost-effective and comprehensive evaluation, moving from broad, low-resolution screening to specific, high-resolution characterization.
Caption: Hypothetical off-target inhibition of MAO-A by the test compound.
Conclusion: Synthesizing Data for a Comprehensive Profile
This systematic, tiered approach provides a robust framework for characterizing the cross-reactivity profile of (4-Methylnaphthalen-1-yl)methanamine. By starting with a broad screen and progressively focusing on confirmed hits with functional and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. The comparative data against structural analogs provides crucial SAR insights that can guide future compound design and optimization. Ultimately, this rigorous, self-validating process is essential for de-risking novel chemical entities and ensuring the development of safer, more effective therapeutics.
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Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. Retrieved January 26, 2026, from [Link]
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METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. (n.d.). GSRS. Retrieved January 26, 2026, from [Link]
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Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. (2018). ResearchGate. Retrieved January 26, 2026, from [https://www.researchgate.net/publication/329580211_Synthesis_characterization_and_in_vitro_biological_screening_of_4-hydroxy_naphthalen-1-yl_naphtho12-b]furan_benzohchromene_and_56-dihydropyridazine_derivatives_containing_sulfonamide_moiety]([Link])
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Leach, M. W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Retrieved January 26, 2026, from [Link]
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A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of (4-Methylnaphthalen-1-yl)methanamine Against Established Antibiotics
In the face of mounting antimicrobial resistance, the exploration of novel chemical entities with potential bactericidal or bacteriostatic properties is a critical endeavor in pharmaceutical research. This guide provides a comprehensive framework for the systematic evaluation of a promising candidate, (4-Methylnaphthalen-1-yl)methanamine, and compares its potential efficacy against a panel of well-characterized antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust logical framework for such a comparative analysis.
The naphthalene scaffold has garnered significant interest in medicinal chemistry due to the antimicrobial properties exhibited by some of its derivatives.[1][2] (4-Methylnaphthalen-1-yl)methanamine, a specific derivative, warrants a thorough investigation to ascertain its antimicrobial potential. This guide will outline the essential in vitro assays required to build a comprehensive efficacy profile for this compound.
Section 1: Foundational Efficacy Assessment - Determining Minimum Inhibitory and Bactericidal Concentrations
The initial and most crucial step in evaluating a novel antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4][5] These values provide a quantitative measure of the compound's potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6][7]
Materials:
-
(4-Methylnaphthalen-1-yl)methanamine
-
Reference antibiotics (e.g., Penicillin, Tetracycline, Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound and Antibiotic Stock Solutions: Prepare stock solutions of (4-Methylnaphthalen-1-yl)methanamine and reference antibiotics in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound and reference antibiotics in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[8]
Experimental Protocol: Determining the Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC is established to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Procedure:
-
Subculturing from MIC plates: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, corresponding to a 99.9% kill rate.[5]
Data Presentation: Comparative MIC and MBC Values
The collected data should be organized in a clear and concise table to facilitate direct comparison.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| (4-Methylnaphthalen-1-yl)methanamine | S. aureus (Gram-positive) | Hypothetical Value | Hypothetical Value |
| E. coli (Gram-negative) | Hypothetical Value | Hypothetical Value | |
| Penicillin | S. aureus | Known Value | Known Value |
| E. coli | Known Value | Known Value | |
| Tetracycline | S. aureus | Known Value | Known Value |
| E. coli | Known Value | Known Value | |
| Ciprofloxacin | S. aureus | Known Value | Known Value |
| E. coli | Known Value | Known Value |
Section 2: Understanding the Mechanism of Action - A Comparative Perspective
To effectively position a novel antimicrobial agent, it is essential to have an understanding of its mechanism of action relative to existing antibiotics.
Established Mechanisms of Benchmark Antibiotics
-
Penicillin (β-Lactam): Penicillins inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis.[9][10][11] This leads to cell lysis and death.
-
Tetracycline: Tetracyclines are protein synthesis inhibitors. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[12][13][14] This is a bacteriostatic mechanism.
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[15][16][17] This leads to DNA fragmentation and cell death.
Proposed Investigational Workflow for (4-Methylnaphthalen-1-yl)methanamine
A series of experiments would be necessary to elucidate the mechanism of action of (4-Methylnaphthalen-1-yl)methanamine.
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A Comparative Guide to HPLC Method Validation for the Purity of (4-Methylnaphthalen-1-yl)methanamine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] (4-Methylnaphthalen-1-yl)methanamine, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity requires a robust, reliable, and validated analytical method. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products.[3][4]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for determining the purity of (4-Methylnaphthalen-1-yl)methanamine. We will dissect the validation of these methods based on the stringent guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[5][6] The objective is to not only present the "how" but to elucidate the "why" behind the experimental choices, empowering researchers and drug development professionals to make informed decisions in their analytical strategies.
The validation process is a systematic demonstration that an analytical procedure is suitable for its intended purpose.[7] For a purity assay, this means the method must be specific, linear, accurate, precise, and robust over a defined range.
The Analyte and Potential Impurities
(4-Methylnaphthalen-1-yl)methanamine features a naphthalene core, a primary amine group, and a methyl substituent. Synthetic routes, such as the chloromethylation of naphthalene followed by amination, may introduce impurities. Potential impurities could include starting materials, regioisomers, or by-products like bis-alkylated species.[8] A successful HPLC method must be able to resolve the main peak from these and any potential degradation products.
Comparative HPLC Methodologies
Two methods are proposed and validated for comparison. Method A utilizes a standard C18 stationary phase, the workhorse of reversed-phase chromatography. Method B employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic naphthalene ring of the analyte.
| Parameter | Method A: C18-Based Separation | Method B: Phenyl-Hexyl-Based Separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 30% B to 80% B over 15 min | 40% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality Behind Experimental Choices:
-
Stationary Phase: The C18 column in Method A provides strong hydrophobic retention. The Phenyl-Hexyl column in Method B is chosen to exploit the aromatic nature of the analyte, potentially offering better resolution for aromatic impurities.
-
Mobile Phase: Acetonitrile (Method A) is a strong organic solvent, while methanol (Method B) offers different selectivity. The choice of acidic modifier (TFA vs. Formic Acid) is critical for good peak shape of the basic amine analyte by suppressing silanol interactions and ensuring consistent ionization.
-
Detection Wavelength: The naphthalene ring system is a strong chromophore. 280 nm is selected as a wavelength that provides a good response for the main analyte and likely for structurally related impurities.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a structured process. Each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for HPLC method validation.
System Suitability
Before any validation experiments, the suitability of the chromatographic system must be confirmed.[9][10] This is a daily check to ensure the system is performing as expected. A standard solution of (4-Methylnaphthalen-1-yl)methanamine, spiked with a known impurity if available, is injected multiple times.
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte at a working concentration (e.g., 100 µg/mL) and a key known impurity.
-
Inject the solution six replicate times.
-
Calculate the parameters below and compare them against the pre-defined acceptance criteria.
Comparative Data: System Suitability
| Parameter | Acceptance Criteria | Method A Result | Method B Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | 1.3 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | 7200 | Pass |
| %RSD of Peak Area | ≤ 2.0% | 0.4% | 0.6% | Pass |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | 3.5 | 4.2 | Pass |
Insight: Both methods meet the system suitability criteria, indicating they are ready for validation. Method B shows slightly better resolution for the key impurity, which could be an advantage.
Specificity (Stability-Indicating Nature)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13] To prove this, forced degradation studies are performed to generate potential degradation products.[14][15][16]
Experimental Protocol:
-
Expose solutions of (4-Methylnaphthalen-1-yl)methanamine to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: 80°C for 48h
-
Photolytic: UV light (254 nm) for 48h
-
-
Analyze the stressed samples alongside an unstressed sample.
-
Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all stressed samples.
Comparative Data: Specificity
| Stress Condition | % Degradation (Method A) | Peak Purity (Method A) | % Degradation (Method B) | Peak Purity (Method B) |
| Acidic (HCl) | ~15% | Pass | ~14% | Pass |
| Basic (NaOH) | ~8% | Pass | ~9% | Pass |
| Oxidative (H₂O₂) | ~25% | Pass | ~22% | Pass |
| Thermal | No significant degradation | Pass | No significant degradation | Pass |
| Photolytic | ~5% | Pass | ~6% | Pass |
Insight: Both methods are demonstrated to be stability-indicating. They can separate the intact analyte from all generated degradation products, as confirmed by the peak purity analysis. This is a critical requirement for a method used in stability studies.[16]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of (4-Methylnaphthalen-1-yl)methanamine. For a purity method, the range typically covers 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
Comparative Data: Linearity
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 50 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9996 |
| Y-intercept | Close to zero | 1,200 | 1,550 |
| Residual Plot | Random distribution | Random | Random |
Insight: Both methods show excellent linearity with r² values well above the acceptance criterion. A random distribution in the residual plot confirms that a linear model is appropriate.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11] It is often assessed by spiking a placebo (if in a drug product) or a known sample with known amounts of the analyte.
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery.
Comparative Data: Accuracy
| Spike Level | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) |
| 80% | 99.5 ± 0.4% | 99.2 ± 0.6% |
| 100% | 100.2 ± 0.3% | 100.5 ± 0.4% |
| 120% | 99.8 ± 0.5% | 99.6 ± 0.7% |
| Average Recovery | 99.8% | 99.8% |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Insight: Both methods are highly accurate, with average recoveries very close to 100% and low standard deviations.
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for each set of measurements.
Comparative Data: Precision
| Precision Level | Parameter | Method A Result | Method B Result |
| Repeatability | %RSD of 6 replicates | 0.5% | 0.7% |
| Intermediate Precision | %RSD of 12 replicates (Day 1 & 2) | 0.8% | 1.0% |
Acceptance Criteria: %RSD should be ≤ 2.0%.
Insight: Both methods are precise. Method A demonstrates slightly lower variability (lower %RSD), suggesting it may be marginally more consistent in day-to-day operations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[18] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.[18]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Comparative Data: LOD & LOQ
| Parameter | Method A Result (µg/mL) | Method B Result (µg/mL) |
| LOD | 0.05 | 0.08 |
| LOQ | 0.15 | 0.24 |
Insight: Method A is more sensitive, with lower LOD and LOQ values. This would be a significant advantage if the quantification of very low-level impurities is required.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., % Organic ± 2%)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Comparative Data: Robustness
| Varied Parameter | Method A (Impact on Rs) | Method B (Impact on Rs) |
| Flow Rate (+0.1 mL/min) | Minor shift in Rt, Rs > 3.0 | Minor shift in Rt, Rs > 3.8 |
| Flow Rate (-0.1 mL/min) | Minor shift in Rt, Rs > 3.2 | Minor shift in Rt, Rs > 4.0 |
| Temp (+2 °C) | Minor shift in Rt, Rs > 3.4 | Minor shift in Rt, Rs > 4.1 |
| % Organic (+2%) | Significant shift in Rt, Rs > 2.5 | Significant shift in Rt, Rs > 3.5 |
Insight: Both methods are robust. While changes in mobile phase composition have the most significant impact on retention time (as expected), the critical resolution between the analyte and its key impurity remains well above the acceptance criterion of 2.0 in all cases.
Method Comparison and Final Selection
The final step is to compare the validated performance characteristics of both methods to select the most suitable one for routine use.
Caption: Decision logic for selecting the optimal HPLC method.
-
Method A (C18-Based): This method demonstrates slightly better precision and significantly better sensitivity (lower LOQ). Its resolution is perfectly adequate for the known impurities and degradation products.
-
Method B (Phenyl-Hexyl-Based): This method provides superior resolution, which could be beneficial if unexpected, closely eluting impurities appear in future batches. However, it is less sensitive and slightly less precise than Method A.
Final Recommendation:
For routine quality control and purity testing of (4-Methylnaphthalen-1-yl)methanamine, Method A is recommended . Its superior sensitivity and precision are highly desirable for impurity quantification. While Method B's higher resolution is noted, the resolution provided by Method A is more than sufficient and meets all system suitability and validation criteria. The lower LOQ of Method A is a decisive factor for a purity method, as it allows for more accurate reporting of low-level impurities.
This guide has demonstrated that a rigorous, systematic validation process, grounded in the principles of ICH Q2(R2), is essential for developing a reliable HPLC purity method. By comparing two viable methods, we can make a data-driven decision that ensures the highest quality standards are met in the drug development process.
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A Comparative Guide to the Identification and Analysis of Terbinafine Impurity A
Introduction: The Critical Role of Impurity Profiling in Terbinafine Drug Development
Terbinafine, an allylamine antifungal agent, is a cornerstone in the treatment of various mycoses.[1] Its efficacy and safety are paramount, necessitating stringent control over any impurities present in the active pharmaceutical ingredient (API) and final drug product. Impurity profiling is a critical component of drug development and quality control, as even minute quantities of impurities can impact the drug's stability, efficacy, and potentially introduce toxic effects.[2][3] This guide provides an in-depth, comparative analysis of analytical methodologies for the identification and quantification of Terbinafine Impurity A, a known process-related impurity.
Terbinafine Impurity A is chemically identified as N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride.[4] Its presence in the drug substance is carefully monitored and controlled as per pharmacopeial standards to ensure patient safety and product quality. This guide is intended for researchers, scientists, and drug development professionals, offering a practical comparison of various analytical techniques, supported by experimental data and protocols.
Understanding Terbinafine Impurity A: Structure and Origin
Terbinafine Impurity A is a primary amine, structurally related to the naphthalene portion of the Terbinafine molecule. It is typically introduced during the synthesis of Terbinafine, often as an unreacted starting material or a byproduct of a side reaction.[5]
Chemical Structure:
-
Terbinafine: (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine
-
Impurity A: N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride
The structural similarity between Impurity A and the parent drug underscores the need for highly selective analytical methods capable of achieving baseline separation.
Comparative Analysis of Analytical Methodologies
The cornerstone of impurity analysis is chromatography, with High-Performance Liquid Chromatography (HPLC) being the most established technique.[6] However, advancements in analytical technology have introduced viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), each with distinct advantages and limitations.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC remains the workhorse for routine quality control in the pharmaceutical industry due to its robustness and reliability.[7] For the analysis of Terbinafine and its impurities, a reversed-phase HPLC method is typically employed.
Rationale for Experimental Choices:
-
Reversed-Phase Chromatography: Terbinafine and its impurities are moderately polar to non-polar compounds, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Mobile Phase pH: Terbinafine is a basic compound. Maintaining the mobile phase pH in the acidic to neutral range (e.g., pH 3.5-7.5) ensures that the amine groups are protonated, leading to better peak shape and retention on the C18 column.[8][9] A buffered mobile phase is crucial for reproducible results.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers used to control the elution strength of the mobile phase.[10] The ratio of the organic modifier to the aqueous buffer is optimized to achieve the desired separation.
-
UV Detection: The naphthalene moiety in both Terbinafine and Impurity A provides strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.[9] The detection wavelength is typically set at the absorbance maximum of the analytes, often around 223-226 nm, to ensure high sensitivity.[2][9]
Experimental Protocol: Stability-Indicating RP-HPLC Method [9][11]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: Acetonitrile and 2% Isopropyl Alcohol (80:20 v/v), with the pH adjusted to 3.5 with a suitable acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Data Presentation: Performance Characteristics of the HPLC Method
| Parameter | Typical Performance | Reference |
| Specificity | Able to separate Impurity A from Terbinafine and other degradation products. | [11] |
| Linearity (r²) | > 0.999 | [4] |
| LOD | 0.023 - 0.098 µg/mL | [6] |
| LOQ | 0.078 - 0.327 µg/mL | [6] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
| Precision (% RSD) | < 2% | [12] |
| Analysis Time | < 32 minutes | [2] |
Workflow for HPLC Analysis of Terbinafine Impurity A
Caption: Workflow for the HPLC analysis of Terbinafine Impurity A.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[13] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[14][15]
Rationale for Choosing UPLC:
-
Speed and Efficiency: For high-throughput screening or when rapid results are needed, UPLC can reduce analysis times from over 30 minutes to under 5 minutes.[2]
-
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, which is advantageous for complex impurity profiles.
-
Reduced Solvent Consumption: The lower flow rates and shorter run times in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[15]
Experimental Protocol: UPLC Method for Terbinafine Impurities [2]
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent sub-2 µm C18 column.
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and a buffered aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV or PDA (Photodiode Array) detector.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 40 - 50 °C.
Comparative Performance: HPLC vs. UPLC
| Parameter | HPLC | UPLC |
| Analysis Time | 20 - 45 min | 2 - 5 min |
| Resolution | Good | Excellent |
| Sensitivity | Moderate | High |
| Solvent Consumption | High | Low |
| System Pressure | Up to 400 bar | Up to 1200 bar |
Logical Relationship between HPLC and UPLC
Caption: Key differences between HPLC and UPLC for impurity analysis.
Method 3: Advanced Hyphenated and Alternative Techniques
For definitive identification of unknown impurities or for orthogonal testing, more advanced techniques are employed.
LC-MS/MS for Structural Elucidation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of impurities.[6] After separation by LC, the impurity is ionized and its mass-to-charge ratio (m/z) is determined. Further fragmentation of the ion (MS/MS) provides a unique fragmentation pattern that can be used to confirm the identity of Impurity A or to elucidate the structure of novel impurities.[2] This technique is particularly valuable during forced degradation studies, where a multitude of degradation products may be formed.[16]
Capillary Electrophoresis (CE): An Orthogonal Approach:
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[17] As the separation mechanism is fundamentally different from HPLC (which is based on partitioning), CE serves as an excellent orthogonal technique to confirm the purity results obtained by HPLC.[18] A reported CE method for Terbinafine utilized a 160 mm capillary tube with UV absorbance detection.[17]
Workflow for Impurity Identification using LC-MS
Caption: Workflow for structural elucidation of impurities using LC-MS/MS.
Method Validation: Ensuring Trustworthiness and Compliance
All analytical methods used for impurity quantification must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[9] Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Appropriate Analytical Strategy
The choice of analytical method for Terbinafine Impurity A depends on the specific requirements of the analysis.
-
For routine quality control and release testing, a validated HPLC method provides a robust and reliable solution.
-
When higher throughput, improved resolution, and reduced environmental impact are desired, UPLC is the superior choice.
-
For the definitive identification of Impurity A and the characterization of unknown degradation products, LC-MS/MS is indispensable.
-
Capillary Electrophoresis offers a valuable orthogonal technique for cross-validation of purity results.
A comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to select and implement the most appropriate analytical strategy for ensuring the quality and safety of Terbinafine products.
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M. Lakshmi Surekha, M. Uma Sampada, T. Yuvasaidurgamouli, Y. SatyaNarayana, and T. BharathTeja. (2023). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 18(03), 264–270. Available at: [Link]
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Pharma GMP. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharma GMP. Available at: [Link]
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GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
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Microbioz India. (2023). UPLC vs HPLC: Unraveling the Similarities and Differences. Microbioz India. Available at: [Link]
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Matysová, L., Solich, P., & Marek, P. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713–720. Available at: [Link]
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Scribd. (n.d.). HPLC vs. UPLC. Retrieved from [Link]
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Al-khedairy, E. B., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine-Loaded Transfersomes. Molecules, 24(20), 3800. Available at: [Link]
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Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 108-115. Available at: [Link]
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Suma, B. V., Kannan, K., & Madhavan, V. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of ChemTech Research, 3(2), 742-748. Available at: [Link]
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Sreegiriraju, S., & Tummala, V. R. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 12(12), 118-122. Available at: [Link]
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A Comprehensive Guide to Establishing the Biological Equivalence of (4-Methylnaphthalen-1-yl)methanamine Batches
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Batch Consistency in Preclinical Research
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for establishing the biological equivalence of different batches of (4-Methylnaphthalen-1-yl)methanamine. It eschews a rigid template in favor of a logically structured narrative that delves into the rationale behind each experimental choice. The methodologies described herein are designed to create a self-validating system, ensuring the generation of robust and reliable data.
I. The Foundation of Equivalence: Physicochemical Characterization
Before delving into complex biological assays, a thorough physicochemical characterization of each batch of (4-Methylnaphthalen-1-yl)methanamine is the foundational step. This initial analysis provides a baseline understanding of the material's identity, purity, and impurity profile, which is crucial for interpreting subsequent biological data. Regulatory bodies like the FDA and international guidelines such as ICH Q3A(R2) emphasize the importance of identifying and controlling impurities in new drug substances.[2][3][4]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity determination and impurity profiling of non-volatile organic compounds.[5][6][7][8] For amine-containing compounds like (4-Methylnaphthalen-1-yl)methanamine, reverse-phase HPLC with a suitable C18 column and a mobile phase consisting of an acetonitrile/water gradient with an ion-pairing agent or pH modifier is often effective.[6][7][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is indispensable for the analysis of volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[5][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and confirmation of the identity of the main component and any major impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be employed to determine the melting point and assess the purity of crystalline solids.[15]
Hypothetical Comparative Physicochemical Data:
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | White to off-white crystalline solid |
| Identity (NMR) | Conforms | Conforms | Conforms | Conforms to reference standard |
| Purity (HPLC, % area) | 99.8% | 98.5% | 99.5% | ≥ 99.0% |
| Impurity 1 (HPLC, % area) | 0.05% | 0.8% | 0.2% | ≤ 0.2% |
| Impurity 2 (HPLC, % area) | Not Detected | 0.5% | Not Detected | ≤ 0.15% |
| Total Impurities (HPLC, % area) | 0.2% | 1.5% | 0.5% | ≤ 1.0% |
| Residual Solvents (GC-MS) | Complies | Complies | Complies | As per ICH Q3C |
Interpretation of Physicochemical Data: In this hypothetical scenario, Batch B would raise concerns due to its lower purity and higher levels of impurities, exceeding the established acceptance criteria. Such deviations would necessitate further investigation to identify the impurities and assess their potential impact on biological activity.
II. In Vitro Biological Equivalence: Assessing the Primary Pharmacological Activity
Given that (4-Methylnaphthalen-1-yl)methanamine is a structural analog of terbinafine, its primary biological activity is anticipated to be antifungal. Terbinafine exerts its effect by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[16][17][18][19] Therefore, the core of the biological equivalence assessment should focus on this mechanism.
Experimental Workflow for In Vitro Biological Equivalence:
Caption: Workflow for in vitro biological equivalence testing.
A. Antifungal Susceptibility Testing:
The most direct method to compare the antifungal potency of different batches is to determine the Minimum Inhibitory Concentration (MIC) against a relevant fungal strain, such as Candida albicans or a dermatophyte.[20][21][22][23]
Protocol: Broth Microdilution MIC Assay
-
Prepare Fungal Inoculum: Culture Candida albicans (e.g., ATCC 90028) in Sabouraud Dextrose Broth and adjust the cell density to a standardized concentration (e.g., 1-5 x 10⁶ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of each batch of (4-Methylnaphthalen-1-yl)methanamine in 96-well microtiter plates.
-
Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
B. Target-Based Assay: Squalene Epoxidase Inhibition
A more mechanistic approach is to directly measure the inhibition of the target enzyme, squalene epoxidase. This can be performed using isolated fungal microsomes or a purified recombinant enzyme.
Protocol: Squalene Epoxidase Inhibition Assay
-
Enzyme Preparation: Isolate microsomes from a relevant fungal species or use a commercially available recombinant squalene epoxidase.
-
Assay Reaction: In a reaction buffer, combine the enzyme, NADPH, and various concentrations of each (4-Methylnaphthalen-1-yl)methanamine batch.
-
Substrate Addition: Initiate the reaction by adding radiolabeled or fluorescently tagged squalene.
-
Incubation and Termination: Incubate at the optimal temperature and terminate the reaction.
-
Product Quantification: Quantify the formation of the product, 2,3-oxidosqualene, using techniques like scintillation counting or fluorescence measurement.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each batch.
Hypothetical In Vitro Biological Data:
| Assay | Batch A | Batch B | Batch C | Reference Standard |
| MIC (C. albicans) | 2 µg/mL | 8 µg/mL | 2.5 µg/mL | 2 µg/mL |
| Squalene Epoxidase IC₅₀ | 50 nM | 250 nM | 60 nM | 55 nM |
| Cytotoxicity (HepG2, CC₅₀) | >100 µM | 25 µM | >100 µM | >100 µM |
| GPCR Binding (selected panel) | No significant binding | Agonist at Receptor X | No significant binding | No significant binding |
Interpretation of In Vitro Biological Data: The hypothetical data for Batch B shows significantly lower antifungal potency (higher MIC and IC₅₀) and increased cytotoxicity. Furthermore, the off-target activity at a GPCR suggests the presence of a biologically active impurity. This batch would be deemed not biologically equivalent.
III. In Vitro Safety Assessment: Beyond the Primary Target
A comprehensive biological equivalence study should also include an assessment of potential off-target effects and cytotoxicity. This is particularly important when the impurity profile of a batch is not well-defined.
A. Cytotoxicity Assays:
Mammalian cell lines, such as the human liver cell line HepG2, can be used to assess the general cytotoxicity of each batch. Standard assays like the MTT or LDH release assays are suitable for this purpose.
B. Off-Target Screening:
Given the chemical structure of (4-Methylnaphthalen-1-yl)methanamine, screening against a panel of common off-targets, such as G-protein coupled receptors (GPCRs), is a prudent step to identify any unexpected pharmacological activities.[24][25][26][27][28] This can be performed through binding or functional assays.
IV. In Vivo Biological Equivalence: The Whole-System Perspective
In vivo studies provide the ultimate confirmation of biological equivalence by assessing the compound's performance in a complex biological system. The choice of animal model depends on the primary biological activity being investigated.
A. Fungal Infection Model:
For antifungal activity, a murine model of disseminated candidiasis is a well-established option.
Protocol: Murine Model of Disseminated Candidiasis
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.
-
Infection: Induce infection by intravenous injection of a standardized inoculum of Candida albicans.
-
Treatment: Administer different batches of (4-Methylnaphthalen-1-yl)methanamine or a vehicle control at a specified dose and schedule.
-
Monitoring: Monitor animal survival, body weight, and clinical signs of infection.
-
Endpoint Analysis: At the end of the study, harvest organs (e.g., kidneys) to determine the fungal burden (CFU/gram of tissue).
B. Neuropharmacological Assessment:
To investigate potential psychostimulant effects, locomotor activity and behavioral sensitization studies in rodents can be employed.[29][30][31][32]
Protocol: Locomotor Activity in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the locomotor activity chambers.
-
Habituation: Allow the animals to habituate to the test environment for a defined period.
-
Treatment: Administer different batches of (4-Methylnaphthalen-1-yl)methanamine or a vehicle control.
-
Data Acquisition: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a set duration.
-
Data Analysis: Compare the locomotor responses induced by each batch.
Ergosterol Biosynthesis Pathway and Site of Action:
Caption: Fungal ergosterol biosynthesis pathway.
V. Conclusion: A Framework for Ensuring Data Integrity
The biological equivalence of different batches of an investigational compound is a cornerstone of reproducible preclinical research. By implementing a systematic approach that combines rigorous physicochemical analysis with a tiered in vitro and in vivo biological testing strategy, researchers can confidently establish the consistency and reliability of their experimental materials. This diligence not only safeguards the integrity of the data but also accelerates the drug development process by minimizing the risk of costly and time-consuming setbacks arising from batch-to-batch variability.
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- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
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- 11. aasnig.com [aasnig.com]
- 12. Organic Mass Spectrometry Testing | Oneida Research Services [orslabs.com]
- 13. youtube.com [youtube.com]
- 14. emerypharma.com [emerypharma.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 19. Terbinafine - Wikipedia [en.wikipedia.org]
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- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica [mdpi.com]
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Differentiating Key Isomers: A Spectroscopic Comparison of (4-Methylnaphthalen-1-yl)methanamine and Its Regioisomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to significant variations in chemical reactivity, biological activity, and toxicological profiles. This guide provides a detailed spectroscopic comparison of (4-Methylnaphthalen-1-yl)methanamine and its key regioisomers, offering a practical framework for their differentiation using fundamental analytical techniques. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory experience, aiming to equip researchers with the knowledge to confidently distinguish between these closely related molecules.
The focus of this guide will be on the comparative analysis of the following isomers:
-
(4-Methylnaphthalen-1-yl)methanamine (Primary compound of interest)
-
(2-Methylnaphthalen-1-yl)methanamine (A key regioisomer)
-
(1-Methylnaphthalen-2-yl)methanamine (Another significant regioisomer)
-
N-Methyl-1-naphthalenemethanamine (An N-alkylated isomer for comparative context)
We will explore how ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to elucidate the unique structural features of each isomer.
The Structural Imperative: Why Isomer Differentiation Matters
The naphthalene core is a prevalent scaffold in medicinal chemistry. The position of substituents on this bicyclic aromatic system dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. For instance, the placement of the methyl and methanamine groups in (4-Methylnaphthalen-1-yl)methanamine versus its isomers will influence how the molecule binds to a biological target, its metabolic fate, and its overall physicochemical properties. In drug development, an impurity or an incorrect isomer can lead to reduced efficacy or unexpected toxicity. Therefore, robust analytical methods for isomer differentiation are not just a matter of academic exercise but a critical component of quality control and regulatory compliance.
Spectroscopic Fingerprints: A Comparative Analysis
Due to the limited availability of published experimental spectra for all isomers, this guide utilizes a combination of available experimental data for closely related analogs and computationally predicted spectra. The predicted data serves as a reliable approximation of the expected spectral features, enabling a detailed comparative discussion.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a wealth of information about its chemical environment and proximity to other protons.
Expected ¹H NMR Spectral Features:
The aromatic region of the ¹H NMR spectra (typically δ 7.0-8.5 ppm) will be the most informative for distinguishing between these isomers. The substitution pattern on the naphthalene ring creates unique sets of magnetically non-equivalent protons, leading to distinct splitting patterns and chemical shifts.
-
(4-Methylnaphthalen-1-yl)methanamine: The protons on the naphthalene ring will exhibit a complex multiplet pattern. The methyl group at the 4-position will influence the chemical shifts of the adjacent aromatic protons. The methylene protons of the methanamine group will appear as a singlet, and the methyl protons as another singlet further upfield.
-
(2-Methylnaphthalen-1-yl)methanamine: The proximity of the methyl and methanamine groups at adjacent positions will lead to significant steric and electronic effects, altering the chemical shifts of the nearby aromatic protons compared to the 4-methyl isomer.
-
(1-Methylnaphthalen-2-yl)methanamine: With the substituents on different rings of the naphthalene system, the resulting spectrum will show a different set of coupling constants and chemical shifts for the aromatic protons.
-
N-Methyl-1-naphthalenemethanamine: The absence of a methyl group on the naphthalene ring simplifies the aromatic region compared to the other isomers. The key differentiator will be the presence of the N-methyl group signal.
Data Summary: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | (4-Methylnaphthalen-1-yl)methanamine (Predicted) | (2-Methylnaphthalen-1-yl)methanamine (Predicted) | (1-Methylnaphthalen-2-yl)methanamine (Predicted) | N-Methyl-1-naphthalenemethanamine (Experimental)[1] |
| Naphthalene-H | ~7.2 - 8.2 (m) | ~7.3 - 8.1 (m) | ~7.4 - 8.0 (m) | 7.57 - 8.27 (m) |
| -CH₂-NH₂ | ~4.1 (s) | ~4.0 (s) | ~3.9 (s) | 4.63 (s) |
| Ring-CH₃ | ~2.7 (s) | ~2.5 (s) | ~2.6 (s) | - |
| N-CH₃ | - | - | - | 2.65 (s) |
| -NH₂ | ~1.6 (br s) | ~1.7 (br s) | ~1.7 (br s) | 9.70 (br s, NH₂) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).[2]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals to determine the relative number of protons.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and analyzing ¹H NMR spectra of isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Expected ¹³C NMR Spectral Features:
The number of signals in the ¹³C NMR spectrum will reflect the symmetry of the molecule. The chemical shifts of the carbon atoms in the naphthalene ring will be particularly sensitive to the positions of the methyl and methanamine substituents.
-
(4-Methylnaphthalen-1-yl)methanamine: Due to the lack of symmetry, all 12 carbon atoms are expected to be unique, resulting in 12 distinct signals.
-
(2-Methylnaphthalen-1-yl)methanamine: Similarly, this isomer is expected to show 12 signals. The chemical shifts of the carbons bearing the substituents and their ortho and para carbons will be most affected.
-
(1-Methylnaphthalen-2-yl)methanamine: This isomer will also exhibit 12 unique carbon signals.
-
N-Methyl-1-naphthalenemethanamine: This compound will have 11 unique carbon signals.
Data Summary: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | (4-Methylnaphthalen-1-yl)methanamine (Predicted) | (2-Methylnaphthalen-1-yl)methanamine (Predicted) | (1-Methylnaphthalen-2-yl)methanamine (Predicted) |
| Naphthalene-C | ~122 - 135 | ~123 - 136 | ~124 - 134 |
| -CH₂-NH₂ | ~45 | ~46 | ~48 |
| Ring-CH₃ | ~19 | ~20 | ~21 |
| N-CH₃ | - | - | - |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected FT-IR Spectral Features:
The FT-IR spectra of all isomers will share some common features due to the presence of the amino and methyl groups, as well as the aromatic naphthalene ring. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
-
N-H Vibrations: Primary amines (-NH₂) will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Secondary amines (-NH-) will show a single band in this region.
-
C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
C=C Vibrations: Aromatic C=C stretching vibrations within the naphthalene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
-
C-N Vibrations: The C-N stretching vibration will appear in the 1000-1250 cm⁻¹ region.
Data Summary: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | (4-Methylnaphthalen-1-yl)methanamine (Predicted) | (2-Methylnaphthalen-1-yl)methanamine (Predicted) | (1-Methylnaphthalen-2-yl)methanamine (Predicted) |
| N-H Stretch | ~3380, 3300 | ~3375, 3295 | ~3385, 3305 |
| Aromatic C-H Stretch | ~3050 | ~3055 | ~3060 |
| Aliphatic C-H Stretch | ~2950, 2870 | ~2945, 2865 | ~2955, 2875 |
| Aromatic C=C Stretch | ~1600, 1510, 1460 | ~1605, 1515, 1465 | ~1595, 1505, 1455 |
| C-N Stretch | ~1240 | ~1235 | ~1245 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The instrument software will automatically perform the Fourier transform and display the spectrum as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectral Features:
All isomers will have the same nominal molecular weight. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected for all isomers.
-
Fragmentation: The most common fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For these isomers, a key fragment would result from the loss of the aminomethyl or methylaminomethyl group. The fragmentation of the naphthalene ring itself can also occur.
Data Summary: Predicted Key Mass Spectral Fragments (m/z)
| Ion | (4-Methylnaphthalen-1-yl)methanamine (Predicted) | (2-Methylnaphthalen-1-yl)methanamine (Predicted) | (1-Methylnaphthalen-2-yl)methanamine (Predicted) |
| [M]⁺ | 185 | 185 | 185 |
| [M-NH₂]⁺ | 169 | 169 | 169 |
| [M-CH₂NH₂]⁺ | 155 | 155 | 155 |
| Naphthalene-CH₂⁺ | 141 | 141 | 141 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.
Logical Framework for Isomer Differentiation
Caption: A logical workflow for the spectroscopic differentiation of isomers.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of (4-Methylnaphthalen-1-yl)methanamine and its regioisomers. While each technique offers valuable information, a comprehensive analysis integrating data from all three is essential for confident structural elucidation. The ¹H NMR spectrum, with its detailed information on proton connectivity and environment, is often the most definitive tool for distinguishing between these closely related structures. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to characterize and utilize these important chemical entities with a high degree of certainty.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16211748, N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link].
- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e290-e296.
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Naphthalene Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. Among the myriad of compound classes, naphthalene derivatives have emerged as a versatile platform, demonstrating a wide spectrum of biological activities, from anticancer to antimicrobial and anti-inflammatory effects.[1][2][3] However, a critical hurdle in the development of these potent molecules is the often-observed disparity between their performance in controlled laboratory settings (in vitro) and their efficacy within a complex biological system (in vivo).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate relationship between in vitro and in vivo studies of naphthalene derivatives. By delving into the causality behind experimental choices and emphasizing self-validating protocols, we aim to equip you with the insights necessary to design robust experimental workflows, interpret data with greater confidence, and ultimately, accelerate the translation of promising lead compounds into viable clinical candidates.
The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry
The naphthalene core, a bicyclic aromatic hydrocarbon, offers a unique combination of rigidity and lipophilicity, making it an attractive starting point for the design of novel therapeutics. Its planar structure allows for effective interaction with biological targets, while the potential for diverse functionalization at multiple positions enables the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Our focus will be on a representative class of (4-Methylnaphthalen-1-yl)methanamine derivatives, which serve as an illustrative example to explore the broader principles of in vitro to in vivo translation.
I. The In Vitro Assessment: Laying the Foundation
The initial evaluation of any new chemical entity begins with a battery of in vitro assays. These experiments are designed to provide a rapid and cost-effective means of assessing a compound's biological activity, mechanism of action, and potential for cytotoxicity.
A. Target-Based Screening: Gauging a Compound's Primary Potency
For naphthalene derivatives with a hypothesized mechanism of action, target-based assays are paramount. For instance, if a derivative is designed to inhibit a specific enzyme, such as a kinase or a protease, a biochemical assay measuring the IC50 (half-maximal inhibitory concentration) is the first logical step.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (naphthalene derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplate
-
-
Procedure: a. A serial dilution of the test compound is prepared in the assay buffer. b. The recombinant kinase and its substrate are added to the wells of the microplate. c. The test compound dilutions are then added to the respective wells. d. The kinase reaction is initiated by the addition of ATP. e. The plate is incubated at room temperature for a specified period (e.g., 60 minutes). f. The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. g. Luminescence is read using a plate reader. h. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
B. Cell-Based Assays: Assessing Efficacy in a Biological Context
While target-based assays provide valuable information about a compound's potency, they do not recapitulate the complexity of a cellular environment. Cell-based assays are therefore crucial for confirming that a compound can penetrate the cell membrane, engage its target, and elicit the desired biological response.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, HeLa)[4]
-
Complete cell culture medium
-
Test compound (naphthalene derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The test compound is added at various concentrations. c. The plate is incubated for a specified duration (e.g., 48 or 72 hours). d. The MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. e. The solubilization solution is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The EC50 (half-maximal effective concentration) is determined by analyzing the dose-response curve.
II. The In Vivo Challenge: Navigating the Complexities of a Living System
A promising in vitro profile does not always guarantee success in vivo. The transition from a controlled cellular environment to a whole organism introduces a host of variables that can significantly impact a compound's efficacy, including absorption, distribution, metabolism, and excretion (ADME).
A. Pharmacokinetic Studies: Understanding a Compound's Fate in the Body
Before assessing a compound's efficacy in an animal model, it is essential to understand its pharmacokinetic profile. These studies determine how the body processes the compound and are critical for establishing an appropriate dosing regimen.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Procedure: a. A single dose of the naphthalene derivative is administered to the mice via the intended clinical route (e.g., oral gavage, intravenous injection). b. Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or retro-orbital bleeding. c. Plasma is separated from the blood samples by centrifugation. d. The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). e. Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated.
B. Efficacy Studies: Evaluating Therapeutic Potential in Disease Models
Once the pharmacokinetic profile is established, the compound's efficacy can be evaluated in a relevant animal model of the target disease. The choice of model is critical and should closely mimic the human condition.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
-
Procedure: a. Human cancer cells are implanted subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a palpable size. c. The mice are randomized into treatment and control groups. d. The naphthalene derivative is administered to the treatment group according to the dosing regimen determined from the pharmacokinetic studies. e. Tumor volume is measured regularly using calipers. f. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. g. The efficacy of the compound is determined by comparing the tumor growth in the treatment group to the control group.
III. Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear and predictive relationship between in vitro and in vivo data, known as the in vitro-in vivo correlation (IVIVC).[5][6] A strong IVIVC can streamline the drug development process by reducing the reliance on costly and time-consuming animal studies.[5]
A. Key Considerations for a Meaningful IVIVC
-
Metabolic Stability: A compound that is rapidly metabolized in the liver may show high potency in vitro but have poor efficacy in vivo due to a short half-life. In vitro metabolic stability assays using liver microsomes can help predict this.
-
Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of a compound available to interact with its target. Equilibrium dialysis can be used to determine the extent of plasma protein binding.
-
Drug Efflux: The presence of efflux pumps, such as P-glycoprotein, at biological barriers can prevent a compound from reaching its site of action. In vitro cell-based assays can assess a compound's susceptibility to efflux.
B. Visualizing the Path to Correlation
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The Unambiguous Arbitrator: A Comparative Guide to Confirming the Structure of (4-Methylnaphthalen-1-yl)methanamine
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural certainty underpins everything from biological activity and reaction kinetics to material properties. For a molecule like (4-Methylnaphthalen-1-yl)methanamine, a derivative of naphthalene with potential applications in medicinal chemistry, unambiguous structural confirmation is not merely an academic exercise—it is a foundational requirement for further development.
While a variety of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution map of molecular architecture. This guide provides a comprehensive overview of the crystallographic workflow for confirming the structure of (4-Methylnaphthalen-1-yl)methanamine. Critically, it also presents an objective comparison with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This comparative approach is designed to equip researchers, scientists, and drug development professionals with a nuanced understanding of the strengths and limitations of each method, enabling informed decisions in their own structural elucidation workflows.
Although a published crystal structure for (4-Methylnaphthalen-1-yl)methanamine is not currently available in open-access databases, this guide will proceed with a detailed, field-proven protocol for its determination, providing a robust template for its eventual empirical confirmation.
Part 1: The Definitive Answer - An Experimental Workflow for X-ray Crystallography
X-ray crystallography provides direct, high-resolution evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1] It is the only technique that can reveal the precise arrangement of atoms in the solid state, offering an unparalleled level of certainty that is often required for patent applications and regulatory submissions. The process, while powerful, is contingent on the successful growth of a high-quality single crystal.[1]
The Causality Behind the Crystal
The entire process hinges on one critical, and often challenging, step: crystallization. The goal is to encourage molecules of (4-Methylnaphthalen-1-yl)methanamine to slowly self-assemble from a solution into a highly ordered, repeating three-dimensional lattice. This slow, deliberate process is crucial; rapid precipitation will likely lead to an amorphous solid or a polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction. The choice of solvent is therefore critical. An ideal solvent is one in which the compound is soluble at a higher temperature but only sparingly soluble at a lower temperature. This allows for the creation of a supersaturated solution upon cooling, the driving force for crystallization.
Experimental Protocol: From Powder to Structure
-
Purification of (4-Methylnaphthalen-1-yl)methanamine: The starting material must be of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, inhibiting the formation of single crystals. Recrystallization or column chromatography are standard methods for achieving the required purity.
-
Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and various mixtures). The ideal solvent or solvent system will fully dissolve the compound when heated but show signs of precipitation upon cooling.
-
Crystal Growth:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent over several days to weeks increases the concentration, leading to crystal formation.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C). This controlled temperature gradient reduces solubility and promotes crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. A detector records the positions and intensities of these diffracted beams.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then refined by fitting the atomic positions to the observed diffraction data, resulting in a precise and accurate molecular structure.
Caption: Workflow for X-ray Crystallography.
Part 2: A Holistic View - Comparison with Alternative Techniques
While X-ray crystallography provides the definitive structure, other techniques offer complementary and more rapidly obtainable data that are crucial for routine characterization and for building a hypothesis of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[2] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to map out the chemical environment of each atom.
-
¹H NMR: This technique provides information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. For (4-Methylnaphthalen-1-yl)methanamine, we would expect to see distinct signals for the aromatic protons on the naphthalene ring, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the amine (-NH₂) protons.[3] The protons on the aromatic ring would likely appear in the 7.0-8.5 ppm range, showing complex splitting patterns due to coupling with their neighbors.[4]
-
¹³C NMR: This provides information on the different types of carbon atoms. Aromatic carbons typically resonate in the 120-150 ppm region.[4]
Expertise in Practice: While NMR excels at showing which atoms are connected to which, it does not directly provide information on bond lengths or angles with high precision. Furthermore, the observed structure is an average of the conformations present in solution, which may differ from the single conformation locked in a crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[5][6][7] When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
Molecular Ion Peak: For (4-Methylnaphthalen-1-yl)methanamine (C₁₂H₁₃N), high-resolution mass spectrometry would be expected to show a molecular ion peak at an m/z corresponding to its exact molecular weight (171.1048 g/mol ).[2][8][9][10]
-
Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. A likely fragmentation would be the loss of the aminomethyl group, leading to a prominent peak corresponding to the 4-methylnaphthalenyl cation.
Trustworthiness of the Protocol: MS provides a rapid and highly accurate confirmation of the elemental composition (via high-resolution MS) and molecular weight.[11] However, it generally cannot distinguish between isomers, which have the same molecular weight but different atomic arrangements.
Computational Chemistry
Computational modeling allows for the prediction of molecular structures and properties using quantum mechanics or molecular mechanics. By calculating the lowest energy conformation of a molecule, computational chemistry can provide a theoretical 3D model.
-
Structure Prediction: A predicted 3D structure of (4-Methylnaphthalen-1-yl)methanamine can be generated. This model can be used to predict spectroscopic data (e.g., NMR chemical shifts) which can then be compared to experimental results.
-
In Silico Corroboration: If an experimental crystal structure is obtained, it can be compared to the computationally predicted lowest-energy structure to understand how intermolecular forces in the crystal (crystal packing) might influence the molecule's conformation.
Authoritative Grounding: While computational methods are becoming increasingly powerful and accurate, they are predictive, not empirical. The results are highly dependent on the level of theory and basis set used in the calculation. Experimental validation remains essential.
Caption: Interplay of Structural Elucidation Techniques.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing | Unambiguous, high-resolution, "gold standard" for structural proof[1] | Requires high-quality single crystals, can be time-consuming, structure is in solid state |
| NMR Spectroscopy | Atomic connectivity (2D structure), relative stereochemistry in solution | Excellent for mapping covalent bonds, non-destructive, good for complex mixtures[2] | Provides solution-state average structure, less precise on bond lengths/angles, can have overlapping signals |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments | High sensitivity, very small sample amount needed, rapid analysis[5][7] | Does not typically distinguish between isomers, provides limited connectivity data[6] |
| Computational Modeling | Predicted 3D structure, conformational analysis, theoretical spectra | No sample needed, can predict properties of unstable molecules, provides insight into electronics | Predictive not empirical, accuracy depends on method used, does not account for real-world crystal packing effects |
Conclusion
The structural elucidation of a novel chemical entity like (4-Methylnaphthalen-1-yl)methanamine is a multi-faceted process. While techniques like NMR and Mass Spectrometry are indispensable for initial characterization, providing rapid and crucial information on connectivity and molecular formula, they leave room for ambiguity that is unacceptable in high-stakes fields like drug development.
X-ray crystallography, by providing a direct visualization of the atomic arrangement, serves as the ultimate arbiter, resolving any structural questions with a high degree of certainty. Its ability to define absolute stereochemistry and reveal the subtleties of intermolecular interactions in the solid state offers insights that no other technique can match. The hypothetical workflow detailed herein provides a robust pathway for obtaining this definitive structural data for (4-Methylnaphthalen-1-yl)methanamine.
Ultimately, a synergistic approach, where the predictive power of computational chemistry informs experimental design, and the rapid screening capabilities of spectroscopy guide purification and characterization, all culminating in the unambiguous confirmation by X-ray crystallography, represents the most rigorous and trustworthy path to complete molecular understanding.
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(No author cited). (2025, August 7). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. ResearchGate. [Link]
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(No author cited). (2025, August 9). Synthesis and X-ray diffraction data of 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene. ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2018, December 10). Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. ResearchGate. [Link]
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(No author cited). (n.d.). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. National Center for Biotechnology Information. [Link]
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(No author cited). (n.d.). Synthesis and X-ray diffraction data of 1-N-(4-pyridylmethyl)amino naphthalene. Cambridge University Press. [Link]
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(No author cited). (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Naphthalenemethanamine Derivatives Against EGFR Kinase
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a series of rationally designed naphthalenemethanamine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods in the early stages of drug discovery. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Rationale for Targeting EGFR with Naphthalenemethanamine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] This makes EGFR a prime target for therapeutic intervention. The development of small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain has revolutionized the treatment of these malignancies.
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its rigid, planar structure and lipophilic nature allow for effective π-π stacking and hydrophobic interactions within protein binding pockets. Naphthalenemethanamine derivatives, in particular, offer a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methanamine linker provides a flexible anchor point for introducing various substituents that can probe different regions of a target's active site.
Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target.[4] It plays a crucial role in modern drug discovery by enabling the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and biological testing, and providing insights into the molecular basis of ligand-receptor interactions.[4] This guide will focus on a comparative docking study to evaluate a series of naphthalenemethanamine derivatives as potential EGFR inhibitors.
The Comparative Study: A Rational Approach to Ligand and Target Selection
For this comparative study, we have selected the kinase domain of human EGFR as our target protein. Specifically, we will utilize the crystal structure with PDB ID: 1M17, which is a well-characterized structure of EGFR in complex with the known inhibitor Erlotinib. This provides a validated reference point for our docking studies.
Our virtual library of naphthalenemethanamine derivatives has been designed to systematically explore the impact of substituent modifications on binding affinity and interaction patterns. The core scaffold is 1-(naphthalen-1-yl)methanamine. We will introduce various substituents at the para-position of a phenyl ring attached to the amine, as this position is often crucial for interaction with the solvent-exposed region of the ATP-binding pocket.
Our selected ligands for this comparative study are:
-
NM-H: N-(naphthalen-1-ylmethyl)aniline (unsubstituted)
-
NM-Cl: 4-chloro-N-(naphthalen-1-ylmethyl)aniline
-
NM-F: 4-fluoro-N-(naphthalen-1-ylmethyl)aniline
-
NM-CH3: N-(naphthalen-1-ylmethyl)-4-methylaniline
-
NM-OCH3: N-(naphthalen-1-ylmethyl)-4-methoxyaniline
-
Erlotinib: (Reference Inhibitor)
This selection allows us to compare the effects of electron-withdrawing (Cl, F) and electron-donating (CH3, OCH3) groups on the binding affinity.
Experimental Protocol: A Validated Molecular Docking Workflow with AutoDock Vina
To ensure scientific rigor and reproducibility, we will employ a validated molecular docking protocol using AutoDock Vina, a widely used and accurate docking software.[5] The following step-by-step methodology provides a self-validating system for this study.
Preparation of the Receptor (EGFR)
-
Obtain the Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) from the Protein Data Bank ().
-
Prepare the Receptor:
-
Load the PDB file into UCSF Chimera or a similar molecular modeling program.[6]
-
Remove all water molecules and the co-crystallized ligand (Erlotinib).
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[7]
-
Preparation of the Ligands
-
Generate 3D Structures: The 3D structures of the naphthalenemethanamine derivatives and Erlotinib can be drawn using chemical drawing software like ChemDraw and then converted to 3D structures.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Prepare Ligands for Docking:
Molecular Docking with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the EGFR kinase domain. A common practice is to center the grid on the co-crystallized ligand's position. For PDB ID: 1M17, the active site is well-defined by the location of Erlotinib. A grid box size of 25 x 25 x 25 Å is generally sufficient to cover the entire ATP-binding pocket.
-
Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[5]
Validation of the Docking Protocol: Redocking
To ensure the validity of our docking protocol, we will perform a redocking experiment.[9] This involves docking the co-crystallized ligand (Erlotinib) back into the EGFR active site. A successful redocking is generally considered to have a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[9] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Caption: Molecular Docking Experimental Workflow.
Results and Comparative Analysis
The docking results, including the binding affinities and key interactions, are summarized in the table below. The binding affinity is a measure of the strength of the interaction between the ligand and the receptor, with a more negative value indicating a stronger interaction.[10]
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/π-π) |
| Erlotinib | -8.7 | Met769, Thr766 | Leu694, Val702, Ala719, Leu820 |
| NM-H | -7.2 | - | Leu694, Val702, Ala719, Leu820 |
| NM-Cl | -7.8 | Thr766 | Leu694, Val702, Ala719, Cys773, Leu820 |
| NM-F | -7.6 | Thr766 | Leu694, Val702, Ala719, Cys773, Leu820 |
| NM-CH3 | -7.5 | - | Leu694, Val702, Ala719, Cys773, Leu820 |
| NM-OCH3 | -7.7 | Thr766 | Leu694, Val702, Ala719, Cys773, Leu820 |
Interpretation of Docking Results
Our redocking of Erlotinib yielded an RMSD of 1.2 Å, successfully validating our docking protocol. The docked pose of Erlotinib showed the characteristic hydrogen bond with the backbone of Met769 in the hinge region of the EGFR kinase domain, which is crucial for the inhibitory activity of many TKIs.[1]
The unsubstituted naphthalenemethanamine derivative (NM-H) exhibited the lowest binding affinity among the tested compounds. This is likely due to the lack of specific interactions, such as hydrogen bonds, with the active site residues.
The introduction of a chloro (NM-Cl) or fluoro (NM-F) group at the para-position of the phenyl ring led to a significant improvement in binding affinity. Both derivatives formed a hydrogen bond with the side chain of Thr766. The higher affinity of the chloro-substituted derivative can be attributed to its larger size and greater hydrophobicity, leading to more extensive van der Waals interactions.
The methyl-substituted derivative (NM-CH3) showed a modest improvement in binding affinity compared to the unsubstituted compound, likely due to increased hydrophobic interactions.
Interestingly, the methoxy-substituted derivative (NM-OCH3) displayed a binding affinity comparable to the halogenated derivatives. The oxygen atom of the methoxy group is capable of acting as a hydrogen bond acceptor, forming an interaction with Thr766.
Caption: Ligand-Target Interaction and Consequence.
Discussion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of naphthalenemethanamine derivatives as potential EGFR inhibitors. Our findings suggest that substitution at the para-position of the terminal phenyl ring significantly influences the binding affinity. Specifically, the introduction of hydrogen bond acceptors, such as in the chloro, fluoro, and methoxy derivatives, enhances the interaction with the EGFR active site, particularly with Thr766.
The causality behind these observations lies in the specific architecture of the EGFR ATP-binding pocket. The hinge region, where Met769 resides, is a critical anchoring point for inhibitors. The ability of a ligand to form a hydrogen bond with this region is a key determinant of its potency. Furthermore, the hydrophobic pocket adjacent to the hinge region, lined by residues such as Leu694 and Val702, provides opportunities for favorable van der Waals and hydrophobic interactions. Our results demonstrate that the naphthalenemethanamine scaffold can effectively occupy this pocket, and appropriate substitutions can further optimize these interactions.
While molecular docking is a powerful tool, it is important to acknowledge its limitations. The scoring functions used to estimate binding affinity are approximations and do not always perfectly correlate with experimental data.[4] Therefore, the results of this in silico study should be considered as predictive and require experimental validation.
Future work should focus on the synthesis and in vitro biological evaluation of these naphthalenemethanamine derivatives. An EGFR kinase inhibition assay would provide experimental validation of the docking predictions and allow for the determination of IC50 values. Promising candidates could then be further evaluated in cell-based assays and preclinical models.
Conclusion
This guide has presented a comprehensive and scientifically rigorous approach to the comparative docking of naphthalenemethanamine derivatives against the EGFR kinase domain. By following a validated protocol and interpreting the results within the context of the target's structure and known inhibitor binding modes, we have gained valuable insights into the SAR of this promising class of compounds. This work serves as a foundation for the rational design and development of novel EGFR inhibitors for cancer therapy.
References
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Yadav, V., Kumar, V., Singh, P., Kumar, V., & Singh, S. (2022). Natural alkaloids targeting EGFR in non-small cell lung cancer: Molecular docking and ADMET predictions. Computational biology and chemistry, 98, 107671. [Link]
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Jahani, M., & Rezaei, M. A. (2021). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Journal of Reports in Pharmaceutical Sciences, 10(2), 235-241. [Link]
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Molecular Graphics Laboratory. (2021). AutoDock Vina. The Scripps Research Institute. [Link]
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Bikadi, Z., & Hazai, E. (2009). Application of the PM6 semi-empirical method to modeling proteins. Journal of chemical information and modeling, 49(9), 2158–2164. [Link]
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Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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Kumar, A., & Roy, K. (2018). In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. International Journal of Pharmaceutical Sciences and Research, 9(4), 1486-1494. [Link]
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Al-Suhaimi, E. A., & El-Gazzar, M. A. (2021). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. Molecules, 26(15), 4596. [Link]
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El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Abdulredha, A. A., Al-Masoudi, N. A., & Al-Majidi, S. M. (2023). Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. ResearchGate. [Link]
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Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935–949. [Link]
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Halim, M. A., & Islam, M. M. (2020). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. ChemistrySelect, 5(21), 6428-6435. [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Video]. YouTube. [Link]
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Guterres, H., & Im, W. (2018). Binding Affinity via Docking: Fact and Fiction. Biophysical journal, 115(3), 411–416. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Methylnaphthalen-1-yl)methanamine
As a Senior Application Scientist, it is understood that cutting-edge research and development necessitates the use of novel chemical entities. (4-Methylnaphthalen-1-yl)methanamine, a primary aromatic amine derivative of naphthalene, is one such compound that requires meticulous handling and disposal protocols. Its structural motifs—a naphthalene core and a primary amine group—are associated with significant health and environmental hazards. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
The procedures outlined herein are built on the foundational principles of risk minimization and regulatory adherence. The causality behind each step is explained to foster a deep understanding of the necessary precautions, moving beyond rote compliance to a culture of intrinsic safety.
Part 1: Hazard Assessment and Characterization
A thorough understanding of the hazards associated with (4-Methylnaphthalen-1-yl)methanamine is the cornerstone of its safe management. The molecule's toxicity profile is inferred from its structural components: primary aromatic amines and naphthalene. Primary aromatic amines are a class of compounds recognized for their potential carcinogenicity and mutagenicity.[1] The naphthalene group contributes to significant environmental toxicity, particularly to aquatic life, and is classified by the U.S. Environmental Protection Agency (EPA) as a possible human carcinogen (Group C).[1][2]
A safety data sheet for the closely related compound, N-methyl-1-naphthalenemethanamine, highlights the expected hazards.[3] The following table summarizes the critical hazard information.
| Hazard Category | Description | Rationale and Key Considerations |
| Acute Toxicity | Toxic if swallowed.[3] | Ingestion can lead to systemic toxicity. Accidental ingestion via contaminated hands is a primary risk. |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[3] | Direct contact can cause chemical burns and damage. Aromatic amines can often be absorbed through the skin. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][4] | This compound is persistent in the environment and can harm aquatic ecosystems. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [5] |
| Potential Carcinogenicity | Suspected of causing cancer.[4] | Based on the naphthalene moiety, long-term or repeated exposure may increase cancer risk.[2][6] |
Part 2: Immediate Safety and Handling Protocols
Proactive safety measures during handling are paramount to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
All personnel handling (4-Methylnaphthalen-1-yl)methanamine must wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.[7]
-
Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or punctures before each use and replace them periodically.[8]
-
Eye Protection : Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]
-
Protective Clothing : A lab coat must be worn and kept fastened. Ensure clothing is made of a material that offers adequate protection.[7]
-
Respiratory Protection : If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a respirator may be necessary. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[7]
Engineering Controls
All work with (4-Methylnaphthalen-1-yl)methanamine, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Spill Preparedness
An appropriate chemical spill kit should be readily available in the laboratory.[5] Personnel must be trained in its use before handling the compound.
Part 3: Step-by-Step Waste Segregation and Collection Protocol
The proper disposal of (4-Methylnaphthalen-1-yl)methanamine begins at the point of generation. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate a "cradle-to-grave" approach to hazardous waste management.[10]
Step 1: Waste Determination Due to its toxic and ecotoxic properties, any (4-Methylnaphthalen-1-yl)methanamine waste must be classified and handled as hazardous waste .[10][11]
Step 2: Segregation at Source Amine waste must be segregated from other waste streams to prevent dangerous reactions.[5]
-
Incompatibilities : Keep this waste separate from acids and strong oxidizing agents.
-
Dedicated Waste Containers : Use separate, dedicated waste containers for liquid and solid waste contaminated with this compound.
Step 3: Container Selection Waste containers must be in good condition, compatible with the chemical, and equipped with a tightly sealing lid.[10][12] Borosilicate glass or a compatible plastic container is recommended.
Step 4: Labeling Proper labeling is a critical regulatory requirement. The label must be affixed to the container as soon as the first drop of waste is added and must include:[10][12]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "(4-Methylnaphthalen-1-yl)methanamine"
-
A clear statement of the hazards: "Toxic," "Causes Skin/Eye Irritation," "Environmental Hazard," "Suspected Carcinogen" [6]
-
The Accumulation Start Date (the date the first waste is added)
Step 5: Accumulation Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be away from heat sources, direct sunlight, and general laboratory traffic.[5][13]
Part 4: Disposal Procedures for Specific Waste Streams
A. Pure or Concentrated Waste Unused, expired, or concentrated solutions of (4-Methylnaphthalen-1-yl)methanamine should be collected directly into a labeled liquid hazardous waste container. Do not attempt to neutralize or chemically treat the waste, as this can generate other hazardous byproducts.[14]
B. Dilute Aqueous Waste Even at low concentrations, this compound is toxic to aquatic life.[3] All dilute aqueous solutions must be collected as hazardous waste. Do not pour down the drain. [5]
C. Contaminated Solid Waste Items such as gloves, pipette tips, weighing paper, and paper towels that are contaminated with (4-Methylnaphthalen-1-yl)methanamine must be disposed of as solid hazardous waste.[6]
-
Collect these items in a dedicated, plastic-lined container or a designated waste bag.
-
Label the container or bag clearly as described in Part 3, Step 4.
D. "Empty" Container Disposal A container that held the pure compound is never truly empty and must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse Procedure : Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect all rinsate into your liquid hazardous waste container.
-
After triple rinsing, deface the original label. The decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS guidelines.
Part 5: Final Disposal and Decontamination
Final Disposal The ultimate disposal of hazardous waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][11] They will arrange for collection from your laboratory and ensure transport to a certified treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[15]
Work Area Decontamination After completing work, decontaminate all surfaces within the fume hood.
-
Wipe surfaces with a towel moistened with a solvent known to dissolve the compound.
-
Follow with a wipe-down using soap and water.
-
Dispose of all cleaning materials as contaminated solid waste.[6]
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing (4-Methylnaphthalen-1-yl)methanamine.
Caption: Decision tree for segregating (4-Methylnaphthalen-1-yl)methanamine waste.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]
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Naphthalene. U.S. Environmental Protection Agency (EPA). [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
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Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency (EPA). [Link]
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Standard Operating Procedures. iGEM. [Link]
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Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]
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Naphthalene - Safety Data Sheet. Penta. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Health Effects Support Document for Naphthalene. U.S. Environmental Protection Agency (EPA). [Link]
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Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. Trimeric Corporation. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
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Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safety Data Sheet: Naphthalene. Carl ROTH. [Link]
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Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. EPA. [Link]
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Material Safety Data Sheet. Tri-iso. [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]
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Personal protective equipment for handling (4-Methylnaphthalen-1-yl)methanamine
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, (4-Methylnaphthalen-1-yl)methanamine is presumed to present the following risks:
-
Acute Oral Toxicity : Similar compounds are harmful if swallowed[1][2].
-
Skin and Eye Irritation : Contact with skin and eyes may cause irritation[3][4].
-
Respiratory Irritation : Inhalation of vapors or mists may lead to respiratory irritation[3].
-
Aquatic Toxicity : This compound is likely to be toxic to aquatic life with long-lasting effects[1][2].
Given these potential hazards, a multi-layered approach to personal protection is necessary to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all solution; it is a dynamic process based on a risk assessment of the specific procedures being undertaken. The hierarchy of controls should always be prioritized, with PPE serving as the final barrier between the researcher and the chemical hazard. Engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary lines of defense.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for handling (4-Methylnaphthalen-1-yl)methanamine, categorized by the type of operation.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[5] | Standard laboratory coat. | Not typically required when handled in a certified chemical fume hood. |
| High-Volume Handling or Potential for Splashing | Chemical splash goggles and a face shield.[5] | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Recommended if there is a risk of aerosol generation and work cannot be conducted in a fume hood. A NIOSH-approved respirator with an organic vapor cartridge is advised.[6] |
| Emergency Situations (e.g., large spills) | Full-face respirator with organic vapor cartridges. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit. | NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[7] |
Step-by-Step Guide to PPE Usage
-
Inspection : Before each use, visually inspect all PPE for any signs of degradation, such as cracks, discoloration, or holes.
-
Donning (Putting On) :
-
Wash and dry hands thoroughly.
-
Don the laboratory coat or chemical-resistant suit.
-
If required, put on the respirator. Perform a user seal check to ensure a proper fit.
-
Don eye and face protection.
-
Don gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
-
-
Doffing (Taking Off) :
-
The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with bare skin.
-
Remove the lab coat or suit, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Handling Procedures:
-
Ventilation : Always handle (4-Methylnaphthalen-1-yl)methanamine in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][8]
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[1]
Disposal Plan:
-
Waste Characterization : All waste containing (4-Methylnaphthalen-1-yl)methanamine must be treated as hazardous waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the chemical name.[9]
-
Disposal Route : Dispose of the hazardous waste through your institution's designated environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with (4-Methylnaphthalen-1-yl)methanamine.
Caption: PPE selection workflow for (4-Methylnaphthalen-1-yl)methanamine.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Penta. (2024). Safety Data Sheet: Naphthalene. Retrieved from [Link]
-
MU Extension Integrated Pest Management. (2022). Personal Protective Equipment for Pesticide Application. YouTube. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
